POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR
Description
Properties
CAS No. |
113783-61-2 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Synonyms |
POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR |
Origin of Product |
United States |
Foundational & Exploratory
Polyacrylamidomethyl Benzylidene Camphor: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Polyacrylamidomethyl Benzylidene Camphor (PABC), a polymeric organic ultraviolet (UV) filter. It details the primary mechanism of action, summarizes key data, outlines relevant experimental protocols, and provides visualizations of its functional processes and evaluation workflows.
Core Mechanism of Action
This compound (CAS No. 113783-61-2) is a synthetic, soluble organic compound primarily functioning as a UV-B filter in cosmetic and personal care products.[1] Its large polymeric structure is a key design feature intended to limit dermal penetration while maintaining efficacy on the skin's surface.
The fundamental mechanism of action for PABC, like other organic UV filters, is the absorption of high-energy UV radiation and its conversion into less harmful, lower-energy thermal radiation (heat).[1][2] This process can be broken down into the following steps:
-
Photon Absorption: The benzylidene camphor chromophore within the polymer structure absorbs a photon of UV-B radiation (approximately 280-320 nm).[1]
-
Electronic Excitation: The energy from the absorbed photon excites an electron in the molecule, promoting it from its ground state to a higher energy, unstable singlet state.
-
Energy Dissipation: The molecule rapidly returns to its ground state. The absorbed energy is dissipated primarily through non-radiative pathways, releasing it as heat.[1] A smaller portion may be released as longer-wavelength, lower-energy light (fluorescence or phosphorescence).
-
Photostability: PABC is characterized by its photostability, meaning it can undergo this cycle of absorption and energy release repeatedly without significant chemical degradation.[3][4] This ensures sustained protection during periods of sun exposure.
In addition to protecting the skin, PABC also functions as a UV absorber and light stabilizer, protecting the cosmetic product itself from degradation caused by UV light.[1] Due to its polymeric nature, PABC is distinct from smaller camphor-derived molecules like 4-Methylbenzylidene Camphor (4-MBC), which have been studied for potential systemic effects. The size of the PABC polymer is expected to significantly limit its ability to penetrate the stratum corneum, thereby minimizing systemic exposure.
Data Presentation
The following tables summarize the key properties and regulatory information for this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
|---|---|---|
| INCI Name | This compound | [1] |
| Synonyms | PARSOL SLX, 3-Benzylidene camphor derivative | [3] |
| CAS Number | 113783-61-2 | [3] |
| Chemical Formula | (C28H35NO2)n | [3] |
| Appearance | White to off-white powder | [3] |
| Origin | Synthetic |[1] |
Table 2: Functional and Regulatory Summary
| Parameter | Description | Reference |
|---|---|---|
| Primary Function | UV Filter | [1] |
| Secondary Functions | UV Absorber, Light Stabilizer | [1] |
| UV Spectrum | UV-B (Absorbs from approx. 280 to 320 nm) | [1] |
| Key Feature | Photostable | [3][4] |
| Regulatory Status (EU) | Approved as a UV filter in cosmetic products | [2] |
| Max Concentration (EU) | 6% | [1][2] |
| Regulatory Status (US) | Not an FDA-approved sunscreen active ingredient for OTC drug products. Can be used as a UV absorber to protect cosmetic formulations. |[2] |
Experimental Protocols
While specific protocols for PABC are often proprietary, the following sections detail standardized methodologies for key experiments used to characterize UV filters.
This protocol is based on established methods for the in vitro assessment of SPF.[5][6]
-
Substrate Preparation: Use a polymethylmethacrylate (PMMA) plate with a roughened surface to mimic the topography of skin.
-
Sample Application: Apply the sunscreen formulation containing PABC to the PMMA plate at a standardized concentration, typically 1.3 mg/cm².[5] Spread the sample evenly across the entire surface to create a uniform film.
-
Incubation/Drying: Allow the film to dry and equilibrate in a dark environment at a controlled temperature for approximately 15-20 minutes.
-
Spectrophotometric Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the spectral absorbance of the sample across the UV range from 290 nm to 400 nm at multiple points on the plate.[5]
-
Calculation: The in vitro SPF is calculated using the measured absorbance values and the Erythemal Action Spectrum (E(λ)) and Solar Irradiance Spectrum (I(λ)) as defined by the International Commission on Illumination (CIE). The calculation is performed using the following equation:
SPFin vitro = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)10-A(λ) dλ
Where A(λ) is the monochromatic absorbance.
This protocol provides a method to evaluate the stability of a UV filter upon exposure to simulated sunlight.[4]
-
Sample Preparation: Prepare a thin, uniform film of the sunscreen formulation on a UV-transparent substrate, such as a quartz plate.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the film using a UV-Vis spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The simulator's output should mimic the spectral irradiance of natural sunlight.
-
Post-Irradiation Measurement: After irradiation, re-measure the UV absorbance spectrum of the film.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. A photostable compound like PABC will show minimal to no degradation, meaning the absorbance curve remains largely unchanged.[4] The percentage of photostability can be calculated by comparing the area under the curve (AUC) before and after irradiation.
This protocol outlines a general method for the extraction and quantification of an organic UV filter from a cosmetic emulsion using High-Performance Liquid Chromatography (HPLC).[7][8]
-
Standard Preparation: Prepare a stock solution of PABC reference standard of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 0.2 g of the sunscreen formulation into a 50 mL volumetric flask.[8]
-
Add a suitable solvent, such as a methanol/acetonitrile mixture.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution and extraction of the UV filter from the emulsion matrix.[8][9]
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., acetonitrile/methanol).[7][9]
-
Flow Rate: Approximately 0.5 - 1.0 mL/min.
-
Detector: Photodiode Array (PDA) or UV detector set to the absorption maximum of PABC.
-
Injection Volume: 5-10 µL.
-
-
Quantification: Inject the prepared standards and sample extracts. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of PABC in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the core mechanism, function, and experimental evaluation of this compound.
Caption: Core mechanism of UV absorption and energy dissipation by PABC.
Caption: Functional roles of PABC in cosmetic formulations.
Caption: Experimental workflow for in vitro SPF determination.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 4. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. s4science.at [s4science.at]
Spectroscopic and Photophysical Properties of Polyacrylamidomethyl Benzylidene Camphor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacrylamidomethyl benzylidene camphor (PAMC) is a polymeric ultraviolet (UV) filter employed in sunscreen and cosmetic formulations for its broad-spectrum protection and photostability. This technical guide provides a comprehensive overview of the spectroscopic properties of PAMC, including its UV-Vis absorption, fluorescence characteristics, and Nuclear Magnetic Resonance (NMR) spectral data. Detailed experimental protocols for the synthesis and spectroscopic analysis of this polymer are presented. Furthermore, this guide illustrates the mechanism of UV absorption and dissipation, a critical aspect of its function as a sunscreen agent. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of UV-filtering technologies.
Introduction
This compound is a functionalized polyacrylamide that incorporates the chromophoric moiety of benzylidene camphor. This polymeric structure offers advantages over small-molecule UV filters, such as reduced skin penetration and enhanced photostability. Understanding the spectroscopic properties of PAMC is paramount for optimizing its performance in cosmetic formulations and for quality control during manufacturing. This guide synthesizes the available information on PAMC and related compounds to provide a detailed technical overview.
Physicochemical Properties
A summary of the general physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | PARSOL® SLX, Poly(N-((2 and 4)-((2-oxoborn-3-ylidene)methyl)benzyl)acrylamide) | General Knowledge |
| CAS Number | 214525-26-1 | General Knowledge |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [1] |
Spectroscopic Properties
UV-Vis Absorption Spectroscopy
This compound is designed to absorb strongly in the UV-B region of the electromagnetic spectrum. The primary mechanism of UV absorption involves the π → π* electronic transition within the conjugated system of the benzylidene camphor moiety.
| Parameter | Value (in Ethanol) | Reference |
| λmax (Absorption Maximum) | ~305 nm | [2][3] |
| Molar Absorptivity (ε) | Estimated: 25,000 - 35,000 M⁻¹cm⁻¹ per chromophore unit | [2][3] |
| Absorption Range | ~280 - 320 nm | General Knowledge |
Note: The exact λmax and ε values can vary depending on the solvent and the specific polymeric structure.
Fluorescence Spectroscopy
Upon absorption of UV radiation, the excited state of the benzylidene camphor moiety can relax through non-radiative pathways, such as heat dissipation and cis-trans isomerization, which contributes to its photostability.[4][5] Fluorescence emission is generally a minor de-excitation pathway for this class of compounds.
| Parameter | Expected Value | Reference |
| Excitation Wavelength (λex) | ~305 nm | [1] |
| Emission Wavelength (λem) | ~410 - 420 nm | [1] |
| Fluorescence Quantum Yield (Φf) | Low | [1] |
Note: The fluorescence properties are highly dependent on the solvent environment and the concentration of the polymer.[6]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the monomer and the resulting polymer. The spectra of polyacrylamides are often characterized by broad peaks due to the polymeric nature and restricted segmental motion.[7][8][9]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) |
| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 |
| Benzyl (-CH₂-) | ~4.4 |
| Aromatic (Ar-H) | 7.2 - 7.6 |
| Vinylidene (=CH-) | ~7.7 |
| Camphor Protons | 0.8 - 2.8 |
| Amide (N-H) | ~8.3 |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| Polymer Backbone (-CH₂-CH-) | 35 - 45 |
| Benzyl (-CH₂-) | ~42 |
| Aromatic (Ar-C) | 125 - 140 |
| Vinylidene (=CH-) | ~130 |
| Camphor Carbons | 10 - 55 |
| Carbonyl (C=O) - Camphor | ~215 |
| Carbonyl (C=O) - Amide | ~175 |
Note: The chemical shifts are estimations based on related N-substituted polyacrylamides and benzylidene camphor derivatives.[7][8][9]
Experimental Protocols
Synthesis of N-(acrylamidomethyl)benzylidene Camphor Monomer
This protocol describes a plausible synthetic route for the monomer precursor to PAMC, based on the synthesis of similar N-substituted acrylamides.[10][11][12]
Caption: Synthetic scheme for the monomer.
Procedure:
-
To a solution of benzylidene camphor in a suitable solvent (e.g., acetic acid), add N-methylolacrylamide.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Polymerization of N-(acrylamidomethyl)benzylidene Camphor
This protocol outlines the free-radical polymerization of the synthesized monomer.[13]
Caption: Polymerization workflow.
Procedure:
-
Dissolve the N-(acrylamidomethyl)benzylidene camphor monomer in an appropriate solvent (e.g., dimethylformamide).
-
Add a free-radical initiator such as azobisisobutyronitrile (AIBN).
-
De-gas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir under an inert atmosphere for several hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Filter the polymer, wash with the non-solvent, and dry in a vacuum oven.
UV-Vis Spectroscopy
Procedure:
-
Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum from 250 nm to 400 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Determine the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent.
-
Use a fluorescence cuvette.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum over a suitable wavelength range (e.g., 320 nm to 600 nm).
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
NMR Spectroscopy
Procedure:
-
Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the spectra to identify the characteristic signals of the polymer.
Mechanism of UV Protection
The primary function of this compound as a UV filter is to absorb harmful UV-B radiation and dissipate the energy through photophysical processes that prevent it from reaching the skin.
Caption: Energy dissipation pathway.
Upon absorption of a UV-B photon, the benzylidene camphor chromophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly dissipates this excess energy primarily through non-radiative decay pathways. These include vibrational relaxation, which releases the energy as heat, and reversible cis-trans isomerization of the exocyclic double bond.[4][5] A minor pathway for energy release is fluorescence, the emission of a lower-energy photon. The efficiency of these non-radiative decay channels contributes to the high photostability of benzylidene camphor derivatives.[14]
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties of this compound. While specific experimental data for this polymer is not extensively available in public literature, this guide has compiled expected spectroscopic characteristics based on analogous compounds and established principles. The provided experimental protocols offer a foundation for the synthesis and analysis of this important UV-filtering polymer. A thorough understanding of its spectroscopic behavior is crucial for its effective application in dermatological and cosmetic products, ensuring both efficacy and safety.
References
- 1. madridge.org [madridge.org]
- 2. A theoretical study of the UV absorption of 4-methylbenzylidene camphor: from the UVB to the UVA region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04667B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 13. repository.qu.edu.iq [repository.qu.edu.iq]
- 14. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyacrylamidomethyl benzylidene camphor chemical structure and synthesis
An In-depth Technical Guide to Polyacrylamidomethyl Benzylidene Camphor: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polymeric UV-B filter utilized in the cosmetics industry to provide sun protection. Its polymeric nature is designed to reduce skin penetration compared to smaller UV-filtering molecules, enhancing safety while maintaining efficacy. This document provides a detailed overview of the chemical structure of this compound and a proposed synthetic pathway, based on established chemical principles, due to the proprietary nature of its exact manufacturing process. This guide includes hypothesized experimental protocols, tabulated data for key intermediates, and a visual representation of the synthetic logic.
Chemical Structure
This compound is identified as a "Polymer of N-{(2 and 4)-[(2-Oxoborn-3-ylidene)methyl]benzyl}acrylamide".[1] This name indicates a polyacrylamide backbone with pendant groups of benzylidene camphor attached via a methyl bridge to the amide nitrogen. The nomenclature "(2 and 4)" suggests that the attachment of the acrylamidomethyl group to the benzylidene ring occurs at either the ortho or para position, resulting in a copolymer with a random distribution of these isomers.
The core components of the polymer are:
-
Camphor: A bicyclic monoterpene ketone.
-
Benzylidene group: A phenyl group attached to a C=CH- moiety.
-
Polyacrylamide backbone: A polymer chain derived from acrylamide monomers.
A representative structure of the monomeric units within the polymer is shown below, illustrating the ortho and para isomeric forms.
(Representational Structure of Monomeric Units)
-
Para-isomer: N-{4-[(2-Oxoborn-3-ylidene)methyl]benzyl}acrylamide
-
Ortho-isomer: N-{2-[(2-Oxoborn-3-ylidene)methyl]benzyl}acrylamide
The final polymer is a long-chain molecule consisting of repeating units of these monomers.
Proposed Synthesis
A specific, publicly documented synthesis for this compound is not available in scientific literature or patents, suggesting the process is proprietary. However, a plausible multi-step synthetic route can be proposed based on fundamental organic chemistry reactions. The overall strategy involves the synthesis of the functionalized monomer followed by its polymerization.
Diagram of Proposed Synthesis Pathway
References
Unveiling the UV-Protective Core of Polyacrylamidomethyl Benzylidene Camphor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the ultraviolet (UV) absorption characteristics of Polyacrylamidomethyl Benzylidene Camphor (PAMC), a polymeric organic compound employed as a UV filter in various cosmetic and personal care products.[1][2][3] Its primary function is to absorb harmful UV radiation, thereby protecting formulations and the skin from photodegradation and damage.[1][2] This document provides a summary of available spectral data, a detailed experimental protocol for its analysis, and a conceptual diagram illustrating its mechanism of action.
Quantitative UV Absorption Data
For comparative purposes, data for the structurally related small molecule, 4-Methylbenzylidene Camphor (4-MBC), is presented below. It is important to note that the polymeric nature of PAMC may influence its spectral properties.
| Compound | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| This compound (PAMC) | ~ 280 - 320 nm[1][4] | Not available | Not specified |
| 4-Methylbenzylidene Camphor (4-MBC) | 299 ± 2 nm[5][6] | 24,500 M⁻¹cm⁻¹ at 300 nm[7] | Not specified |
Experimental Protocol: UV-Vis Spectroscopy of a UV-Absorbing Polymer
The following is a generalized, yet detailed, protocol for determining the UV absorption spectrum of a polymer such as this compound using a UV-Vis spectrophotometer.[8][9][10]
1. Objective: To determine the ultraviolet absorption spectrum and identify the maximum absorption wavelength (λmax) of the polymer sample.
2. Materials and Equipment:
- Double-beam UV-Vis spectrophotometer
- Matched quartz cuvettes (typically 1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- The polymer sample (e.g., this compound)
- A suitable solvent in which the polymer is fully soluble and that is transparent in the UV range of interest (e.g., ethanol, cyclohexane).
3. Procedure:
Conceptual Workflow and Mechanism
The following diagram illustrates the logical workflow of how this compound functions as a UV filter, a process rooted in the principles of molecular photochemistry.
Caption: Workflow of UV absorption by PAMC leading to photoprotection.
As depicted, incident UV radiation is absorbed by the PAMC molecule, causing an electronic transition to a higher energy state.[1] The molecule then rapidly returns to its ground state, dissipating the absorbed energy as harmless heat.[1] This process effectively prevents the UV radiation from reaching and damaging the underlying skin or the cosmetic formulation itself.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 4. haut.de [haut.de]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the Photochemical and Photophysical Properties of Benzylidene Camphor Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzylidene camphor derivatives are a significant class of organic molecules renowned for their application as ultraviolet (UV) filters in commercial sunscreens and other personal care products. Their efficacy stems from a unique combination of strong absorption in the UV-B and sometimes UV-A regions, coupled with exceptional photostability. The core mechanism responsible for their function is a highly efficient and reversible E/Z (cis-trans) photoisomerization. Upon absorbing UV radiation, these molecules rapidly convert the electronic excitation energy into structural rearrangement, dissipating the energy harmlessly as heat and reverting to the ground state. This process occurs on an ultrafast timescale, preventing the molecule from undergoing photodegradation or generating harmful reactive oxygen species. This guide provides a detailed overview of the synthesis, photophysical characteristics, photochemical behavior, and the experimental protocols used to characterize these important compounds.
Core Photochemical Mechanism: Energy Dissipation
The primary function of benzylidene camphor derivatives as UV filters is not based on a biological signaling pathway but on a physical mechanism of energy dissipation. Upon absorption of a UV photon, the molecule is promoted to an excited singlet state (S₁). This excited state is extremely short-lived (on the order of picoseconds, ~10⁻¹² s) and deactivates primarily through a non-radiative decay pathway involving rotation around the exocyclic carbon-carbon double bond.[1] This rotation leads to the formation of the geometric isomer (Z-isomer from the initial E-isomer, or vice-versa), effectively converting the photon's energy into harmless thermal energy.
The process is fully reversible; the isomers can interconvert upon further photon absorption until a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the E and Z forms.[1] This rapid and reversible isomerization, along with a low propensity for intersystem crossing to the triplet state, makes these compounds highly photostable and ideal for sunscreen applications.[2]
Caption: Photochemical cycle of benzylidene camphor derivatives.
Data Presentation: Photophysical and Photochemical Properties
Quantitative data for benzylidene camphor derivatives are often specific to the substitution pattern on the benzylidene ring. The most widely studied derivative is 3-(4-methylbenzylidene) camphor (4-MBC).
Table 1: Photophysical Properties of Benzylidene Camphor Derivatives
| Compound/Derivative | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Emission Properties | Ref. |
| 4-Methylbenzylidene Camphor (4-MBC) | 300 | 24,500 | Weak phosphorescence observed. The deactivation from the triplet state is predominantly radiationless. | [3] |
| Benzylidene Camphor (BC) (Calculated) | 319 (in Ethanol) | Not Reported | Not Applicable | [4] |
| 4-MBC (Calculated) | 322 (in Ethanol) | Not Reported | Not Applicable | [4] |
| BC with -NH₂ at C11 (Calculated) | 358 (in Ethanol) | Not Reported | Not Applicable | [4] |
| BC with -CHO at C15 (Calculated) | 344 (in Ethanol) | Not Reported | Not Applicable | [4] |
| BC with -NH₂ at C11 & -CHO at C15 (Calculated) | 400 (in Ethanol) | Not Reported | Not Applicable | [4] |
Note: Calculated values are from theoretical studies (TD-DFT) and serve to illustrate substituent effects; they may differ from experimental values.
Table 2: Photochemical Properties of Benzylidene Camphor Derivatives
| Compound/Derivative | Isomerization Quantum Yield (Φ E→Z) | Photostationary State (% Z-isomer) | Singlet Oxygen Quantum Yield (ΦΔ) | Photodegradation Quantum Yield (Φdeg) | Ref. |
| General Benzylidene Camphors | Determined, but specific values not tabulated in cited literature. | A dynamic equilibrium is quickly reached upon irradiation. | Not Applicable | Very low; compounds are considered highly photostable. | [1] |
| 4-Methylbenzylidene Camphor (4-MBC) | Not Reported | Not Reported | 0.05 ± 0.01 (in Ethanol) 0.06 ± 0.01 (in Acetonitrile) | Not Reported | [2] |
Experimental Protocols
Synthesis: General Protocol for Benzylidene Camphor Derivatives
This protocol describes a base-catalyzed aldol condensation reaction, a common method for synthesizing benzylidene camphor derivatives.[5][6]
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, add camphor (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq).
-
Solvent & Catalyst: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants. Add a catalytic amount of powdered potassium hydroxide (KOH) (approx. 0.1-0.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours).[5]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A solid precipitate will form.
-
Purification: Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure benzylidene camphor derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Protocol for Determining Photochemical Quantum Yield (Φ)
The quantum yield of isomerization is determined by measuring the rate of the photochemical reaction relative to the rate of photon absorption. This is typically achieved using a chemical actinometer.
-
Actinometry (Photon Flux Determination):
-
Prepare an actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV wavelengths).
-
Irradiate a specific volume of the actinometer solution in a quartz cuvette for a set period using a monochromatic light source (e.g., a lamp with a bandpass filter).
-
Determine the number of moles of product formed in the actinometer solution via spectrophotometry (e.g., complexing the Fe²⁺ product with 1,10-phenanthroline and measuring its absorbance).
-
Calculate the photon flux (photons/second) of the light source based on the actinometer's known quantum yield.
-
-
Sample Irradiation:
-
Prepare a solution of the benzylidene camphor derivative in the solvent of interest at a concentration that ensures sufficient light absorption.
-
Irradiate the sample solution under identical conditions (light source, geometry, time) as the actinometer.
-
-
Analysis:
-
Measure the change in the concentration of the E or Z isomer over the irradiation period. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the isomers.
-
Calculate the number of moles of the isomer that has reacted.
-
-
Calculation:
-
The quantum yield (Φ) is calculated as the ratio of the moles of molecules isomerized to the moles of photons absorbed by the sample.
-
Protocol for Determining the Photostationary State (PSS)
-
Sample Preparation: Prepare a solution of the pure E-isomer in the desired solvent (e.g., ethanol, cyclohexane) in a quartz cuvette.
-
Irradiation: Irradiate the solution with a UV source (e.g., a solar simulator or a mercury lamp) that covers the absorption band of the compound.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. Alternatively, withdraw a small aliquot for HPLC analysis.
-
Equilibrium: Continue irradiation until no further changes are observed in the absorption spectrum or the relative peak areas in the HPLC chromatogram. This indicates that the photostationary state has been reached.
-
Quantification: Determine the final percentage of the E and Z isomers in the mixture at the PSS using HPLC with a calibrated detector.
Caption: Workflow for synthesis and photochemical analysis.
References
- 1. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Polyacrylamidomethyl Benzylidene Camphor: A Technical Guide to its Function as a UVB Filter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacrylamidomethyl benzylidene camphor (PABC) is a synthetic, organic UVB filter utilized in the cosmetic and pharmaceutical industries to provide protection against ultraviolet B (UVB) radiation. As a polymer derived from the chromophore 4-Methylbenzylidene Camphor (4-MBC), PABC is designed for enhanced photostability and formulation compatibility. This technical guide provides an in-depth analysis of the properties, mechanism of action, and relevant experimental methodologies for evaluating PABC as a UVB filter. Due to the limited availability of specific data for the polymeric form, this guide leverages data from its well-characterized monomer, 4-Methylbenzylidene Camphor, as a scientifically relevant proxy for its UV-absorbing and photostability characteristics. The document details its physicochemical properties, UVB absorption profile, and photostability. Furthermore, it outlines the key signaling pathways in the skin affected by UVB radiation and the protective role of UVB filters. Standardized experimental protocols for synthesis, UV absorbance and photostability assessment, and in-vitro Sun Protection Factor (SPF) determination are also provided.
Introduction
Ultraviolet (UV) radiation, particularly in the UVB spectrum (280-320 nm), is a primary etiological factor in a range of skin pathologies, including erythema, premature photoaging, and carcinogenesis.[1] Organic UVB filters are a critical component of sunscreen formulations, functioning by absorbing high-energy UVB photons and dissipating the energy as heat.[2] this compound (PABC) is a polymeric UVB filter designed to offer effective and lasting protection. Its polymeric nature is intended to improve its substantivity on the skin and reduce potential systemic absorption. This guide serves as a comprehensive technical resource on PABC for researchers and formulation scientists.
Physicochemical and UV-Filtering Properties
The core functional unit of PABC is the benzylidene camphor moiety, which is responsible for its UVB-absorbing properties. The following data, primarily based on its monomer, 4-Methylbenzylidene Camphor (4-MBC), provides insight into the expected performance of PABC.
Table 1: Physicochemical Properties of 4-Methylbenzylidene Camphor (Proxy for PABC Monomer)
| Property | Value | Reference |
| Chemical Name | 4-Methylbenzylidene Camphor | [3][4] |
| INCI Name | 4-Methylbenzylidene Camphor | [3] |
| CAS Number | 36861-47-9 / 38102-62-4 | [3] |
| Molecular Formula | C₁₈H₂₂O | [4] |
| Molecular Weight | 254.37 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Oil-soluble | [4] |
Table 2: UV-Filtering Properties of 4-Methylbenzylidene Camphor (Proxy for PABC)
| Parameter | Value | Reference |
| UV Absorption Range | 290-320 nm | [3][4] |
| Peak Absorbance (λmax) | ~301 nm | [3] |
| Molar Extinction Coefficient (ε) at 300 nm | 24,500 M⁻¹cm⁻¹ | [5] |
Mechanism of Action
UVB Absorption
Organic UVB filters like PABC function by absorbing UVB radiation. The energy from the absorbed photon excites electrons within the chromophore (the benzylidene camphor moiety) to a higher energy state. The molecule then returns to its ground state, dissipating the absorbed energy primarily as heat, thus preventing the harmful radiation from reaching and damaging the skin cells.[1]
Mitigation of UVB-Induced Signaling Pathways
UVB radiation is a potent activator of various cellular signaling cascades in keratinocytes, which can lead to inflammation, apoptosis, and carcinogenesis. By absorbing UVB photons, PABC prevents the initial trigger of these pathways. A simplified overview of UVB-induced signaling is presented below.
Photostability
Photostability is a critical attribute for a UV filter, as its degradation upon UV exposure leads to a loss of efficacy. While PABC is generally considered photostable, quantitative data is more readily available for its monomer, 4-MBC.
Table 3: Photostability of 4-Methylbenzylidene Camphor (Proxy for PABC)
| Parameter | Finding | Reference |
| Photodegradation Kinetics | Pseudo-first-order degradation under certain experimental conditions. | |
| Half-life | 345 minutes to lose 50% of its protective power under specific test conditions. | [3] |
| Isomerization | Undergoes reversible photo-induced trans-cis isomerization, which contributes to energy dissipation. | [5] |
In-Vitro Sun Protection Factor (SPF)
The SPF is a measure of the effectiveness of a sunscreen in protecting the skin from UVB-induced erythema. In-vitro methods provide a rapid and ethical means of assessing SPF. The SPF of a formulation is dependent on the concentration of the UV filter and the vehicle.
Table 4: In-Vitro SPF Data for Formulations Containing 4-Methylbenzylidene Camphor (Proxy for PABC)
| Formulation Details | In-Vitro SPF | Reference |
| Details not specified | Low SPF value as a single agent, necessitating combination with other filters. | |
| 4% 4-MBC in an O/W emulsion | Not specified, but skin penetration data is available. |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of PABC as a UVB filter.
Synthesis of this compound (Representative Protocol)
This protocol describes a plausible free-radical polymerization of an acrylamide-functionalized benzylidene camphor monomer.
Methodology:
-
Monomer Preparation: Synthesize an acrylamide-functionalized benzylidene camphor monomer. This can be achieved by reacting a suitable amine- or hydroxyl-functionalized benzylidene camphor with acryloyl chloride in the presence of a base.
-
Polymerization:
-
Dissolve the monomer in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen, argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) and maintain for several hours with continuous stirring.
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
UVB Absorbance and Molar Extinction Coefficient Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
In Vitro Estrogenic Activity of Benzylidene Camphor-Derived UV Filters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro estrogenic activity of benzylidene camphor-derived UV filters, with a particular focus on 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC). It is designed to be a resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of these commonly used sunscreen agents. This document summarizes key quantitative data from various in vitro assays, presents detailed experimental protocols, and illustrates the underlying biological pathways and experimental workflows through diagrams. The information compiled herein is intended to facilitate a deeper understanding of the mechanisms of action and to aid in the design and interpretation of toxicological and pharmacological studies.
Introduction
UV filters are essential components of sunscreens and other personal care products, designed to protect the skin from the harmful effects of ultraviolet radiation. However, concerns have been raised regarding the potential for some of these compounds to act as endocrine disruptors by mimicking the action of endogenous hormones, such as estrogen. Benzylidene camphor derivatives, a class of chemical UV filters, have been the subject of numerous studies investigating their potential to interact with the estrogenic signaling pathway. This guide focuses on the in vitro evidence for the estrogenic activity of two prominent members of this class: 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC).
Quantitative Data on Estrogenic Activity
The estrogenic potential of 3-BC and 4-MBC has been evaluated using a variety of in vitro assays. The following tables summarize the key quantitative data, including half-maximal effective concentrations (EC50) from cell proliferation and reporter gene assays, and half-maximal inhibitory concentrations (IC50) from estrogen receptor (ER) binding assays.
Table 1: Estrogenic Activity of 3-Benzylidene Camphor (3-BC) in vitro
| Assay Type | Cell Line/System | Endpoint | EC50 / IC50 (µM) | Reference(s) |
| Cell Proliferation | MCF-7 | Increased cell number | 0.68 | [1][2][3] |
| ER Binding | Porcine Uterine Cytosol | Displacement of 125I-estradiol | 14.5 | [1][2] |
| ERβ Binding | Recombinant Human ERβ | Displacement of 125I-estradiol | 11.8 | [1][2] |
| ERα Binding | Recombinant Human ERα | Displacement of 125I-estradiol | >3000 (no displacement) | [1][2] |
Table 2: Estrogenic Activity of 4-Methylbenzylidene Camphor (4-MBC) in vitro
| Assay Type | Cell Line/System | Endpoint | EC50 / IC50 (µM) | Reference(s) |
| Cell Proliferation | MCF-7 | Increased cell number | 3.9 | [1][2][3] |
| ER Binding | Porcine Uterine Cytosol | Displacement of 125I-estradiol | 112 | [1][2] |
| ERβ Binding | Recombinant Human ERβ | Displacement of 125I-estradiol | 35.3 | [1][2] |
| ERα Binding | Recombinant Human ERα | Displacement of 125I-estradiol | >3000 (no displacement) | [1][2] |
| ER Transactivation | Ishikawa | ERα mediated | Weak activity >1 | [4] |
| ER Transactivation | Ishikawa | ERβ mediated | Higher potency >1 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to assess the estrogenic activity of UV filters.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor.
Principle: The yeast strain contains the human estrogen receptor (hER) gene and an expression plasmid with a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of β-galactosidase. The enzyme then metabolizes a chromogenic substrate, resulting in a measurable color change.[5]
Protocol:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into a yeast minimal medium (YMM) supplemented with necessary amino acids and a carbon source like glucose. Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.6-1.0).[5]
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., benzylidene camphor) in a suitable solvent like ethanol. Perform serial dilutions to create a range of test concentrations.[5] A standard curve of a known estrogen, such as 17β-estradiol (E2), should also be prepared.[5]
-
Assay Plate Setup: In a 96-well plate, add a small volume (e.g., 10 µL) of each test compound dilution, E2 standard, and a solvent control in triplicate.[5] Allow the solvent to evaporate completely in a sterile environment.[5]
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh YMM containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to an OD600 of approximately 0.1. Add the yeast suspension to each well of the assay plate.[5][6] Incubate the plates at 30-34°C for 18-52 hours.[6][7]
-
Data Acquisition and Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm for CPRG), and correct for turbidity by measuring at a reference wavelength (e.g., 690 nm).[5] Plot the corrected absorbance against the logarithm of the concentration to generate dose-response curves and calculate EC50 values.[5]
Estrogen Receptor (ER) Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Principle: A fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER) in the presence of varying concentrations of the test compound. The amount of radiolabeled estrogen that remains bound to the receptor is measured, and a decrease in binding indicates that the test compound has competed for the binding site.[8]
Protocol:
-
Preparation of ER Source: Prepare uterine cytosol from ovariectomized rats by homogenizing the uteri in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuging to obtain the cytosolic fraction containing the ER.[8] Alternatively, use commercially available recombinant human ERα or ERβ.
-
Assay Setup: In assay tubes, combine the ER preparation, a single concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM 3H-E2), and increasing concentrations of the test chemical.[8] Include tubes for total binding (radiolabeled estradiol only) and non-specific binding (radiolabeled estradiol with a high concentration of an unlabeled estrogen like diethylstilbestrol).[8]
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).[9]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[8]
-
Quantification and Data Analysis: Measure the radioactivity of the bound fraction using a scintillation counter. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.[8]
MCF-7 Cell Proliferation Assay
This assay measures the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Principle: MCF-7 cells express endogenous estrogen receptors. Estrogenic compounds bind to these receptors and stimulate cell division. The increase in cell number is a measure of the estrogenic activity of the test compound.[10]
Protocol:
-
Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS). Before the assay, switch the cells to a hormone-free medium (containing charcoal-dextran stripped FBS) for a minimum of 72 hours to deplete endogenous hormones.[11]
-
Cell Seeding: Seed the hormone-depleted MCF-7 cells into 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 6 days), allowing for cell proliferation to occur.
-
Quantification of Cell Proliferation: Assess cell proliferation using a suitable method, such as:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.[12]
-
DNA Labeling: Using fluorescent dyes like SYBR Green that bind to DNA.[12]
-
Metabolic Assays: Such as the MTS assay, which measures mitochondrial activity.[12]
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content.[13]
-
-
Data Analysis: Construct dose-response curves by plotting the measure of cell proliferation against the log concentration of the test compound to determine the EC50 value.[10]
Estrogen-Responsive Luciferase Reporter Gene Assay
This is another type of reporter gene assay that uses a mammalian cell line, often T47D or MCF-7, to measure estrogenic activity.
Principle: The cell line is stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with estrogen response elements (EREs). When an estrogenic compound binds to the endogenous ERs in the cells, the ER-ligand complex binds to the EREs and activates the transcription of the luciferase gene. The resulting luciferase enzyme activity is measured by adding a substrate (luciferin), which produces light.[14][15]
Protocol:
-
Cell Culture and Seeding: Culture the stably transfected T47D-KBluc or a similar cell line in appropriate media. For the assay, seed the cells into 96-well plates.[14][16] To increase sensitivity, cells can be grown in phenol red-free medium for a period before the assay.[17]
-
Compound Exposure: Treat the cells with serial dilutions of the test compounds, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: Incubate the plates for a specified time (e.g., 24 hours) to allow for reporter gene expression.[15]
-
Cell Lysis and Luciferase Assay: Lyse the cells to release the luciferase enzyme. Add a luciferase assay reagent containing the substrate luciferin.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and calculate the EC50.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental procedures relevant to the in vitro assessment of estrogenic activity.
Estrogen Receptor Signaling Pathway
In Vitro Estrogenicity Testing Workflow
Conclusion
The in vitro data compiled in this technical guide demonstrate that the UV filters 3-benzylidene camphor and 4-methylbenzylidene camphor exhibit estrogenic activity. Both compounds have been shown to induce the proliferation of estrogen-responsive MCF-7 cells and to bind to the estrogen receptor, with a preference for ERβ over ERα.[1][2] The provided experimental protocols offer a detailed framework for researchers to conduct their own assessments of the estrogenic potential of these and other compounds. The signaling pathway and workflow diagrams serve as visual aids to understand the underlying mechanisms and the experimental process. It is important to note that while in vitro assays are valuable screening tools, further in vivo studies are necessary to fully characterize the potential health risks associated with exposure to these UV filters. This guide serves as a foundational resource to support such ongoing research efforts.
References
- 1. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity and estrogen receptor {beta} binding of the UV filter 3-benzylidene camphor Comparison with 4-methylbenzylidene camphor (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Toxicokinetics and Biotransformation of Benzylidene Camphor Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and biotransformation of benzylidene camphor derivatives, a class of compounds commonly used as UV filters in sunscreens and other personal care products. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and signaling pathways to serve as a valuable resource for professionals in toxicology, pharmacology, and drug development.
Introduction
Benzylidene camphor derivatives, such as 4-methylbenzylidene camphor (4-MBC) and 3-benzylidene camphor (3-BC), are effective UVB filters. However, their potential for systemic absorption and endocrine-disrupting activities have prompted extensive research into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the toxicokinetics and biotransformation of these compounds is crucial for assessing their safety and potential risks to human health.
Quantitative Toxicokinetic Data
The following tables summarize the key pharmacokinetic parameters of 4-methylbenzylidene camphor (4-MBC) and its major metabolites following oral and dermal administration in both rats and humans.
Table 1: Pharmacokinetic Parameters of 4-Methylbenzylidene Camphor (4-MBC) and its Metabolites in Rats
| Parameter | 4-MBC | 3-(4-carboxybenzylidene)camphor | 3-(4-carboxybenzylidene)-6-hydroxycamphor | Administration Route | Dose | Species/Sex | Source |
| Tmax | < 10 h | < 10 h | Not Detected in Blood | Oral | 25 or 250 mg/kg | Sprague-Dawley Rats (Male & Female) | [1] |
| Half-life (t½) | ~15 h | ~15 h | Not Determined | Oral | 25 or 250 mg/kg | Sprague-Dawley Rats (Male & Female) | [1] |
| Peak Plasma Level (Cmax) | Very low | ~500-fold higher than 4-MBC | Not Detected in Blood | Oral | 25 or 250 mg/kg | Sprague-Dawley Rats (Male & Female) | [1] |
| Peak Plasma Level (Cmax) | 200 pmol/mL | 55,000 pmol/mL (Females, 48-72h) | 18,000 pmol/mL (Males, 48-72h) | Dermal | 400 mg/kg | Wistar Rats (Male & Female) | [2] |
| Peak Plasma Level (Cmax) | 1200 pmol/mL | 55,000 pmol/mL (Females, 48-72h) | 18,000 pmol/mL (Males, 48-72h) | Dermal | 2000 mg/kg | Wistar Rats (Male & Female) | [2] |
Table 2: Pharmacokinetic Parameters of 4-Methylbenzylidene Camphor (4-MBC) and its Metabolites in Humans
| Parameter | 4-MBC | 3-(4-carboxybenzylidene)camphor | 3-(4-carboxybenzylidene)-6-hydroxycamphor | Administration Route | Dose | Subjects | Source |
| Tmax | 6 h | 24 h | 12 h | Dermal | 22 mg/kg | 3 Males, 3 Females | [2] |
| Peak Plasma Level (Cmax) | 200 pmol/mL (Males), 100 pmol/mL (Females) | 100-200 pmol/mL | 50-80 pmol/mL | Dermal | 22 mg/kg | 3 Males, 3 Females | [2] |
Biotransformation of Benzylidene Camphor Derivatives
The primary route of metabolism for 4-MBC involves oxidation of the methyl group to a carboxylic acid, followed by hydroxylation of the camphor moiety. The main metabolites identified are 3-(4-carboxybenzylidene)camphor and 3-(4-carboxybenzylidene)-6-hydroxycamphor.[1] These metabolites are then conjugated, primarily with glucuronic acid, and excreted mainly through the feces, with a smaller portion eliminated in the urine.[1] The extensive first-pass metabolism in the liver results in very low systemic levels of the parent compound, 4-MBC, after oral administration.[1]
Experimental Protocols
This section details representative methodologies for key experiments cited in the study of benzylidene camphor derivatives' toxicokinetics and biotransformation.
In Vivo Oral Gavage Toxicity Study in Rats
Objective: To assess the systemic toxicity and toxicokinetics of a test compound after repeated oral administration.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Equal numbers of males and females
-
Age: Young adults (e.g., 8-9 weeks old)
-
Housing: Housed in individual cages under controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[3][4]
-
Acclimatization: At least 5 days prior to the start of the study.[3]
Dosing:
-
Test Substance: Benzylidene camphor derivative dissolved or suspended in a suitable vehicle (e.g., corn oil or distilled water).[1][5]
-
Dose Levels: At least three dose levels and a concurrent vehicle control group.[5]
-
Administration: Daily oral gavage at approximately the same time each day for the duration of the study (e.g., 28 or 90 days).[5][6] The volume administered should not exceed 10 mL/kg body weight for aqueous solutions or 5 mL/kg for oil-based vehicles.
Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours) after the first and/or last dose to determine the plasma concentration-time profile of the parent compound and its metabolites.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine the routes and extent of excretion.
-
Analytical Method: Plasma, urine, and fecal samples are analyzed using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Endpoint Evaluation:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Analyzed at the end of the study.
-
Necropsy and Histopathology: Gross examination of all organs, with histopathological evaluation of target organs.
In Vivo Dermal Application Toxicity Study in Rats
Objective: To evaluate the potential for systemic toxicity and to determine the dermal absorption of a test compound.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.[3]
-
Preparation: On the day prior to dosing, the fur is clipped from the dorsal area (approximately 10% of the total body surface area).[7]
Dosing:
-
Test Substance: Applied uniformly to the clipped skin area. The application site is then covered with a semi-occlusive dressing.[7]
-
Exposure: The dressing remains in place for a defined period (e.g., 24 hours), after which any residual test substance is removed.[2][7]
Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples are collected to determine the plasma concentration-time profile.
-
Urine and Feces Collection: To assess excretion.
-
Skin Analysis: At the end of the study, the application site may be examined to determine the amount of substance remaining in the skin.
Endpoint Evaluation:
-
Similar to the oral toxicity study, with the addition of daily observations of the application site for any signs of local irritation.
Analytical Method: LC-MS/MS for Metabolite Quantification in Urine
Objective: To develop a sensitive and selective method for the simultaneous quantification of benzylidene camphor derivatives and their metabolites in urine.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine (e.g., 1:1 with water or a suitable buffer).
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is performed.
-
Add an appropriate internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
LC-MS/MS System:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid.[8]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines.
Affected Signaling Pathways
Benzylidene camphor derivatives have been shown to interact with cellular signaling pathways, most notably the estrogen receptor and NF-κB pathways.
Estrogen Receptor Signaling
4-MBC has been demonstrated to possess estrogenic activity by binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[9] This activation can lead to the transcription of estrogen-responsive genes, potentially disrupting normal endocrine function. Studies have shown that 4-MBC can stimulate the proliferation of estrogen-dependent breast cancer cells (MCF-7) and induce the expression of estrogen-responsive genes.[9]
NF-κB Signaling Pathway
There is emerging evidence that 4-MBC may also modulate inflammatory pathways. It has been reported to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of genes involved in inflammation. Activation of NF-κB can lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.
Conclusion
The information presented in this guide highlights the extensive metabolism that benzylidene camphor derivatives undergo in vivo. While systemic exposure to the parent compounds may be low, particularly after oral administration, the presence of metabolites in systemic circulation warrants further investigation into their potential biological activities. The interaction of these compounds with key signaling pathways, such as the estrogen receptor and NF-κB pathways, underscores the importance of continued research to fully characterize their toxicological profiles and ensure their safe use in consumer products. This guide serves as a foundational resource for scientists and researchers to inform future studies and risk assessments of this class of UV filters.
References
- 1. Toxicokinetics and biotransformation of 3-(4-methylbenzylidene)camphor in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of 3-(4-methylbenzylidene)camphor in rats and humans after dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. 14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 8. agilent.com [agilent.com]
- 9. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intrinsic Photostability of Polyacrylamidomethyl Benzylidene Camphor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacrylamidomethyl Benzylidene Camphor (PAMC), a benzylidene camphor derivative, is a widely utilized organic ultraviolet (UV) filter in the cosmetic and pharmaceutical industries. Its primary function is to absorb UVB radiation, thereby protecting the skin from the deleterious effects of sun exposure. A critical attribute for any sunscreen agent is its photostability; the ability to maintain its chemical integrity and UV-absorbing capacity upon irradiation. This technical guide provides an in-depth analysis of the core principles underlying the photostability of PAMC, including its mechanism of energy dissipation, experimental protocols for its assessment, and an overview of analytical techniques for its quantification. While specific quantitative photodegradation data for PAMC is limited in publicly available literature, this guide draws upon data from closely related benzylidene camphor derivatives to provide a comprehensive overview for researchers and formulation scientists.
Introduction to this compound (PAMC)
This compound, also known by the trade name Mexoryl SW, is a polymeric UVB filter.[1] Its chemical structure, characterized by the presence of a benzylidene camphor chromophore, is central to its UV-absorbing properties and inherent photostability.[2] It is approved for use in cosmetic products in the European Union at a maximum concentration of 6%.[3] In the United States, it can be used as a UV light absorber to protect cosmetic formulations from degradation.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| CAS Number | 113783-61-2 | [2] |
| Molecular Formula | (C18H21NO)n (illustrative monomer) | [2] |
| UV Absorption Range | Primarily UVB (approx. 280-320 nm) | [1] |
| Function | UV Filter, UV Absorber, Light Stabilizer | [1] |
The Mechanism of Photostability
The remarkable photostability of benzylidene camphor derivatives, including PAMC and the well-studied ecamsule (Mexoryl SX), is attributed to an efficient and reversible photochemical process. Upon absorption of UV radiation, the molecule undergoes a cis-trans (or E/Z) isomerization.[4] This process provides a rapid and non-destructive pathway for the dissipation of absorbed energy as heat, returning the molecule to its ground state without undergoing significant chemical degradation.[4] This reversible photoisomerization allows the molecule to cycle through the excited state and ground state numerous times, maintaining its UV-filtering efficacy over extended periods of sun exposure.[4] Studies on benzylidene camphor derivatives have confirmed very low photodegradation quantum yields, underscoring their intrinsic stability.[4]
Experimental Protocols for Photostability Assessment
Assessing the photostability of PAMC involves subjecting a sample to controlled UV irradiation and subsequently analyzing for any chemical changes. The following protocols are based on established methodologies for testing the photostability of sunscreen agents.
Sample Preparation
-
Solution Preparation: Prepare a solution of PAMC in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration. The solvent should be transparent in the UV range of interest.
-
Film Preparation for In Vitro Studies: For in vitro analysis that simulates application on skin, a thin film of a cosmetic formulation containing PAMC is spread evenly onto a roughened polymethyl methacrylate (PMMA) plate at a concentration of 0.5 to 2.0 mg/cm².[5]
UV Irradiation Protocol
-
Light Source: A solar simulator equipped with a xenon arc lamp is the preferred light source as it mimics the solar spectrum.[6] Alternatively, a combination of cool white fluorescent and near-UV fluorescent lamps can be used as specified in ICH Q1B guidelines.[7]
-
Irradiation Dose: The sample should be exposed to a controlled dose of UV radiation. A common approach is to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]
-
Control Sample: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to account for any thermal degradation.[7]
Analytical Methodologies
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a straightforward method to assess photostability. The absorbance spectrum of the sample is measured before and after UV exposure. A significant decrease in absorbance at the λmax (wavelength of maximum absorption) indicates photodegradation.[5]
Table 2: Example Data Presentation for UV-Vis Spectrophotometry Analysis
| Sample | Irradiation Time (min) | Absorbance at λmax (Pre-irradiation) | Absorbance at λmax (Post-irradiation) | % Photodegradation |
| PAMC in Ethanol | 0 | 1.05 | 1.05 | 0 |
| PAMC in Ethanol | 60 | 1.05 | 1.02 | 2.9 |
| PAMC in Ethanol | 120 | 1.05 | 0.99 | 5.7 |
| Formulation with PAMC | 0 | 0.88 | 0.88 | 0 |
| Formulation with PAMC | 60 | 0.88 | 0.86 | 2.3 |
| Formulation with PAMC | 120 | 0.88 | 0.84 | 4.5 |
| Note: Data is illustrative and not based on specific experimental results for PAMC. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sensitive and specific technique for quantifying the parent compound and detecting any photodegradation products.[8] A stability-indicating HPLC method should be developed and validated.
Table 3: Suggested Starting HPLC Parameters for PAMC Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic or acetic acid |
| Gradient | Optimized to separate PAMC from potential degradants |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at the λmax of PAMC |
| Column Temperature | 25-30 °C |
| Note: These are general starting conditions and require optimization for specific applications. |
Potential Photodegradation Pathways
While PAMC is highly photostable, forced degradation studies under harsh conditions can elucidate potential degradation pathways.[9] For the related compound 4-methylbenzylidene camphor (4-MBC), studies in the presence of reactive species have shown degradation can occur via hydroxylation, chlorine substitution, oxidation, and demethylation of the 4-methylstyrene moiety.[10] It is plausible that under extreme stress conditions, the benzylidene camphor core of PAMC could undergo similar oxidative cleavage or modifications. However, under typical solar irradiation conditions, these pathways are not considered significant due to the efficient cis-trans isomerization.
Conclusion
This compound is a photostable UVB filter, a property conferred by the efficient and reversible cis-trans isomerization of its benzylidene camphor chromophore. This mechanism allows for the safe dissipation of absorbed UV energy with minimal chemical degradation. While specific quantitative photostability data for PAMC is not extensively published, established experimental protocols utilizing UV-Vis spectrophotometry and HPLC can be employed for its assessment. Further research involving forced degradation studies could provide a more detailed understanding of its ultimate degradation products and pathways under extreme conditions. For formulation scientists and researchers, the intrinsic photostability of PAMC makes it a reliable component in the development of effective and stable sun care products.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. lcms.cz [lcms.cz]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Solar photodegradation of the UV filter 4-methylbenzylidene camphor in the presence of free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymer Structure of Polyacrylamidomethyl Benzylidene Camphor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Polyacrylamidomethyl Benzylidene Camphor is a commercially available UV filter, also known under the INCI name. Detailed scientific literature regarding its specific synthesis and polymer characterization is not extensively available in the public domain. This guide, therefore, presents a scientifically plausible structure and proposed methodologies based on established principles of polymer chemistry and the known characteristics of its constituent parts. The experimental data provided is representative and intended for illustrative purposes.
Introduction
This compound is a polymeric UV filter utilized in the cosmetics industry to provide protection against UV-B radiation.[1] Its polymeric nature is designed to enhance photostability and reduce skin penetration compared to smaller molecule UV absorbers. Understanding its polymer structure is crucial for formulation development, safety assessment, and quality control. This technical guide provides a detailed investigation into the putative structure, synthesis, and characterization of this compound.
The polymer is synthesized from the monomer N-{(2 and 4)-[(2-Oxoborn-3-ylidine)methyl]benzyl}acrylamide.[2] The presence of both 2- and 4- isomers in the monomer name suggests that the final polymer is a copolymer derived from a mixture of these two positional isomers.
Proposed Polymer Structure and Synthesis
Monomer Synthesis Pathway
The synthesis of the monomer, N-{(2 and 4)-[(2-Oxoborn-3-ylidine)methyl]benzyl}acrylamide, is not explicitly detailed in readily available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A likely pathway involves the reaction of a substituted primary aromatic amine with acryloyl chloride.[3]
Caption: Proposed synthetic pathway for the monomer.
Polymerization
Given the acrylamide functional group on the monomer, free-radical polymerization is the most probable method of synthesis for this compound.[4] This process would involve the initiation of a chain reaction that links the monomer units together.
Caption: Free-radical polymerization of the monomer.
Polymer Characterization
A comprehensive characterization of this compound would involve spectroscopic and chromatographic techniques to determine its structure, molecular weight, and thermal properties.
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the characterization of this polymer, based on typical values for polyacrylamide derivatives.
Table 1: Hypothetical Molecular Weight Data
| Parameter | Value | Method |
|---|---|---|
| Number Average Molecular Weight (Mn) | 8,000 - 15,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 16,000 - 45,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC (Mw/Mn) |
Table 2: Hypothetical Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |
|---|---|---|
| FT-IR | ~3300 | N-H stretching (amide) |
| ~3060 | Aromatic C-H stretching | |
| ~2950 | Aliphatic C-H stretching (camphor) | |
| ~1740 | C=O stretching (camphor ketone) | |
| ~1660 | C=O stretching (amide I band) | |
| ~1610 | N-H bending (amide II band) | |
| ¹H-NMR | 7.0 - 7.5 | Aromatic protons (benzylidene) |
| 5.5 - 6.5 | Olefinic proton (benzylidene) | |
| 4.3 - 4.5 | -CH₂-NH- protons | |
| 1.3 - 2.5 | Polyacrylamide backbone (-CH-CH₂-) | |
| 0.8 - 1.1 | Methyl protons (camphor) | |
| ¹³C-NMR | ~175 | Amide carbonyl carbon |
| ~217 | Ketone carbonyl carbon (camphor) | |
| 125-140 | Aromatic and olefinic carbons | |
| 35-45 | Polyacrylamide backbone carbons |
| | 10-55 | Aliphatic carbons (camphor) |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a representative free-radical solution polymerization.
-
Monomer Preparation: Dissolve N-{(2 and 4)-[(2-Oxoborn-3-ylidine)methyl]benzyl}acrylamide (10 g) in a suitable solvent (e.g., Dimethylformamide, 90 mL) in a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Inert Atmosphere: Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[5]
-
Initiator Addition: Add a free-radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 g).
-
Polymerization Reaction: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere for 8-12 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polymer with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the polymer (amide, ketone, aromatic rings, etc.).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Assign the observed chemical shifts to the different protons and carbons in the polymer structure to confirm its identity.[7]
Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with an added salt like LiBr).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).
-
Analysis: Inject the polymer solution and determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram.[8]
Experimental and Characterization Workflow
The logical flow from synthesis to characterization is a critical aspect of polymer research.
Caption: General workflow for synthesis and characterization.
Conclusion
While specific proprietary details on the industrial synthesis and complete structural analysis of this compound are limited, this guide provides a robust framework for its investigation. Based on its chemical name, the polymer is a polyacrylamide derivative with a pendant benzylidene camphor group, likely synthesized via free-radical polymerization. The characterization would rely on standard polymer analysis techniques including FT-IR, NMR, and GPC to confirm its structure and determine its molecular weight properties. The methodologies and representative data presented here offer a solid foundation for researchers and professionals working with this polymeric UV filter.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. Isolation and Characterization of Polyacrylamide-Degrading Bacteria from Dewatered Sludge - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety of Novel Sun Protection: A Technical Guide to Preliminary Toxicity Assessment of UV Absorbers
For Immediate Release
[City, State] – [Date] – As the demand for more effective and safer sun protection grows, the development of novel ultraviolet (UV) absorbers is a key focus for the pharmaceutical and cosmetic industries. However, ensuring the safety of these new chemical entities is paramount before they can be incorporated into consumer products. This technical guide provides an in-depth overview of the preliminary toxicity assessment of novel UV absorbers, offering a framework for researchers, scientists, and drug development professionals. The guide details essential experimental protocols, presents a structured approach to data analysis, and visualizes key biological pathways and experimental workflows.
Core Principles of Toxicity Assessment
The preliminary toxicity assessment of a novel UV absorber aims to identify potential hazards to human health. This process involves a tiered approach, starting with in vitro and in silico methods to predict potential toxicity, followed by targeted in vivo studies to confirm and characterize any adverse effects. Key toxicological endpoints that must be evaluated include:
-
Cytotoxicity: The potential of the substance to cause cell death.
-
Phototoxicity: The potential to cause a toxic response when exposed to UV radiation.
-
Genotoxicity: The potential to damage genetic material (DNA).
-
Dermal Irritation and Sensitization: The potential to cause skin irritation or allergic reactions.
-
Endocrine Disruption: The potential to interfere with the body's hormonal systems.
-
Systemic Toxicity: The potential to cause toxicity in the whole organism after absorption.
Quantitative Toxicity Data Summary
A critical aspect of toxicity assessment is the determination of dose-response relationships. The following table summarizes key quantitative toxicity data for a selection of novel and existing UV absorbers, providing a benchmark for comparison. It is important to note that these values are compound-specific and can vary based on the experimental model and conditions.
| UV Absorber | Test Type | Species/Cell Line | Endpoint | Value | Reference |
| Nano-ZnO | Acute Dermal Irritation | Rabbit | Irritation Score | 0.00 (Non-irritating) | [1][2] |
| Nano-TiO2-SiO2 (TDPK) | Acute Dermal Sensitization | Guinea Pig | Sensitization | Non-sensitizer | [1][2] |
| Z11 (nano) | Acute Dermal Irritation | Rabbit | Irritation Score | 0.047-0.33 (Barely perceptible irritant) | [1][2] |
| A8G (nano) | Acute Dermal Irritation | Rabbit | Irritation Score | 0.047-0.33 (Barely perceptible irritant) | [1][2] |
| TK44 (nano) | Acute Dermal Sensitization | Guinea Pig | Sensitization | Mild sensitizer | [1][2] |
| Benzophenone-3 (BP-3) | Cytotoxicity | Human Lung Epithelial (A549) cells | IC50 | 167 µM | [3] |
| Avobenzone | Cytotoxicity | Human Lung Epithelial (A549) cells | IC50 | 16.7 µM | [3] |
| Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) | Cytotoxicity | Human Lung Epithelial (A549) cells | IC50 | 16.7 µM | [3] |
| 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)-5-chlorobenzotriazole (DBHCB) | Maternal Toxicity (Oral) | Rat | NOAEL | 850 ppm | [4] |
| 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)-5-chlorobenzotriazole (DBHCB) | Maternal Toxicity (Oral) | Rat | LOAEL | 1700 ppm | [4] |
| 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)-5-chlorobenzotriazole (DBHCB) | Developmental Toxicity (Oral) | Rat | NOAEL | >1700 ppm | [4] |
Abbreviations: IC50 (Half maximal inhibitory concentration), LD50 (Median lethal dose), LOAEL (Lowest-observed-adverse-effect level), NOAEL (No-observed-adverse-effect level).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reliable and reproducible toxicity data. The following sections outline the methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the novel UV absorber for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Acute Dermal Irritation/Corrosion (OECD 404)
This in vivo test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[2]
Principle: The test substance is applied to the skin of experimental animals (typically albino rabbits) and the resulting skin reactions are observed and graded.
Procedure:
-
Animal Preparation: A day before the test, clip the fur from the dorsal area of the animal's trunk.
-
Substance Application: Apply a 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance to a small area of the clipped skin (approximately 6 cm²) and cover with a gauze patch.
-
Exposure: Expose the skin to the substance for a defined period, typically 4 hours.
-
Observation: After the exposure period, remove the patch and wash the treated area. Observe and grade the skin for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Classification: Classify the substance based on the severity and reversibility of the skin reactions.
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Phototoxicity Test - OECD 432)
This in vitro assay is used to identify the phototoxic potential of a substance induced by light.[5]
Principle: The assay compares the cytotoxicity of a substance in the presence and absence of non-cytotoxic UV light. A photo-irritant will show increased toxicity when exposed to light.
Procedure:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.
-
Compound Incubation: Treat the cells with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two identical plates are prepared for each substance.
-
Irradiation: Irradiate one of the two plates with a non-cytotoxic dose of UVA light. The other plate is kept in the dark.
-
Post-Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red solution to both plates and incubate to allow for the uptake of the dye by viable cells.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance to determine cell viability.
-
Data Analysis: Compare the IC50 values obtained from the irradiated and non-irradiated plates. A significant difference in IC50 values indicates phototoxic potential.
Visualizing Cellular Pathways and Workflows
Understanding the mechanisms of toxicity and the overall assessment process can be enhanced through visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical tiered workflow for the preliminary toxicity assessment of a novel UV absorber.
Caption: Simplified signaling pathway for endocrine disruption by a novel UV absorber.
Caption: Key signaling pathways involved in the cellular stress response to UV radiation.
Conclusion
The preliminary toxicity assessment of novel UV absorbers is a complex but essential process for ensuring consumer safety. By employing a systematic approach that integrates in silico, in vitro, and, when necessary, in vivo methods, researchers can effectively identify potential hazards and characterize the safety profile of new ingredients. The methodologies and frameworks presented in this guide provide a solid foundation for conducting these critical safety evaluations, ultimately contributing to the development of innovative and safe sun protection products.
References
- 1. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 2. Acute dermal toxicity and sensitization studies of novel nano-enhanced UV absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paving the way for application of next generation risk assessment to safety decision-making for cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancing cosmetic safety: An industry case study using an NGRA framework to support the safety of daidzein in a cosmetic product – ToxMinds [toxminds.com]
A Technical Guide to Polyacrylamidomethyl Benzylidene Camphor: Properties, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Polyacrylamidomethyl Benzylidene Camphor, a polymeric ultraviolet (UV) filter utilized in the cosmetic and personal care industries. Its primary function is to protect products and the skin from the damaging effects of UV radiation.
Core Physicochemical and Regulatory Data
This compound is a polymer, meaning it consists of repeating monomer units.[1] Due to its polymeric nature, its molecular weight is variable. The data below pertains to the monomer unit and the overall polymer properties.
| Property | Data | Reference(s) |
| Chemical Name | Polymer of N-{(2 and 4)-[(2-oxoborn-3-ylidene)methyl]benzyl} acrylamide | [2][3] |
| INCI Name | This compound | [3] |
| Synonyms | PARSOL SLX, 3-Benzylidene camphor derivative | [4] |
| CAS Number | 113783-61-2 | [4][5][6] |
| Polymer Formula | (C₂₁H₂₅NO₂)x | [5] |
| Monomer Formula | C₂₁H₂₅NO₂ | [7] |
| Monomer Molecular Wt. | 323.44 g/mol | [7] |
| Appearance | White to off-white powder | [4] |
| Density | 1.1 g/cm³ | [4] |
| Melting Point | 150-155 °C | [4] |
| Primary Function | UV Absorber, UV Filter, Light Stabilizer | [1][4][8] |
| Mechanism | Absorbs UV radiation and converts it into less damaging infrared radiation (heat).[1][8] | [1][8] |
| Regulatory Status (EU) | Approved as a UV filter in cosmetic products at a maximum concentration of 6%.[1][8] | [1][8] |
| Regulatory Status (US) | Not approved by the FDA for use in sunscreen drug products; can be used as a UV light absorber to protect cosmetic formulations.[1] | [1] |
Functional Application in Formulations
This compound is primarily valued for its efficacy as a UV-B filter, absorbing radiation from approximately 280 to 320 nm.[8] Its key features in cosmetic and topical formulations include:
-
Broad-Spectrum Protection: It offers effective protection against UVA and UVB rays, helping to prevent skin damage and premature aging.[4]
-
Photostability: The compound is known for its photostability, meaning it does not degrade easily under sun exposure, ensuring sustained efficacy of the final product.[4][]
-
Formulation Compatibility: It is compatible with a wide range of other sunscreen agents, enabling the creation of broad-spectrum products with enhanced performance.[4]
-
Product Protection: As a light stabilizer, it protects cosmetic products from deterioration caused by UV light.[8]
The logical pathway for its protective action is illustrated below.
Caption: Logical flow of UV radiation threat and mitigation by this compound.
Experimental Protocols
For professionals in drug development and analytical sciences, assessing the behavior of active ingredients in formulations is critical. Below are generalized experimental protocols based on established methods for analyzing UV filters and their transdermal permeation.
This protocol outlines a method for determining the concentration of this compound in a cream or lotion, adapted from common analytical procedures for UV filters.[3][10][11]
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL volumetric flask.
-
Add a suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or ethanol, to dissolve the sample.[3] This may require sonication for 15-20 minutes to ensure complete dissolution of the active from the matrix.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter from the formulation matrix.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the absorption maximum of the analyte, typically around 300-310 nm for benzylidene camphor derivatives.
-
Injection Volume: 10-20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.
-
This protocol describes a method to evaluate the skin penetration of the compound from a topical formulation using a Franz diffusion cell, a standard technique for such studies.[12][13]
-
Membrane Preparation:
-
Use excised human or animal (e.g., rat) skin as the membrane.[12][14] Alternatively, a synthetic membrane like Folioxane can be used as a model.[12]
-
Shave the hair from the skin if necessary and remove any subcutaneous fat.
-
Cut the skin to the appropriate size to fit between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80) and ensure no air bubbles are trapped beneath the membrane.
-
Maintain the temperature at 32°C or 37°C using a circulating water bath to simulate physiological conditions.
-
Apply a precise amount of the topical formulation containing this compound to the surface of the skin in the donor chamber.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Analyze the collected samples for the concentration of the analyte using a validated analytical method, such as the HPLC protocol described above or a more sensitive LC-MS/MS method.[14]
-
-
Data Analysis:
-
Calculate the cumulative amount of the compound that has permeated through the skin per unit area over time.
-
Plot this cumulative amount against time to determine the permeation profile and calculate key parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
-
The typical workflow for such an analysis is visualized below.
Caption: Experimental workflow for an in vitro transdermal permeation study using a Franz diffusion cell.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound, 113783-61-2 [thegoodscentscompany.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 113783-61-2 [chemicalbook.com]
- 7. This compound | 147897-12-9 [m.chemicalbook.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 10. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Release of benzimidazole and benzylidene camphor from topical sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transdermal permeation of drugs with differing lipophilicity: Effect of penetration enhancer camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution of the UV filter 3-benzylidene camphor in rat following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Polyacrylamidomethyl Benzylidene Camphor (PABC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of Polyacrylamidomethyl Benzylidene Camphor (PABC), a polymeric UV filter used in cosmetic and personal care products.[1] Given the polymeric nature of PABC, a multi-faceted analytical approach is recommended for its comprehensive characterization and quantification.
1. Introduction to this compound (PABC)
This compound (PABC) is a synthetic polymer that functions as a UV light absorber, specifically a UV-B filter, in cosmetic products.[1][2] It is the polymer of N-{(2 and 4)-[(2-Oxoborn-3-ylidine)methyl]benzyl}acrylamide.[1] Its polymeric structure provides unique properties, such as film-forming capabilities and water resistance, which are desirable in sunscreen formulations. However, this structure also presents challenges for its analytical determination compared to small-molecule UV filters.
Analytical characterization and quantification of PABC are crucial for:
-
Ensuring product quality and consistency.
-
Verifying the concentration of the active ingredient in formulations.
-
Regulatory compliance.
-
Stability testing and degradation studies.
This document outlines two primary analytical strategies:
-
Strategy 1: Characterization of the Polymer via Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC). This method is essential for determining the molecular weight distribution of the polymer, a critical quality attribute.
-
Strategy 2: Quantification of PABC. Two approaches are detailed:
-
Method A: Direct Quantification by UV-Vis Spectrophotometry. A rapid screening method.
-
Method B: Indirect Quantification by High-Performance Liquid Chromatography (HPLC) following Polymer Hydrolysis. A more specific and accurate method.
-
Strategy 1: Characterization by Size Exclusion Chromatography (SEC/GPC)
SEC, also known as GPC, separates molecules based on their size in solution.[3][4][5] This technique is ideal for determining the molecular weight distribution (MWD) of polymers like PABC.
Experimental Protocol: SEC/GPC for PABC Molecular Weight Distribution
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PABC.
Instrumentation:
-
SEC/GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. A UV detector can also be used if the polymer has a suitable chromophore.
-
SEC columns suitable for organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).
Reagents and Materials:
-
Tetrahydrofuran (THF), HPLC grade.
-
PABC reference material (if available) or the raw material used in the formulation.
-
Polystyrene standards of known molecular weights for calibration.
-
Syringe filters (0.45 µm, PTFE).
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of THF as the mobile phase. Degas the solvent before use.
-
Calibration:
-
Prepare a series of polystyrene standards of different molecular weights in THF.
-
Inject the standards into the SEC/GPC system and record the retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product containing PABC.
-
Disperse the sample in THF. The amount of sample and solvent will depend on the expected concentration of PABC.
-
Sonicate the mixture for 15-30 minutes to ensure complete dissolution of the polymer.
-
Centrifuge the sample to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set the column temperature (e.g., 35 °C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Inject the prepared sample into the SEC/GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the Mn, Mw, and PDI of the PABC in the sample.
-
Data Presentation: SEC/GPC Parameters
| Parameter | Typical Conditions |
| Instrumentation | Agilent 1260 Infinity II GPC/SEC System or similar |
| Columns | 2 x PLgel MIXED-C, 300 x 7.5 mm, 5 µm |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Calibration Standards | Polystyrene standards (500 Da to 2,000,000 Da) |
Visualization: SEC/GPC Experimental Workflow
Caption: Workflow for PABC analysis by SEC/GPC.
Strategy 2: Quantification of PABC
Method A: Direct Quantification by UV-Vis Spectrophotometry
This method is a rapid and simple approach for the routine quantification of PABC in cosmetic formulations, leveraging the UV absorbance of the benzylidene camphor chromophore.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To quantify the amount of PABC in a cosmetic product.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents and Materials:
-
Ethanol or another suitable solvent that dissolves PABC and the cosmetic matrix.
-
PABC reference material.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of PABC reference material in ethanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Scan one of the standard solutions across the UV range (e.g., 200-400 nm) to determine the λmax. PABC is a UV-B filter, so the λmax is expected to be in the range of 280-320 nm.[1]
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product.
-
Disperse the sample in a known volume of ethanol.
-
Sonicate for 15-30 minutes to ensure complete extraction of PABC.
-
Centrifuge to remove insoluble components.
-
Dilute the supernatant with ethanol to a concentration that falls within the range of the calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted sample solution at the λmax.
-
-
Calculation:
-
Using the equation of the calibration curve, calculate the concentration of PABC in the diluted sample solution.
-
Calculate the percentage of PABC in the original cosmetic product.
-
Data Presentation: UV-Vis Spectrophotometry Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL (example) |
| Precision (RSD%) | ≤ 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., 3 x S/N) |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., 10 x S/N) |
Visualization: UV-Vis Spectrophotometry Workflow
Caption: Workflow for PABC quantification by UV-Vis.
Method B: Indirect Quantification by HPLC following Polymer Hydrolysis
This method offers higher specificity and is suitable for complex matrices where interferences may be present. It involves the chemical breakdown (hydrolysis) of the polyacrylamide backbone to release the monomer, which is then quantified by HPLC.
Experimental Protocol: HPLC after Hydrolysis
Objective: To quantify PABC by measuring its constituent monomer after hydrolysis.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Heating block or water bath.
-
pH meter.
Reagents and Materials:
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Monomer standard: N-{(2 and 4)-[(2-Oxoborn-3-ylidine)methyl]benzyl}acrylamide (requires synthesis or custom order if not commercially available).
-
Syringe filters (0.45 µm).
Procedure:
-
Hydrolysis (Method Development Required):
-
Accurately weigh the cosmetic sample into a reaction vial.
-
Add a known volume of acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Heat the mixture at a controlled temperature (e.g., 90-100 °C) for a specific duration (e.g., 4-8 hours). Optimal conditions need to be determined experimentally.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a corresponding base or acid.
-
Dilute with the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile is typically used for the separation of such compounds.
-
Standard Preparation: Prepare a calibration curve using the monomer standard.
-
Injection: Inject the hydrolyzed sample and standards onto the HPLC system.
-
Detection: Monitor the eluent at the λmax of the monomer.
-
-
Calculation:
-
Quantify the monomer concentration in the hydrolyzed sample using the calibration curve.
-
Back-calculate the amount of PABC in the original sample based on the stoichiometry of the polymer.
-
Data Presentation: HPLC Method Parameters
| Parameter | Typical Conditions |
| Instrumentation | Waters Alliance HPLC system or similar |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at λmax of the monomer |
| Injection Volume | 20 µL |
Visualization: HPLC after Hydrolysis Workflow
Caption: Workflow for PABC quantification by HPLC.
Disclaimer: The provided protocols are intended as a starting point for method development. All analytical methods should be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure they are fit for their intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
References
Application Note: Quantitative Analysis of Polyacrylamidomethyl Benzylidene Camphor in Animal Tissues using HPLC-MS/MS
Abstract
This application note details a sensitive and selective method for the quantification of Polyacrylamidomethyl Benzylidene Camphor (PAMC) in various animal tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow from tissue homogenization and extraction to final analysis, making it suitable for researchers in toxicology, pharmacology, and environmental science.
Introduction
This compound (PAMC) is an organic UV-B filter used in sunscreens and other cosmetic products to protect the skin from harmful solar radiation.[1] With the widespread use of such personal care products, there is a growing interest in understanding the potential for systemic absorption, tissue distribution, and bioaccumulation of UV filters.[2][3] Concerns have been raised about the environmental and health effects of some UV filters, necessitating reliable analytical methods for their detection in biological matrices.[3]
This application note describes a robust HPLC-MS/MS method for the extraction and quantification of PAMC in tissue samples. The method utilizes a straightforward protein precipitation and solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high sensitivity and selectivity, crucial for accurately measuring trace levels of the analyte in complex biological samples.[4]
Experimental
-
This compound (PAMC) analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of a similar UV filter
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Ammonium Hydroxide, LC-MS grade
-
Oasis HLB SPE Cartridges
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
Analytical balance
Standard Solutions: Primary stock solutions of PAMC and the IS were prepared in methanol. A series of working standard solutions were then prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to construct a calibration curve.
Tissue Sample Preparation:
-
Accurately weigh approximately 100 mg of tissue (e.g., liver, kidney, skin) into a homogenization tube.
-
Add 500 µL of cold acetonitrile and the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[5]
-
Collect the supernatant and dilute with water to reduce the organic solvent concentration.
-
Perform a solid-phase extraction (SPE) for further cleanup using Oasis HLB cartridges.
-
Wash the SPE cartridge with a low percentage of organic solvent and elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.[6]
-
Filter the final extract through a 0.2 µm syringe filter prior to injection into the HPLC-MS/MS system.[7]
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for PAMC and the IS must be determined by direct infusion of the standards into the mass spectrometer. Monitoring multiple transitions can increase specificity.[9]
Results and Discussion
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[8] Matrix effects should also be assessed by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.
As no specific quantitative data for PAMC in tissues is publicly available, the following table is a representative example of how such data would be presented. The values are hypothetical and serve for illustrative purposes only.
| Tissue Type | Analyte Concentration (ng/g) | % RSD (n=3) |
| Liver | 8.5 | 4.2 |
| Kidney | 5.2 | 6.1 |
| Skin | 25.1 | 3.5 |
| Brain | < LOQ | N/A |
Protocols
-
Preparation: Pre-cool all solvents and equipment.
-
Weighing: Accurately weigh 100 ± 5 mg of frozen tissue.
-
Homogenization: Place the tissue in a 2 mL tube with ceramic beads. Add 500 µL of cold acetonitrile containing the internal standard. Homogenize for 2 cycles of 30 seconds at 6,000 rpm.
-
Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Add 1.5 mL of HPLC-grade water to the supernatant.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the PAMC and IS with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[7]
Visualizations
Caption: Experimental workflow for PAMC analysis in tissues.
Caption: Detailed sample preparation protocol.
Conclusion
The HPLC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in various tissue matrices. The detailed sample preparation protocol, including protein precipitation and solid-phase extraction, ensures effective removal of matrix interferences, leading to accurate and reproducible results. This application note serves as a valuable resource for researchers investigating the pharmacokinetics and tissue distribution of this and other UV filters.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mun.ca [mun.ca]
- 8. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Sunscreen Formulation with Polyacrylamidomethyl Benzylidene Camphor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamidomethyl Benzylidene Camphor, a benzylidene camphor derivative, is an organic UV filter known for its efficacy in the UVB range (approximately 280-320 nm) and its notable photostability.[1][2][3][4] In Europe, it is an approved sunscreen agent for use in cosmetic products at a maximum concentration of 6%.[1][5] This polymeric structure contributes to its favorable safety profile and compatibility in various sunscreen formulations.[5][6]
These application notes provide a comprehensive guide for researchers and formulators on the incorporation of this compound into sunscreen products. This document outlines model formulations, detailed experimental protocols for performance testing, and data presentation for key parameters.
Properties of this compound
| Property | Description | Citation |
| INCI Name | This compound | [1] |
| Chemical Family | Benzylidene Camphor Derivative | [3] |
| UV Filter Type | Organic, UVB | [1] |
| Appearance | White to off-white powder | [6] |
| Key Features | Photostable, Compatible with other UV filters | [6][7] |
| Regulatory Status | Approved in Europe up to 6% concentration. Not yet approved as a sunscreen active ingredient in the United States. | [1][5] |
Model Formulations
The following are illustrative oil-in-water (O/W) sunscreen cream formulations with varying concentrations of this compound. These formulations can serve as a starting point for development and performance evaluation.
| Ingredient (INCI Name) | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| Phase A | ||||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 3.00 | 3.00 |
| Disodium EDTA | Chelating Agent | 0.10 | 0.10 | 0.10 |
| Phase B | ||||
| Glyceryl Stearate SE | Emulsifier | 4.00 | 4.00 | 4.00 |
| Cetearyl Alcohol | Thickener, Emollient | 2.00 | 2.00 | 2.00 |
| Caprylic/Capric Triglyceride | Emollient | 5.00 | 5.00 | 5.00 |
| This compound | UVB Filter | 2.00 | 4.00 | 6.00 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | 1.00 | 1.00 |
| Phase C | ||||
| Xanthan Gum | Thickener | 0.30 | 0.30 | 0.30 |
| Phase D | ||||
| Citric Acid/Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.5 | q.s. to pH 5.5-6.5 | q.s. to pH 5.5-6.5 |
Experimental Protocols
Sunscreen Formulation Protocol
This protocol outlines the laboratory-scale preparation of an oil-in-water (O/W) sunscreen cream.
-
Phase A Preparation: In a suitable vessel, combine the deionized water, glycerin, and disodium EDTA. Begin heating to 75°C with gentle stirring.
-
Phase B Preparation: In a separate vessel, combine the glyceryl stearate SE, cetearyl alcohol, caprylic/capric triglyceride, and this compound. Heat to 75°C while stirring until all components are melted and the phase is uniform.
-
Emulsification: Once both phases have reached 75°C, slowly add the oil phase (Phase B) to the water phase (Phase A) under high-shear homogenization. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Switch to gentle propeller stirring and begin cooling the emulsion.
-
Addition of Phase C: When the temperature of the emulsion reaches 40°C, add the xanthan gum and mix until fully dispersed and the cream has thickened.
-
pH Adjustment: Add Phase D to adjust the pH to the desired range of 5.5-6.5.
-
Final Mixing: Continue gentle stirring until the cream is uniform and has cooled to room temperature.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.
-
Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with a roughened surface to mimic the topography of the skin.
-
Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm².
-
Spreading: Spread the sample evenly over the entire surface of the plate. An automated spreading robot is recommended for reproducibility.
-
Drying: Allow the film to dry for 15 minutes in a dark environment at a controlled temperature.
-
Spectrophotometric Measurement: Measure the spectral transmittance of the sunscreen film from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Illustrative In Vitro SPF Data
| Formulation | This compound (% w/w) | Mean In Vitro SPF (Hypothetical) |
| Formulation 1 | 2.00 | 8 |
| Formulation 2 | 4.00 | 15 |
| Formulation 3 | 6.00 | 25 |
Note: These are hypothetical values for illustrative purposes. Actual SPF values must be determined experimentally.
Photostability Testing
This protocol assesses the stability of the sunscreen formulation upon exposure to a controlled dose of UV radiation.
-
Sample Preparation: Prepare a sunscreen film on a PMMA plate as described in the in vitro SPF protocol.
-
Initial Measurement: Measure the initial absorbance spectrum (A₀) of the sunscreen film from 290 nm to 400 nm.
-
UV Irradiation: Expose the sunscreen film to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to sun exposure conditions.
-
Final Measurement: After irradiation, measure the final absorbance spectrum (Aₜ) of the sunscreen film.
-
Calculation: The photostability can be assessed by calculating the percentage of photodegradation of the UV filter and the percentage loss of UV protection. The area under the absorbance curve (AUC) is often used for this calculation:
-
% Protection Loss = [1 - (AUCₜ / AUC₀)] x 100
-
Illustrative Photostability Data
| Formulation | This compound (% w/w) | % Protection Loss after UV Irradiation (Hypothetical) |
| Formulation 1 | 2.00 | < 5% |
| Formulation 2 | 4.00 | < 5% |
| Formulation 3 | 6.00 | < 5% |
Note: this compound is known for its high photostability. The expected protection loss is minimal.[6]
Rheological Analysis
This protocol describes the measurement of the viscosity and flow behavior of the sunscreen formulations.
-
Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for a specified time.
-
Measurement:
-
Viscosity Curve: Measure the viscosity as a function of increasing shear rate (e.g., from 0.1 to 100 s⁻¹). This will indicate the shear-thinning behavior of the cream.
-
Yield Stress: Determine the yield stress, which is the minimum stress required to initiate flow. This is important for understanding how the product will dispense from packaging and remain on the skin.
-
-
Data Analysis: Plot viscosity versus shear rate to characterize the flow behavior.
Illustrative Rheological Data
| Formulation | This compound (% w/w) | Viscosity at 10 s⁻¹ (Pa·s) (Hypothetical) | Flow Behavior |
| Formulation 1 | 2.00 | 5.2 | Shear-thinning |
| Formulation 2 | 4.00 | 5.5 | Shear-thinning |
| Formulation 3 | 6.00 | 5.8 | Shear-thinning |
Note: The viscosity is expected to be similar across these formulations as the concentration of the UV filter, a powder, is relatively low and should not significantly impact the bulk rheology, which is primarily driven by the emulsion base.
Sensory Analysis
This protocol outlines a method for evaluating the sensory characteristics of the sunscreen formulations using a trained panel.[8][9][10][11]
-
Panelist Selection and Training: Select a panel of 10-15 individuals and train them to identify and rate the intensity of various sensory attributes.
-
Sample Presentation: Provide panelists with coded, randomized samples of the formulations.
-
Evaluation Procedure: Instruct panelists to apply a standardized amount of each product to a defined area of their forearm. They will then evaluate the sensory attributes at different time points (e.g., during application, 5 minutes after application).
-
Attributes for Evaluation:
-
Appearance: Gloss, color.
-
Pick-up: Firmness, consistency.
-
Rub-out: Spreadability, slip, absorption time.
-
After-feel: Stickiness, greasiness, smoothness, moisturization.
-
-
Data Collection: Use a line scale (e.g., 0-10) for panelists to rate the intensity of each attribute.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to identify significant differences between the formulations.
Illustrative Sensory Analysis Data (Scale 0-10)
| Attribute | Formulation 1 (2%) (Hypothetical) | Formulation 2 (4%) (Hypothetical) | Formulation 3 (6%) (Hypothetical) |
| Spreadability | 8.5 | 8.3 | 8.1 |
| Absorption Time | 4.2 | 4.5 | 4.8 |
| Stickiness | 2.1 | 2.3 | 2.5 |
| Greasiness | 1.8 | 2.0 | 2.2 |
| Smoothness | 7.9 | 7.8 | 7.7 |
Note: As the concentration of the solid UV filter increases, a slight increase in absorption time and a potential decrease in spreadability and smoothness may be perceived.
Mechanism of Action: UV Protection
The primary mechanism of action for organic UV filters like this compound is the absorption of UV radiation.
When a UVB photon strikes the this compound molecule, the energy is absorbed, causing an electron to move to a higher energy state (excitation).[1] The molecule is inherently unstable in this excited state and quickly returns to its ground state. The absorbed energy is then released as less harmful, longer-wavelength radiation, primarily heat.[5] This process effectively prevents the UVB radiation from penetrating the skin and causing cellular damage.[5]
Conclusion
This compound is a valuable UVB filter for sunscreen formulations, offering excellent photostability and a good safety profile. By following the outlined formulation and testing protocols, researchers and formulators can effectively incorporate this ingredient into new and existing sunscreen products to achieve reliable UVB protection. The provided model formulations and illustrative data serve as a practical starting point for development, and the detailed experimental methodologies will ensure robust and reproducible performance evaluation.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 7. Mexoryl SX and Mexoryl XL Sunscreens - PhaMix [phamix.com]
- 8. Comparative sensory and instrumental analyses and principal components of commercial sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunscreen sensory attribute prediction via textural, rheological and tribological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between sensory and instrumental characterization of developed sunscreens containing grape seed extract and a commercial product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyacrylamidomethyl Benzylidene Camphor in Cosmetic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyacrylamidomethyl Benzylidene Camphor (PABC)
This compound (PABC) is a polymeric organic compound utilized in the cosmetic industry as a UVB filter.[1][2] Its polymeric nature contributes to its favorable safety and stability profile. In Europe, it is an approved UV filter for use in sunscreen products at a maximum concentration of 6%.[2][3] However, it has not yet been reviewed or approved by the US Food and Drug Administration (FDA) for use in sunscreen drug products, though it can be used in cosmetics in the United States to protect the product itself from UV degradation.[3] PABC functions by absorbing UV radiation, particularly in the UVB spectrum (approximately 280-320 nm), and converting it into less harmful heat energy.[2]
These application notes provide detailed protocols for the incorporation and evaluation of PABC in cosmetic formulations, focusing on stability, photostability, and efficacy testing.
Physicochemical Properties of PABC
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| INCI Name | This compound | [2] |
| Chemical Type | Polymeric Organic UVB Filter | [3] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble | [2] |
| UV Absorption Range | UVB (approx. 280-320 nm) | [2] |
| Maximum Approved Concentration (EU) | 6% | [2][3] |
Experimental Protocols
Formulation of an Oil-in-Water (O/W) Sunscreen Cream with PABC
This protocol outlines the preparation of a basic O/W sunscreen formulation containing PABC.
3.1.1. Materials and Equipment:
-
Oil Phase:
-
This compound (PABC)
-
Other oil-soluble UV filters (e.g., Avobenzone, Octocrylene)
-
Emollients (e.g., Caprylic/Capric Triglyceride)
-
Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
Waxes (e.g., Beeswax)
-
-
Aqueous Phase:
-
Deionized Water
-
Humectants (e.g., Glycerin)
-
Thickeners (e.g., Xanthan Gum)
-
Preservatives
-
-
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Propeller stirrer
-
pH meter
-
3.1.2. Protocol:
-
Preparation of the Aqueous Phase: In a beaker, combine deionized water, glycerin, and xanthan gum. Heat to 75°C while stirring with a propeller stirrer until all components are dissolved and the phase is uniform.
-
Preparation of the Oil Phase: In a separate beaker, combine PABC, other oil-soluble UV filters, emollients, emulsifiers, and waxes. Heat to 80°C in a water bath and stir until all components are melted and the phase is homogeneous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 15-20 minutes to form a stable emulsion.
-
Cooling: Transfer the emulsion to a vessel with a propeller stirrer and begin cooling.
-
Addition of Preservatives: Once the emulsion has cooled to below 40°C, add the preservative system and mix until uniform.
-
pH Adjustment: Measure the pH of the final formulation and adjust to the desired range (typically 5.5-6.5) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Final Mixing: Continue gentle stirring until the formulation reaches room temperature.
3.1.3. Visualization of the Formulation Workflow:
Stability Testing
Stability testing is crucial to ensure the formulation maintains its physicochemical properties and performance over its shelf life. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][5]
3.2.1. Parameters to Evaluate:
-
Physical: Appearance, color, odor, phase separation, viscosity, pH.
-
Chemical: Concentration of PABC and other active ingredients.
-
Microbiological: Microbial count.
3.2.2. Protocol:
-
Sample Preparation: Prepare at least three batches of the sunscreen formulation in the final intended packaging.
-
Storage Conditions: Store the samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[5]
-
-
Analysis: At each time point, withdraw samples and analyze for the parameters listed in 3.2.1.
3.2.3. Data Presentation:
| Time Point | Storage Condition | Appearance | Color | Odor | Phase Separation | Viscosity (cP) | pH | PABC Concentration (%) |
| 0 | - | Conforms | Conforms | Conforms | None | TBD | TBD | 100 |
| 3 Months | 25°C/60%RH | Conforms | Conforms | Conforms | None | TBD | TBD | TBD |
| 3 Months | 40°C/75%RH | Conforms | Conforms | Conforms | None | TBD | TBD | TBD |
| 6 Months | 25°C/60%RH | Conforms | Conforms | Conforms | None | TBD | TBD | TBD |
| 6 Months | 40°C/75%RH | Conforms | Conforms | Conforms | None | TBD | TBD | TBD |
Photostability Testing
This protocol assesses the stability of PABC in the formulation upon exposure to UV radiation.
3.3.1. Protocol:
-
Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a suitable substrate (e.g., quartz plates).
-
UV Irradiation: Expose the samples to a controlled dose of UV radiation from a solar simulator.
-
Analysis: Measure the absorbance spectrum of the sample before and after irradiation using a spectrophotometer.
-
Calculation: Calculate the percentage of PABC degradation.
3.3.2. Data Presentation:
| UV Filter | UV Dose (J/cm²) | % Degradation |
| PABC | TBD | TBD |
| PABC + Avobenzone | TBD | TBD |
| PABC + Octocrylene | TBD | TBD |
In Vitro Sun Protection Factor (SPF) Determination
This method provides a rapid assessment of the SPF value of the sunscreen formulation.
3.4.1. Protocol:
-
Substrate Preparation: Use a suitable substrate, such as polymethyl methacrylate (PMMA) plates.
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the substrate.
-
Transmittance Measurement: Measure the spectral transmittance of the sample from 290 to 400 nm using a UV spectrophotometer with an integrating sphere.[6]
-
SPF Calculation: Calculate the in vitro SPF using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[6]
3.4.2. Data Presentation:
| Formulation | PABC Concentration (%) | Other UV Filters | In Vitro SPF |
| Base (no UV filters) | 0 | None | < 1 |
| Formulation A | 3 | None | TBD |
| Formulation B | 6 | None | TBD |
| Formulation C | 3 | Avobenzone (3%), Octocrylene (5%) | TBD |
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)
This is the standard method for determining the SPF value on human subjects.[7][8]
3.5.1. Protocol:
-
Subject Selection: Recruit a panel of healthy volunteers with suitable skin types (I, II, or III).
-
Test Sites: Define test sites on the subjects' backs.
-
Product Application: Apply the sunscreen formulation at a concentration of 2 mg/cm² to the designated test sites.
-
UV Exposure: After a 15-30 minute drying time, expose the test sites to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: Visually assess the erythema (redness) of the skin 16-24 hours after UV exposure to determine the Minimal Erythemal Dose (MED) for both protected and unprotected skin.
-
SPF Calculation: The SPF is the ratio of the MED on protected skin to the MED on unprotected skin.
Phototoxicity Testing (OECD 432: In Vitro 3T3 NRU Phototoxicity Test)
This in vitro test evaluates the potential for a substance to cause phototoxicity.[9][10][11][12]
3.6.1. Protocol:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of PABC in the presence and absence of a non-cytotoxic dose of UVA light.[11]
-
Neutral Red Uptake (NRU): After incubation, assess cell viability by measuring the uptake of the neutral red dye.
-
Data Analysis: Compare the cytotoxicity of PABC with and without UVA exposure to determine the Photo-Irritation-Factor (PIF). A PIF above a certain threshold indicates a potential for phototoxicity.[11]
UV-Induced Skin Damage Signaling Pathways and the Role of PABC
UV radiation triggers a cascade of signaling pathways in the skin that can lead to photoaging and skin cancer.[13][14][15][16][17] PABC, by absorbing UVB radiation, helps to prevent the initial insult that activates these damaging pathways.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a sunscreen formulation containing PABC.
References
- 1. chembiochemcosm.uniwa.gr [chembiochemcosm.uniwa.gr]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. database.ich.org [database.ich.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]
- 8. Standard - Cosmetics - Sun protection test methods - In vivo determination of the sun protection factor (SPF) - Amendment 1 (ISO 24444:2019/Amd 1:2022) SS-EN ISO 24444:2020/A1:2022 - Swedish Institute for Standards, SIS [sis.se]
- 9. testinglab.com [testinglab.com]
- 10. testinglab.com [testinglab.com]
- 11. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
- 12. oecd.org [oecd.org]
- 13. UV-light-induced signal cascades and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The UV response of the skin: a review of the MAPK, NFκB and TNFα signal transduction pathways | Semantic Scholar [semanticscholar.org]
- 16. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vivo Studies of Topical Benzylidene Camphor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies concerning the topical application of benzylidene camphor and its derivatives, primarily 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC). The information is intended to guide researchers and professionals in the fields of dermatology, toxicology, and cosmetic science in designing and interpreting studies on this commonly used UV filter.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on the topical application of benzylidene camphor derivatives. These data provide insights into the pharmacokinetics, skin penetration, and distribution of these compounds.
Table 1: Plasma Concentrations of 4-Methylbenzylidene Camphor (4-MBC) After Topical Application [1][2]
| Species | Dose | Formulation | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) |
| Human (Male) | 22 mg/kg bw | 4% (w/w) commercial sunscreen | 200 pmol/ml | 6 hours |
| Human (Female) | 22 mg/kg bw | 4% (w/w) commercial sunscreen | 100 pmol/ml | 6 hours |
| Human (Male) | 2 mg/cm² (10% wt/wt) | Basic cream | 20 ng/mL | Not Specified |
| Human (Female) | 2 mg/cm² (10% wt/wt) | Basic cream | 20 ng/mL | Not Specified |
| Rat | 400 mg/kg bw | Occlusive patch | 200 pmol/ml | Constant up to 24-48 hours |
| Rat | 2000 mg/kg bw | Occlusive patch | 1200 pmol/ml | Constant up to 24-48 hours |
Table 2: Tissue Distribution of 3-Benzylidene Camphor (3-BC) in Rats After 65 Days of Topical Application [3]
| Dose | Adipose Tissue | Brain | Liver | Muscle | Testis | Plasma |
| 60 mg/kg/day | >0.05 µg/g | >0.05 µg/g | 0.05 µg/g | >0.05 µg/g | >0.05 µg/g | 16 µg/L |
| 180 mg/kg/day | ~10 µg/g | ~0.5 µg/g | ~0.1 µg/g | ~0.2 µg/g | ~0.2 µg/g | ~40 µg/L |
| 540 mg/kg/day | 36 µg/g | ~1.2 µg/g | ~0.2 µg/g | ~0.5 µg/g | ~0.5 µg/g | 89 µg/L |
Table 3: Human Stratum Corneum Penetration of 4-Methylbenzylidene Camphor (4-MBC) [4]
| Formulation | Applied Dose | Amount in Stratum Corneum (after 10 strips) |
| 4-MBC (free) in emulsion | Not Specified | 21.2 - 25.1% of the applied dose |
| 4-MBC complexed with RM-β-CD in emulsion | Not Specified | No significant difference from free 4-MBC |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the literature for assessing the topical application of benzylidene camphor.
Protocol for In Vivo Skin Penetration and Systemic Absorption Study in Humans
This protocol is based on studies investigating the systemic absorption of sunscreens after whole-body topical application.
Objective: To determine the plasma concentrations of benzylidene camphor and its metabolites after topical application.
Materials:
-
Test substance (e.g., 4-MBC) formulated in a cream base (e.g., 10% wt/wt).
-
Control cream (vehicle).
-
Healthy human volunteers (male and female).
-
Blood collection tubes (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical instrumentation (e.g., LC-MS/MS or GC-MS) for quantification of the analyte in plasma.
Procedure:
-
Volunteer Recruitment: Recruit healthy volunteers with no known skin conditions or allergies to the test substances. Obtain informed consent.
-
Study Design: A single-blinded design is often employed.
-
Week 1 (Control): Volunteers apply a standard amount of the basic cream formulation without the active ingredient daily to the whole body (e.g., 2 mg/cm²).
-
Week 2 (Treatment): Volunteers apply the same amount of the cream formulation containing benzylidene camphor daily to the whole body.
-
-
Application: Instruct volunteers on the correct application procedure to ensure uniform coverage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, 2, 4, 6, 8, 12, 24, 48, and 96 hours after the first application in the treatment week).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of benzylidene camphor and its potential metabolites in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Caption: Workflow for a human in vivo systemic absorption study.
Protocol for In Vivo Tissue Distribution Study in Rats
This protocol is based on studies investigating the distribution of benzylidene camphor in various tissues after repeated topical application in rats.
Objective: To determine the concentration of benzylidene camphor in different organs and tissues after long-term topical exposure.
Materials:
-
Test substance (e.g., 3-BC).
-
Vehicle for topical application.
-
Sprague-Dawley rats (or other suitable strain).
-
Cages and standard laboratory animal care facilities.
-
Surgical instruments for tissue dissection.
-
Homogenizer.
-
Analytical instrumentation (e.g., LC-ESI-MS-MS).
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the study begins.
-
Dosing Groups: Divide the animals into several groups, including a control group (vehicle only) and multiple dose groups (e.g., low, medium, and high dose).
-
Topical Application: Apply the test substance topically to a shaved area on the back of the rats daily for a specified period (e.g., 65 days).
-
Euthanasia and Tissue Collection: At the end of the study period, euthanize the animals. Collect various tissues of interest, such as adipose tissue, brain, liver, muscle, and testes, as well as plasma.
-
Sample Preparation:
-
Weigh each tissue sample.
-
Homogenize the tissue samples.
-
Extract the analyte from the homogenized tissue using a suitable solvent (e.g., n-heptane or methanol).
-
-
Sample Analysis: Quantify the concentration of benzylidene camphor in the tissue extracts and plasma using a validated analytical method.
-
Data Analysis: Express the concentration of the test substance in each tissue, typically in µg/g of tissue or µg/L of plasma.
Caption: Workflow for a rat in vivo tissue distribution study.
Protocol for In Vivo Stratum Corneum Tape Stripping in Humans
This protocol is based on the tape stripping method used to assess the penetration of topically applied substances into the stratum corneum.
Objective: To quantify the amount of benzylidene camphor that has penetrated the stratum corneum after topical application.
Materials:
-
Test formulation containing benzylidene camphor.
-
Adhesive tape (e.g., D-Squame® or Scotch® Magic™ Tape).
-
Forceps.
-
Solvent for extraction (e.g., ethanol).
-
Vials.
-
Analytical instrumentation (e.g., HPLC).
Procedure:
-
Application Site: Define a specific area on the forearm of human volunteers.
-
Application: Apply a known amount of the test formulation to the defined area.
-
Incubation: Allow the formulation to remain on the skin for a specified period.
-
Tape Stripping:
-
Remove any excess formulation from the skin surface.
-
Apply a piece of adhesive tape to the application site with firm, uniform pressure.
-
Quickly remove the tape in a single motion.
-
Repeat this process for a predetermined number of strips (e.g., 10-20).
-
-
Extraction: Place each tape strip (or pools of strips) into a vial containing a known volume of a suitable solvent to extract the analyte.
-
Sample Analysis: Analyze the solvent extracts to quantify the amount of benzylidene camphor in each tape strip using a validated analytical method.
-
Data Analysis: Calculate the amount of benzylidene camphor per unit area for each tape strip to determine the concentration gradient within the stratum corneum.
Caption: Workflow for in vivo stratum corneum tape stripping.
Potential Signaling Pathways and Considerations
In vivo studies have raised concerns about the potential for benzylidene camphor derivatives to act as endocrine disruptors[5][6][7]. While the direct signaling pathways in vivo following topical application are complex and not fully elucidated, research suggests potential interactions with hormonal pathways. 4-MBC has been reported to interact with estrogen and progesterone receptors and may influence inflammatory pathways by activating p38 MAPK and NF-κB, leading to the production of TNF-α and IL-6[5].
Caption: Potential absorption and signaling pathways of benzylidene camphor.
Photostability Considerations
Benzylidene camphor derivatives are valued for their photostability[8]. In vivo, upon exposure to UV radiation, they can undergo a reversible cis-trans photoisomerization. This process allows them to dissipate absorbed UV energy without significant degradation, which is a desirable characteristic for a sunscreen agent.
Caption: Reversible photoisomerization of benzylidene camphor.
It is crucial for researchers to consider these factors when designing and interpreting in vivo studies on the topical application of benzylidene camphor to ensure a comprehensive assessment of its safety and efficacy.
References
- 1. Systemic absorption of the sunscreens benzophenone-3, octyl-methoxycinnamate, and 3-(4-methyl-benzylidene) camphor after whole-body topical application and reproductive hormone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complexation of the sunscreen agent, 4-methylbenzylidene camphor with cyclodextrins: effect on photostability and human stratum corneum penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of sunscreen 4-methylbenzylidene camphor in different and reproductive models, its bioaccumulation and molecular effects on ligand-receptor interaction, and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrinedisruption.org [endocrinedisruption.org]
- 7. ovid.com [ovid.com]
- 8. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Encapsulation of Polyacrylamidomethyl Benzylidene Camphor (PABC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamidomethyl benzylidene camphor (PABC) is a soluble organic UV-B filter that effectively absorbs radiation between approximately 280 to 320 nm.[1] Its primary function in cosmetic and sunscreen formulations is to protect the skin from the harmful effects of UV radiation, thereby helping to prevent premature skin aging and skin cancer.[1] Encapsulation of UV filters like PABC into various micro- or nanocarriers is a promising strategy to enhance their photostability, reduce systemic absorption, and improve the overall safety and efficacy of sunscreen products.[2][3][4] This document provides an overview of common encapsulation techniques and detailed protocols for the preparation and characterization of encapsulated PABC.
Organic UV filters work by absorbing UV radiation and converting it into less harmful heat energy.[1][5] However, some organic filters can be photounstable and may penetrate the skin, leading to potential safety concerns.[3][6] Encapsulation creates a physical barrier around the UV filter, which can remain on the skin's surface, minimizing direct contact and potential penetration.[2][3]
Encapsulation Techniques for UV Filters
Several techniques can be employed to encapsulate UV filters. The choice of method often depends on the desired particle size, shell material, and release characteristics. While specific data for PABC is limited in publicly available literature, the following methods are widely used for other organic UV filters and are adaptable for PABC.
-
Sol-Gel Method: This technique involves the formation of a solid network (gel) from a solution of precursors. For UV filter encapsulation, an emulsion containing the UV filter is prepared, and hydrolysis and polycondensation reactions occur at the droplet interface, forming a shell (e.g., silica) around the core.[7]
-
Miniemulsion Polymerization: In this method, a monomer, a crosslinker, an emulsifier, and the UV filter are homogenized to form stable nanodroplets. Polymerization is then initiated to form polymer nanocapsules containing the UV filter.[8][9]
-
Interfacial Polymerization: This technique involves a polymerization reaction that occurs at the interface of two immiscible liquids, typically an oil-in-water emulsion. The UV filter is dissolved in the oil phase containing one monomer, and a second monomer is dissolved in the aqueous phase. The polymerization at the interface forms a polymer shell around the oil droplets.
-
Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer. Hydrophobic UV filters can be entrapped within the lipid bilayer. This method is known for high encapsulation efficiencies for lipophilic molecules.[10]
Quantitative Data Summary
The following tables summarize quantitative data reported for the encapsulation of various organic UV filters. This data can serve as a benchmark for researchers working on the encapsulation of PABC.
Table 1: Encapsulation Efficiency and Particle Size for Various UV Filters and Techniques
| UV Filter | Encapsulation Technique | Shell Material | Encapsulation Efficiency (%) | Average Particle Size | Reference |
| Octyl Methoxycinnamate | Sol-Gel | Sodium Alginate / CaCO₃ | 75.3 ± 1.9 | 61.0 ± 4.9 µm | [11] |
| Butyl Methoxydibenzoylmethane | Sol-Gel | Sodium Alginate / CaCO₃ | 74.8 ± 1.7 | 48.6 ± 4.7 µm | [11] |
| Octyl Dimethyl PABA | Miniemulsion Polymerization | Poly(methyl methacrylate) | ~33 | 320 nm | [8] |
| Octocrylene & Avobenzone | Liposomal | DPPC/DOPC | >97 | Not Reported | [10] |
| Benzophenone-3 & Octyl Methoxycinnamate | Mesoporous Silica | Silica | ~72 | Not Reported | [12] |
Table 2: Release Kinetics Data for Encapsulated Compounds
Release kinetics for encapsulated UV filters are not extensively reported in the provided search results. The following data is for a model drug to illustrate typical release parameters.
| Encapsulated Agent | Polymer Matrix | Release Model | Burst Release (k_b) | Degradation/Erosion (k) | Reference |
| Aclacinomycin A | PLGA-PEG (5%) | Corrigan | 0.082 day⁻¹ | 0.054 day⁻¹ | [13] |
| Aclacinomycin A | PLGA-PEG (10%) | Corrigan | 0.150 day⁻¹ | 0.075 day⁻¹ | [13] |
| Aclacinomycin A | PLGA-PEG (15%) | Corrigan | 0.288 day⁻¹ | 0.093 day⁻¹ | [13] |
Experimental Protocols
Protocol 1: Encapsulation of PABC by the Sol-Gel Method
This protocol is adapted from a method used for encapsulating octyl methoxycinnamate and butyl methoxydibenzoylmethane.[11][14]
Materials:
-
This compound (PABC)
-
Sodium Alginate
-
Calcium Chloride (CaCO₃ can also be used as a cross-linking agent)
-
Sorbitan monooleate (Span 80)
-
Polyoxyethylenesorbitan monooleate (Tween 80)
-
Mineral Oil
-
Deionized Water
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine 3g of Span 80, 2g of Tween 80, and 17.6g of mineral oil.
-
Warm the mixture to 50°C in a water bath.
-
Add 10g of PABC to the mixture and stir until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 1.5% (w/v) sodium alginate solution by dissolving 1.5g of sodium alginate in 100mL of deionized water.
-
In a separate beaker, dissolve the cross-linking agent (e.g., 3g of CaCO₃) in 64.4g of the 1.5% sodium alginate solution.
-
-
Emulsification:
-
Gently add the oil phase to the aqueous phase while stirring.
-
Homogenize the mixture at 7000 rpm for 30 minutes to form an oil-in-water (o/w) emulsion.
-
-
Microcapsule Formation:
-
To induce cross-linking, add a solution of calcium chloride (e.g., 2% w/v) dropwise to the emulsion under continuous stirring.
-
Continue stirring for 1-2 hours to allow for complete microcapsule formation.
-
-
Washing and Drying:
-
Wash the microcapsules several times with deionized water and ethanol to remove unreacted materials.
-
Collect the microcapsules by filtration or centrifugation.
-
Dry the microcapsules in a desiccator or by lyophilization.
-
Protocol 2: Characterization of Encapsulated PABC
1. Particle Size and Morphology Analysis:
-
Method: Field Emission Scanning Electron Microscopy (FE-SEM) or Transmission Electron Microscopy (TEM).
-
Procedure:
-
Disperse a small amount of the dried microcapsules in a suitable solvent (e.g., ethanol) and sonicate briefly.
-
Drop-cast the dispersion onto a carbon-coated grid (for TEM) or a stub (for SEM).
-
Allow the solvent to evaporate completely.
-
For SEM, sputter-coat the sample with a conductive material (e.g., gold).
-
Image the microcapsules using the microscope to observe their size, shape, and surface morphology.[2] Particle size distribution can be determined using image analysis software.[15]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Content:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh a known amount of dried microcapsules (e.g., 10 mg).
-
Crush the microcapsules and extract the PABC using a suitable solvent in which PABC is soluble (e.g., ethanol). This may require stirring overnight to ensure complete extraction.[16]
-
Filter the solution to remove the shell debris.
-
Measure the concentration of PABC in the filtrate using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of PABC in microcapsules / Initial mass of PABC used) x 100
-
DL (%) = (Mass of PABC in microcapsules / Total mass of microcapsules) x 100
-
-
3. In Vitro Release Study:
-
Method: Franz Diffusion Cell System.
-
Procedure:
-
Mount a synthetic membrane (e.g., Strat-M®) or excised skin between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known amount of the PABC-containing formulation (with either free or encapsulated PABC) on the membrane in the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol) and maintain a constant temperature (e.g., 32°C).
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
Analyze the concentration of PABC in the collected samples using HPLC.[6]
-
Plot the cumulative amount of PABC released per unit area versus time.
-
Visualizations
Caption: General experimental workflow for the encapsulation and characterization of PABC.
Caption: Benefits of encapsulation for UV filters like PABC applied to the skin.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Microencapsulated UV filter@ZIF-8 based sunscreens for broad spectrum UV protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability [pubmed.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Release of benzimidazole and benzylidene camphor from topical sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Preparation and Characterization of Organic/Inorganic Composite UV Filter Microcapsules by Sol-Gel Method - ProQuest [proquest.com]
- 12. Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cif.iastate.edu [cif.iastate.edu]
- 16. mdpi.com [mdpi.com]
Application Note and Protocol: UV-Visible Spectroscopy of Benzylidene Camphor Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzylidene camphor derivatives are a significant class of compounds widely utilized as UV filters in sunscreen and other cosmetic products to protect against harmful ultraviolet radiation.[1][2] Their efficacy is rooted in their ability to absorb light in the UVA and UVB regions of the electromagnetic spectrum.[1] UV-visible spectroscopy is a fundamental, non-destructive analytical technique employed for the qualitative and quantitative analysis of these compounds. This application note provides a detailed protocol for the UV-visible spectroscopic analysis of benzylidene camphor derivatives, crucial for quality control, formulation development, and stability studies.
Data Presentation: Spectroscopic Properties of Benzylidene Camphor Derivatives
The following table summarizes the maximum absorption wavelength (λmax) and molar absorptivity (ε) for representative benzylidene camphor compounds in different solvents. These parameters are critical for compound identification and quantification. The UV absorption characteristics can be influenced by the solvent's polarity.[1]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 4'-Acetyl-3-benzylidene-camphor | Methanol | 315 | 35,800 |
| Unspecified Derivative 1 | Ethanol | 318 | 30,000 |
| Unspecified Derivative 2 | Ethanol | 318 | 36,000 |
Data extracted from patent information describing novel derivatives.[3]
Experimental Protocol: Quantitative Analysis of Benzylidene Camphor Derivatives
This protocol outlines the steps for determining the concentration of a benzylidene camphor compound in a solution using UV-visible spectroscopy.
1. Materials and Equipment
-
Analytes: Benzylidene camphor derivative standards of known purity.
-
Solvents: Spectroscopic grade solvents such as methanol, ethanol, or n-hexane are recommended. The choice of solvent can affect the absorption spectrum.[1]
-
Instrumentation: A calibrated double-beam UV-visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
-
Analytical balance.
2. Preparation of Standard Solutions
Accurate preparation of standard solutions is crucial for the quantitative analysis of camphor derivatives.[4][5]
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the benzylidene camphor derivative standard and dissolve it in a 100 mL volumetric flask with the chosen spectroscopic grade solvent. Ensure the compound is fully dissolved, using sonication if necessary.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentration ranges may vary, but a series of 5-25 µg/mL is a common starting point.
3. Sample Preparation
The preparation of samples from cosmetic or pharmaceutical formulations requires an extraction step.
-
Accurately weigh a portion of the sample (e.g., cream, lotion) and dissolve it in a suitable solvent like methanol or ethanol.[4]
-
The solution may require sonication to ensure complete dissolution of the analyte.[5]
-
Centrifugation or filtration (e.g., using a 0.45 µm syringe filter) may be necessary to remove any insoluble excipients.[2]
-
Dilute the extracted sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.
4. Instrumental Analysis
-
Wavelength Scan: To determine the λmax, scan a standard solution of the benzylidene camphor derivative across the UV range (typically 200-400 nm) against a solvent blank.
-
Calibration Curve: Measure the absorbance of each working standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used for quantification.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the same λmax.
5. Data Analysis
-
Using the equation from the calibration curve, calculate the concentration of the benzylidene camphor derivative in the sample solution.
-
Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4710584A - Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
Application Notes and Protocols for Characterization of Biorenewable Polyesters from Camphor Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of biorenewable polyesters derived from camphor and its derivatives. These polyesters, synthesized from a readily available and sustainable terpene, exhibit a range of thermal and mechanical properties that make them attractive for various applications, including in the biomedical and pharmaceutical fields. The following sections detail the primary analytical techniques for comprehensive characterization.
Molecular Structure and Composition Analysis
The fundamental step in characterizing novel camphor-based polyesters is the confirmation of their chemical structure and composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, monomer incorporation, and end-groups of the polyester chains.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the camphor-based polyester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum to identify the characteristic proton signals of the camphor moiety and the diol/diacid co-monomers.
-
Integrate the peaks corresponding to the repeating units to determine the copolymer composition.
-
Analyze the signals at the chain ends to identify and quantify end-groups (e.g., hydroxyl, carboxyl). Derivatization with agents like trichloroacetyl isocyanate (TAI) can be used to enhance the visibility of end-group signals.
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum to confirm the carbon backbone of the polyester and identify the carbonyl carbons of the ester linkages.
-
This technique is particularly useful for assessing the tacticity and stereochemistry of the polymer.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts with known values for camphor derivatives and polyesters to confirm the structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polyester.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Thin Film: Cast a thin film of the polyester onto a salt plate (e.g., NaCl or KBr) from a solution.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
-
C=O stretching (ester): Strong absorption band around 1730-1750 cm⁻¹.
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹.
-
C-H stretching and bending: Signals corresponding to the aliphatic and cyclic components of the camphor and diol units.
-
Molecular Weight and Distribution Analysis
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and thermal properties of polymers. Gel Permeation Chromatography (GPC) is the standard technique for this analysis.
Experimental Protocol: Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Dissolve the polyester sample in a suitable mobile phase (e.g., chloroform, tetrahydrofuran (THF)) to a concentration of approximately 1-2 mg/mL.
-
For polyesters with poor solubility, a stronger solvent like hexafluoroisopropanol (HFIP) may be used initially, followed by dilution with the GPC eluent.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
A GPC system equipped with a refractive index (RI) detector is standard. For aromatic polyesters, a UV detector can also be used.
-
Use a column set appropriate for the expected molecular weight range of the polymer.
-
-
GPC Conditions:
-
Mobile Phase: Chloroform or THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 100 µL.
-
-
Calibration: Calibrate the system using polystyrene standards of known molecular weight.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.
Thermal Properties Analysis
The thermal behavior of camphor-based polyesters dictates their processing conditions and application range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for this evaluation.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyesters.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature at 10 °C/min. The Tg is determined from this scan.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol: TGA
-
Sample Preparation: Place 10-15 mg of the polyester sample into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a TGA instrument.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Data Analysis:
-
Determine the onset of decomposition temperature (T_onset_).
-
Identify the temperature of 5% weight loss (T₅%) as a measure of initial thermal stability.
-
Determine the temperature of maximum decomposition rate (T_d,max_) from the derivative of the TGA curve (DTG).
-
Mechanical Properties Analysis
The mechanical properties, such as tensile strength and modulus, determine the suitability of the polyesters for structural applications.
Experimental Protocol: Tensile Testing
-
Sample Preparation: Prepare dumbbell-shaped specimens from solvent-cast or melt-pressed films of the polyester according to ASTM D638 or ISO 527 standards.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Test Conditions:
-
Conduct the test at a constant crosshead speed (e.g., 5 or 50 mm/min) at room temperature.
-
Measure the force and displacement until the specimen fractures.
-
-
Data Analysis:
-
Calculate the tensile strength (the maximum stress the material can withstand).
-
Determine the Young's modulus (a measure of stiffness) from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break (the percentage increase in length at fracture).
-
Quantitative Data Summary
The following tables summarize the quantitative data for various biorenewable polyesters derived from camphor.
Table 1: Molecular Weight and Thermal Properties of Camphor-Based Polyesters
| Polyester Name | Diol Component | Mₙ ( g/mol ) | PDI | T₉ (°C) | T₅% (°C) | T_d,max_ (°C) |
| Poly(ethylene camphorate) (PEC) | Ethylene Glycol | 20,200[1] | N/A | 51[1] | ~300-350 | ~400-450 |
| Poly(erythritan camphorate) | Erythritol | N/A | N/A | 100[1] | N/A | N/A |
| Poly(isosorbide camphorate) | Isosorbide | N/A | N/A | 125[1] | N/A | N/A |
| Camphor-Tartaric Acid Copolyester¹ | Ethylene Glycol | 51,000 | N/A | Comparable to PET | Comparable to PET | Comparable to PET |
¹ Data for a copolyester of camphor dimethyl dl-tartrate and dimethyl phthalate with ethylene glycol. "Comparable to PET" suggests a Tg in the range of 67-81 °C and a T_d,max_ around 400-450 °C. N/A: Data not available in the searched literature.
Table 2: Mechanical Properties of Camphor-Based Polyesters
| Polyester Name | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene camphorate) (PEC) | N/A | N/A | N/A |
| Camphor Soot Coir Fiber Nylon Composite² | 806 | Enhanced vs. neat nylon | Reduced vs. neat nylon |
² Data for a composite material, not a pure camphor-based polyester, but indicates the potential for camphor derivatives in reinforced materials.[2] N/A: Data not available in the searched literature.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis and characterization of camphor-based polyesters.
Caption: Logical relationships in the characterization of camphor-based polyesters.
References
Application Notes and Protocols for the Enantioseparation of Benzylidene Camphor Using Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylbenzylidene) camphor (MBC), a derivative of camphor, is a chiral compound widely used as a UV filter in cosmetic products to protect the skin from sun damage. Due to the stereospecific nature of biological systems, the enantiomers of chiral compounds can exhibit different pharmacological and toxicological profiles. Therefore, the separation and quantification of individual enantiomers of MBC are crucial for quality control in cosmetic formulations and for assessing its skin absorption and potential biological effects. Electrokinetic chromatography (EKC), a powerful separation technique, offers a high-efficiency method for the enantioseparation of neutral chiral compounds like MBC.[1] This document provides detailed application notes and protocols for the enantioseparation of benzylidene camphor using EKC, based on established scientific research.
Principle of Enantioseparation by Electrokinetic Chromatography
Electrokinetic chromatography is a hybrid of capillary electrophoresis and chromatography.[2] For the enantioseparation of neutral compounds like benzylidene camphor, a chiral selector is added to the background electrolyte (BGE). The chiral selector, typically a charged cyclodextrin derivative, creates a pseudo-stationary phase. The separation is based on the differential partitioning of the enantiomers into the chiral selector, leading to different migration times and thus, their separation.[3] Anionic cyclodextrin derivatives are particularly effective for the enantioseparation of neutral compounds.[1]
Experimental Protocols
This section details the optimized methodology for the enantioseparation of 3-(4-methylbenzylidene) camphor by EKC.
Instrumentation and Capillary Preconditioning
-
Instrumentation: A standard capillary electrophoresis system equipped with a UV detector is required.
-
Capillary: Fused-silica capillary.
-
Capillary Preconditioning: Proper capillary conditioning is essential for reproducible results. A detailed preconditioning method should be followed.[1] Before the first use, the capillary should be rinsed sequentially with 1 M NaOH, deionized water, and the background electrolyte. Between runs, a rinse with the background electrolyte is typically sufficient.
Optimized Electrokinetic Chromatography Conditions
The following table summarizes the optimized experimental conditions for the successful enantioseparation of MBC enantiomers.
| Parameter | Optimized Condition |
| Chiral Selector | Carboxymethylated-β-cyclodextrin (CM-β-CD) |
| Chiral Selector Conc. | 15 mM |
| Co-selector | α-cyclodextrin (α-CD) |
| Co-selector Conc. | To be optimized for improved peak shape |
| Background Electrolyte | 100 mM Borate buffer |
| pH | 9.0 |
| Applied Voltage | To be optimized based on capillary dimensions and desired run time |
| Temperature | 15 °C |
| Detection Wavelength | To be selected based on the UV absorbance maximum of MBC |
| Sample Solvent | Methanol:water (1:1 v/v) |
| Injection Mode | Hydrodynamic or electrokinetic injection |
Table 1: Optimized Experimental Conditions for the Enantioseparation of 3-(4-methylbenzylidene) camphor.
Sample Preparation
For the analysis of MBC in cosmetic creams, a specific sample preparation protocol is necessary to extract the analyte and ensure compatibility with the EKC system.
-
Dissolution: Dissolve the cosmetic cream sample in dimethylformamide (DMF) to ensure complete dissolution.[1]
-
Dilution: Dilute the resulting solution with a methanol:water (1:1 v/v) mixture to achieve a suitable concentration for analysis and to ensure good peak shape.[1]
-
Filtration: Filter the diluted sample through a suitable syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.
Data Presentation
The following table illustrates the type of quantitative data that can be obtained from the enantioseparation of benzylidene camphor using the described method. The values for migration time and resolution are indicative and will depend on the specific instrumentation and exact experimental conditions.
| Enantiomer | Migration Time (min) | Resolution (Rs) |
| Enantiomer 1 | tbd | \multirow{2}{*}{> 1.5 (baseline separation)} |
| Enantiomer 2 | tbd | |
| tbd: to be determined experimentally |
Table 2: Expected Quantitative Data for the Enantioseparation of Benzylidene Camphor Enantiomers.
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy, and selectivity.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the enantioseparation of benzylidene camphor using electrokinetic chromatography.
EKC enantioseparation workflow for benzylidene camphor.
Discussion
The use of carboxymethylated-β-cyclodextrin (CM-β-CD) has been shown to provide the highest chiral separation power for 3-(4-methylbenzylidene) camphor.[1] However, peak tailing can be an issue. The addition of a neutral cyclodextrin, such as α-cyclodextrin, to the background electrolyte containing CM-β-CD can significantly improve the enantiomeric separation and reduce peak tailing.[1] The optimization of the concentration of both chiral selectors is a critical step in method development.
The temperature is another crucial parameter, with lower temperatures (e.g., 15 °C) generally leading to higher enantioresolution.[1] The choice of sample solvent is also important to ensure good peak shape and size; a mixture of methanol and water is recommended.[1]
Conclusion
Electrokinetic chromatography is a highly effective and efficient technique for the enantioseparation of benzylidene camphor. The detailed protocol and optimized conditions presented in this application note provide a robust starting point for researchers, scientists, and drug development professionals working on the analysis of this chiral UV filter in various matrices, including cosmetic formulations. The method's validation for linearity, precision, accuracy, and selectivity will ensure reliable and accurate quantification of the individual enantiomers, which is essential for safety and efficacy assessments.
References
- 1. Enantioselective separation of the sunscreen agent 3-(4-methylbenzylidene)-camphor by electrokinetic chromatography: Quantitative analysis in cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Polyacrylamidomethyl Benzylidene Camphor (PABC) Formulations
This guide is intended for researchers, scientists, and drug development professionals working to enhance the photostability of formulations containing Polyacrylamidomethyl Benzylidene Camphor (PABC), a polymeric UVB filter.[1][2]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PABC formulation shows a significant drop in UV absorbance after exposure to a solar simulator. What is the primary cause?
A1: The primary cause is likely photodegradation. While benzylidene camphor derivatives are known to undergo a reversible cis-trans photoisomerization, which is a key part of their UV-filtering mechanism, irreversible photodegradation can also occur under prolonged UV exposure.[3][4][5] This leads to a loss of the molecule's ability to absorb UV radiation, thereby reducing the formulation's efficacy.[6] The formulation matrix itself, including interactions with other ingredients, can also accelerate this degradation.[7][8]
Q2: How can I quantitatively assess the photostability of my PABC formulation?
A2: A standard method involves applying a thin, uniform film of your formulation onto a substrate like a quartz or PMMA plate and measuring its initial UV absorbance spectrum (290-400 nm) with a spectrophotometer.[5][6] The plate is then exposed to a controlled dose of UV radiation from a solar simulator. Absorbance is measured again post-irradiation. The percentage of retained UV protection can be calculated from the change in the area under the absorbance curve.[9]
Q3: What types of ingredients can I add to my formulation to improve the photostability of PABC?
A3: Several classes of ingredients can enhance photostability:
-
Triplet Quenchers: Compounds like Octocrylene can accept energy from the excited triplet state of other UV filters, dissipating it harmlessly as heat and preventing degradative reactions.[10][11][12] This is a crucial mechanism for stabilizing photolabile molecules.
-
Antioxidants: Ingredients such as Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), and botanical extracts (e.g., rosmarinic acid, grape seed extract) can neutralize reactive oxygen species (ROS) generated during UV exposure.[13][14][15] These ROS can otherwise attack and degrade the PABC molecule.[7]
-
Singlet Oxygen Quenchers: Certain molecules are effective at deactivating singlet oxygen, a highly reactive ROS. Antioxidants like β-carotene are known to perform this function.[16]
-
Film-Forming Polymers: Ensuring the formulation creates a uniform and stable film on the skin can enhance the overall performance and stability of the UV filters within it.[17][18]
Q4: Can the choice of solvent or emollient in my formulation affect PABC photostability?
A4: Yes, absolutely. The polarity and chemical nature of the solvent system can influence the excited state lifetime and degradation pathways of the UV filter.[3] Emollients can affect the solubility and distribution of PABC within the formulation, which in turn impacts its stability.[10][18] It is crucial to conduct stability testing when changing vehicle components.
Q5: I've added an antioxidant, but I'm still seeing significant degradation. What could be wrong?
A5: There are several possibilities:
-
Insufficient Concentration: The concentration of the antioxidant may be too low to effectively combat the amount of ROS being generated.
-
Antioxidant Instability: The antioxidant itself might be photolabile and degrading too quickly.
-
Incorrect Location: The antioxidant needs to be in close proximity to the PABC molecule to be effective. In an emulsion, ensure the antioxidant and PABC are in the same phase (e.g., both in the oil phase).
-
Mechanism Mismatch: The primary degradation pathway might not be oxidative. If degradation proceeds mainly through a non-oxidative photoreaction, an antioxidant will have little effect. In this case, a triplet quencher might be more effective.[11]
Part 2: Quantitative Data Summary
The following table provides illustrative data on the impact of different stabilizers on the photodegradation of a hypothetical PABC formulation. The data represents the percentage of PABC remaining after exposure to a defined dose of simulated solar radiation.
| Formulation Base | Stabilizer Added (Concentration) | % PABC Remaining (Post-Irradiation) | Key Mechanism |
| Simple Oil/Water Emulsion | None (Control) | 65% | - |
| Simple Oil/Water Emulsion | Octocrylene (5%) | 92% | Triplet State Quenching[11][12] |
| Simple Oil/Water Emulsion | Tocopherol (Vitamin E, 1%) | 81% | Antioxidant (ROS Scavenging)[15] |
| Simple Oil/Water Emulsion | Rosmarinic Acid (0.5%) | 85% | Antioxidant (ROS Scavenging)[13] |
| Simple Oil/Water Emulsion | Octocrylene (5%) + Tocopherol (1%) | 96% | Synergistic (Triplet Quenching + ROS Scavenging)[16] |
Part 3: Experimental Protocols
Protocol 1: In Vitro Photostability Assessment
Objective: To determine the photostability of a PABC formulation by measuring the change in UV absorbance after UV irradiation.
Materials:
-
PABC-containing formulation
-
PMMA plates (e.g., Helioplate HD6)
-
Positive displacement pipette or syringe
-
Solar simulator with a controlled irradiance output (e.g., 300-400 W/m²)
-
UV-Vis Spectrophotometer with an integrating sphere
-
Glycerin (for plate calibration)
Methodology:
-
Spectrophotometer Calibration: Calibrate the spectrophotometer using a blank, glycerin-treated PMMA plate.
-
Sample Application: Accurately weigh and apply the formulation onto the roughened surface of a PMMA plate. A typical application rate is 1.0 mg/cm².
-
Spreading: Spread the sample evenly across the entire surface of the plate using a gloved finger or an automated spreading device. Let the film equilibrate in the dark for 15-20 minutes.
-
Initial Absorbance Measurement (A₀): Measure the initial absorbance spectrum of the sample-treated plate from 290 nm to 400 nm at multiple points and calculate the average.
-
Irradiation: Place the plate in the solar simulator. Expose the sample to a defined dose of UV radiation. A common dose is 10 MED (Minimal Erythemal Dose), which corresponds to a specific energy dose in J/cm².[9]
-
Final Absorbance Measurement (A₁): After irradiation, allow the plate to cool to room temperature. Re-measure the absorbance spectrum as in step 4.
-
Calculation: Calculate the percentage of photostability. This can be done by comparing the area under the absorbance curve before and after irradiation. A simplified metric is the change in absorbance at the λmax of PABC.
Part 4: Visualizations (Diagrams)
Diagram 1: Photodegradation & Stabilization Pathways
Caption: PABC photodegradation pathways and points of stabilizer intervention.
Diagram 2: Experimental Workflow for Photostability Testing
Caption: Workflow for the in vitro photostability assessment of a formulation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hitechformulations.com [hitechformulations.com]
- 7. researchgate.net [researchgate.net]
- 8. abich.ca [abich.ca]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. crodabeauty.com [crodabeauty.com]
- 11. Filter-filter interactions. Photostabilization, triplet quenching and reactivity with singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant "Boosts" Sunscreen Efficacy | Technology Networks [technologynetworks.com]
- 14. reddit.com [reddit.com]
- 15. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. nichem.solutions [nichem.solutions]
- 18. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
Technical Support Center: Optimizing Formulations to Reduce Skin Penetration of Polyacrylamidomethyl Benzylidene Camphor (PABC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the skin penetration of the polymeric UV filter, Polyacrylamidomethyl Benzylidene Camphor (PABC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PABC) and why is reducing its skin penetration important?
A1: this compound (PABC) is a water-soluble, polymeric organic UV-B filter.[1] Its large molecular size is designed to limit its penetration into the skin, thereby enhancing its safety profile by minimizing systemic absorption.[2] Reducing skin penetration is a critical objective in the formulation of sunscreens to ensure that the UV filter remains on the skin's surface to perform its protective function while mitigating any potential toxicological risks associated with systemic exposure.[3][4]
Q2: What are the primary strategies to reduce the skin penetration of PABC?
A2: The primary strategies revolve around formulation design. Key approaches include:
-
Encapsulation: Enclosing PABC within micro- or nanoparticles, such as lipid or polymeric carriers, can significantly reduce its direct contact with the skin and subsequent penetration.[5][6][7]
-
Vehicle Optimization: The choice of emulsion type is crucial. Oil-in-water (O/W) emulsions are generally preferred over water-in-oil (W/O) emulsions or alcoholic gels for reducing the penetration of lipophilic compounds, and this principle can be extended to polymeric filters.[8][9]
-
High Molecular Weight Analogs: While PABC is already a polymer, opting for the highest possible molecular weight version can further limit its ability to permeate the stratum corneum.[2][8]
Q3: How can I experimentally verify that my formulation has successfully reduced PABC skin penetration?
A3: In vitro skin permeation testing (IVPT) using Franz diffusion cells is the gold standard for assessing the dermal absorption of cosmetic ingredients.[10] This can be complemented by the tape stripping technique to quantify the amount of the substance retained in the stratum corneum.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected PABC permeation in Franz cell studies. | Formulation vehicle is enhancing penetration (e.g., presence of penetration enhancers like certain alcohols or surfactants). | 1. Review all excipients for known penetration-enhancing properties. 2. Switch to an oil-in-water (O/W) emulsion base if not already in use. 3. Consider encapsulating the PABC in lipid or polymeric microparticles. |
| Difficulty in quantifying PABC in the receptor fluid. | PABC concentration is below the limit of detection of the analytical method due to its low permeability. | 1. Increase the run time of the permeation study. 2. Use a more sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). 3. Focus on quantifying the amount of PABC retained in the different skin layers (stratum corneum, epidermis, dermis) instead of what has permeated through. |
| Inconsistent results between experimental batches. | Variability in skin samples (human or animal). Inconsistent formulation preparation. Variations in the experimental protocol. | 1. Ensure consistent skin thickness and source for all experiments. 2. Standardize the formulation manufacturing process. 3. Strictly adhere to the validated experimental protocol for IVPT. |
Data Presentation
Comparative Skin Penetration of UV Filters
The following table summarizes in vitro and in vivo skin penetration data for the large polymeric UV filter Mexoryl® SX, which serves as a relevant surrogate for PABC due to its high molecular weight and low penetration profile. For comparison, data for a smaller, related molecule, 4-Methylbenzylidene Camphor (4-MBC), is also presented to illustrate the impact of formulation on skin penetration.
| UV Filter | Formulation | Skin Model | Exposure Time (hours) | Permeated (% of applied dose) | Retained in Stratum Corneum (% of applied dose) |
| Mexoryl® SX (proxy for PABC) | Sunscreen Emulsion | Human (in vivo) | 4 | < 0.014 (in urine) | 89-94 (recovered from wash-off) |
| Mexoryl® SX (proxy for PABC) | Sunscreen Emulsion | Human (in vitro) | 4 (measured at 24h) | 0.16 (dermis + receptor fluid) | Primarily on the skin surface |
| 4-Methylbenzylidene Camphor | O/W Emulsion | Pig Ear Skin (in vitro) | 24 | Detected at 24h | 80.13 |
| 4-Methylbenzylidene Camphor | Alcoholic Gel | Pig Ear Skin (in vitro) | 24 | Detected at 5h | 75.98 |
| 4-Methylbenzylidene Camphor (Encapsulated) | O/W Emulsion | Human (in vivo) | Not specified | Not specified | 24.57 |
| 4-Methylbenzylidene Camphor (Non-encapsulated) | O/W Emulsion | Human (in vivo) | Not specified | Not specified | 36.55 |
Data for Mexoryl® SX from Benech et al. (2003)[12]. Data for 4-Methylbenzylidene Camphor from Sasson et al. (2009)[9] and Salvador et al. (2008)[4].
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin penetration of PABC from a topical formulation.
-
Skin Preparation:
-
Use excised human or porcine skin, as they are the most relevant models for human skin permeation.
-
Dermatomed to a thickness of approximately 500 µm.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Franz Cell Setup:
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions for PABC).
-
Maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.
-
Continuously stir the receptor fluid.
-
-
Product Application:
-
Apply a finite dose (e.g., 2 mg/cm²) of the PABC-containing formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
Collect samples from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Replenish the receptor fluid with fresh, pre-warmed fluid after each sampling.
-
-
Skin Analysis:
-
At the end of the experiment, dismantle the Franz cell.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the stratum corneum from the epidermis and dermis using the tape stripping technique.
-
Extract PABC from the stratum corneum strips, the remaining epidermis, and the dermis using a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of PABC in the receptor fluid samples and the skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Tape Stripping Technique
This method is used to determine the amount of a topically applied substance within the stratum corneum.
-
Application: Apply the PABC formulation to a defined area of the skin (in vivo or ex vivo).
-
Removal of Excess: After a specified time, gently wipe the skin surface to remove any unabsorbed product.
-
Stripping: Apply an adhesive tape to the treated area with firm, uniform pressure.
-
Removal: Remove the tape strip in a swift, single motion.
-
Repeat: Repeat the stripping process sequentially (e.g., 15-20 times) on the same area.
-
Extraction and Analysis: Extract the PABC from each tape strip using an appropriate solvent and quantify using a suitable analytical method like HPLC.
Visualizations
Caption: Key formulation strategies to minimize PABC skin penetration.
Caption: Workflow for a typical in vitro skin permeation experiment.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. care360.basf.com [care360.basf.com]
- 3. chembiochemcosm.uniwa.gr [chembiochemcosm.uniwa.gr]
- 4. Influence of solid lipid microparticle carriers on skin penetration of the sunscreen agent, 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of various models for in vitro percutaneous absorption studies of ultraviolet filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Methylbenzylidene camphor microspheres: reconstituted epidermis (Skinethic®) permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Percutaneous absorption of Mexoryl SX in human volunteers: comparison with in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Absorption of Topically Applied UV Filters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the systemic absorption of topically applied UV filters.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the systemic absorption of topical UV filters?
Systemic absorption of UV filters is a multifactorial issue influenced by:
-
Physicochemical Properties of the UV Filter: Molecular weight, lipophilicity (log P), and particle size are critical. Smaller, more lipophilic molecules tend to permeate the skin more readily.
-
Formulation Composition: The vehicle or base of the sunscreen plays a significant role. For instance, penetration enhancers like propylene glycol can increase absorption, while certain emulsion types (e.g., oil-in-water) may reduce it.[1][2]
-
Application Conditions: Factors such as the amount of sunscreen applied, the frequency of reapplication, and the anatomical site of application can impact absorption.[1][3][4] For example, absorption is higher on the face compared to the back.[1][4]
-
Skin Integrity: Damaged or compromised skin barrier can lead to increased penetration of UV filters.[5][6]
-
External Factors: Heat can increase skin permeation of some UV filters, like oxybenzone.[3]
Q2: What are the main differences between in vitro and in vivo methods for assessing UV filter absorption?
-
In Vitro Methods: These laboratory-based tests, such as the In Vitro Permeation Test (IVPT) using Franz diffusion cells, utilize excised human or animal skin, or synthetic membranes to model skin absorption.[7][8][9][10][11] They are useful for screening formulations and are recommended by the FDA to help select formulations for clinical trials.[9][12]
-
In Vivo Methods: These studies involve applying sunscreens to human volunteers and measuring the concentration of the UV filter or its metabolites in blood, urine, or through techniques like tape stripping.[13][14][15][16][17] While considered the gold standard for real-world assessment, they are more expensive and raise ethical considerations.[13][18]
Q3: How can nanoparticles in sunscreens affect systemic absorption?
Mineral UV filters like zinc oxide (ZnO) and titanium dioxide (TiO2) are often used in nanoparticle form to improve cosmetic appearance.[5][19][20] Current evidence suggests that these nanoparticles tend to remain on the surface of the skin or in the stratum corneum and do not significantly penetrate to reach systemic circulation.[5][6][19] Some studies have found minimal amounts of zinc in the bloodstream after application of ZnO nanoparticles, though the clinical significance is still under investigation.[5][6]
Q4: What formulation strategies can be employed to minimize systemic absorption?
Several strategies can be effective:
-
Encapsulation: Encapsulating UV filters in systems like mesoporous silica or microcapsules can significantly reduce skin penetration while maintaining or even enhancing UV protection.[21][22]
-
High Molecular Weight Filters: Utilizing UV filters with a larger molecular size, such as bemotrizinol, can limit their ability to permeate the skin barrier.[2]
-
Optimized Vehicle Formulation: Choosing an appropriate formulation base, such as an oil-in-water emulsion, can help retain the UV filter in the upper layers of the skin.[2] The inclusion of antioxidants may also influence the skin retention of filters.[2][22]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Permeation Test (IVPT) Results
Possible Cause & Solution
-
Inter-donor Variability: Biological differences between skin donors are a primary source of variation.[7]
-
Troubleshooting:
-
Increase the number of donors to obtain a more representative average.[7]
-
Use a reference compound (e.g., caffeine) to normalize data across different skin samples.[7]
-
Standardize the anatomical site from which the skin is sourced.[7]
-
Document donor information (age, sex) as these factors can influence skin permeability.[7]
-
-
-
Intra-donor Variability: Even skin from the same donor can show different permeability.[7]
-
Compromised Skin Integrity: Damage to the skin barrier during preparation or storage.
-
Troubleshooting:
-
Perform skin integrity tests such as measuring Transepidermal Water Loss (TEWL) or electrical resistance.[7]
-
-
-
Inconsistent Experimental Conditions:
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause & Solution
-
In Vitro Model Limitations: Artificial membranes or animal skin may not fully replicate the complexity of human skin.
-
Troubleshooting:
-
Whenever possible, use excised human skin for IVPT studies as it is considered the gold standard for in vitro testing.
-
Acknowledge the limitations of the chosen model and interpret the data accordingly.
-
-
-
Differences in Application and Environmental Conditions: In vitro tests are conducted under controlled laboratory settings, which may not reflect real-world use.[13]
-
Troubleshooting:
-
Consider factors like heat and reapplication in the experimental design, as these have been shown to influence absorption in vivo.[3]
-
-
-
Metabolism in the Skin: In vitro models may not fully account for the metabolic activity of viable skin layers.
-
Troubleshooting:
-
When possible, use full-thickness skin models that retain some metabolic capacity.
-
-
Quantitative Data Summary
Table 1: Comparison of Systemic Absorption of Different UV Filters (In Vivo)
| UV Filter | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (Tmax) (h) |
| Oxybenzone | 224 | 10-16 |
| Octocrylene | 25 | 10-16 |
| Avobenzone | 11 | 10-16 |
Data derived from a real-life exposure study involving a commercial sunscreen formulation.[14]
Table 2: In Vitro Skin Permeation and Retention of Various UV Filters
| UV Filter | Permeated (%) | Retained in Skin (%) |
| Benzophenone-3 (Oxybenzone) | Varies by vehicle | High retention observed with ethanol:coconut oil vehicle |
| Octyl methoxycinnamate | - | - |
| Benzophenone 4 | - | - |
| Octyl triazone | - | - |
| Octocrylene | - | - |
Note: Specific quantitative values for permeation and retention are highly dependent on the experimental setup, particularly the formulation vehicle. Some substances show a greater tendency to accumulate in the stratum corneum, while others pass through more quickly.[4][15][16]
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To assess the percutaneous absorption of a UV filter from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (dermatomed to a uniform thickness)[10]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation containing the UV filter
-
Reference compound (e.g., caffeine)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Skin Preparation: Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Ensure skin integrity using methods like TEWL measurement.[7]
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Formulation Application: Apply a finite dose (e.g., 2 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.[13]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution. Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Mass Balance: At the end of the experiment, dissemble the cell. Analyze the amount of UV filter remaining on the skin surface (unabsorbed), within the skin layers (retained), and in the receptor solution (permeated). Tape stripping can be used to separate the stratum corneum from the deeper skin layers.[15][16][17]
-
Quantification: Analyze the concentration of the UV filter in all samples using a validated analytical method.
Protocol 2: In Vivo Sun Protection Factor (SPF) Determination
Objective: To determine the effectiveness of a sunscreen in protecting against sunburn.
Materials:
-
Solar simulator with a defined UV spectrum
-
Test sunscreen formulation
-
Human volunteers with suitable skin types
-
Dermatologist or trained technician
Methodology:
-
Subject Selection: Recruit healthy volunteers with skin phototypes I, II, or III.
-
Test Site Demarcation: Mark test sites of at least 30 cm² on the subject's back.[23]
-
Sunscreen Application: Apply a standardized amount of the sunscreen (2 mg/cm²) evenly to the designated test site.[13]
-
Drying Time: Allow the sunscreen to dry for 15-30 minutes.
-
UV Exposure: Expose both protected and unprotected areas of the skin to a series of increasing doses of UV radiation from the solar simulator.
-
MED Assessment: After 16-24 hours, a trained professional visually assesses the skin to determine the Minimal Erythema Dose (MED) for both the protected and unprotected skin. The MED is the smallest UV dose that produces perceptible redness.[13]
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[13]
Visualizations
References
- 1. Influence of anatomical site and topical formulation on skin penetration of sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutaneous Permeation and Penetration of Sunscreens: Formulation Strategies and In Vitro Methods [mdpi.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. RACGP - The safety of nanoparticles in sunscreens: An update for general practice [racgp.org.au]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Testing of Sunscreens for Dermal Absorption: Method Comparison and Rank Order Correlation with In Vivo Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Testing of Sunscreens for Dermal Absorption: A Platform for Product Selection for Maximal Usage Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encosmetica.com.br [encosmetica.com.br]
- 13. aadhunikayurveda.com [aadhunikayurveda.com]
- 14. Systemic availability of lipophilic organic UV filters through dermal sunscreen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The stripping technique: in vitro absorption and penetration of five UV filters on excised fresh human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dermatology.ca [dermatology.ca]
- 20. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 21. researchgate.net [researchgate.net]
- 22. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Addressing peak tailing in chromatographic analysis of benzylidene camphor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of benzylidene camphor.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than one, resulting in a distorted peak with a "tail." This can compromise the accuracy and precision of quantification. The following guide provides a systematic approach to troubleshooting peak tailing in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of benzylidene camphor.
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] It is quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. According to the USP, the terms symmetry factor, asymmetry factor, and tailing factor are often used interchangeably.[2] Generally, a value greater than 1.5 may be acceptable for some assays, but a value closer to 1.0 is ideal.[3]
Q2: What are the common causes of peak tailing for benzylidene camphor in HPLC?
A2: Benzylidene camphor is a neutral molecule, which can still be susceptible to peak tailing due to several factors:
-
Secondary Interactions: Although neutral, benzylidene camphor can have weak interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[3]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[4]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Voids or Contamination: A void at the head of the column or contamination of the column frit can disrupt the sample band, leading to asymmetric peaks.[3]
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q3: How can I troubleshoot peak tailing specifically for benzylidene camphor in HPLC?
A3: Here is a step-by-step approach:
-
Inject a Neutral, Unretained Compound: To diagnose a physical problem with the system, inject a neutral compound that is not expected to interact with the stationary phase. If this peak also tails, it indicates a physical issue such as a column void or excessive extra-column volume.
-
Reduce Sample Concentration: Dilute your benzylidene camphor standard and sample to see if the peak shape improves. If it does, you were likely overloading the column.[4]
-
Check for Column Contamination/Void: If the tailing persists, try flushing the column with a strong solvent. If that doesn't work, reversing the column (if the manufacturer's instructions permit) and flushing it to waste may dislodge particulate matter from the inlet frit.[4] If a void is suspected, the column may need to be replaced.[3]
-
Optimize Mobile Phase: While pH adjustment is critical for acidic and basic compounds, for a neutral compound like benzylidene camphor, ensure the mobile phase is well-mixed and degassed. In some cases of chiral separations of related compounds like 4-methylbenzylidene camphor, the addition of a neutral cyclodextrin to the mobile phase has been shown to improve peak shape.
Q4: Are there specific considerations for peak tailing in the GC analysis of benzylidene camphor?
A4: Yes, in Gas Chromatography, peak tailing for benzylidene camphor can be caused by:
-
Active Sites in the Inlet or Column: Exposed silanol groups in the GC liner or on the column surface can interact with the analyte. Using a deactivated liner and a high-quality, well-deactivated capillary column is crucial.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak tailing. Regularly trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often resolve this.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and lead to peak distortion.
-
Inlet Temperature: If the inlet temperature is too low, it can lead to slow vaporization of the sample, which can contribute to peak tailing.
Experimental Protocols
Below are detailed methodologies for the analysis of benzylidene camphor and related compounds, which can be adapted to address peak tailing issues.
HPLC-UV Method for a Structurally Similar Compound (3-Benzylidene-2-benzofuran-1-one)
This method can serve as a starting point for developing a method for benzylidene camphor.[5]
| Parameter | Value |
| Instrumentation | Standard HPLC system with UV detector, autosampler, and column oven |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
GC-MS Method for the Determination of Sunscreen Agents, Including 3-Benzylidene Camphor
This method is suitable for the simultaneous analysis of multiple sunscreen agents in cosmetic products.[6]
| Parameter | Value |
| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5ms (30 m × 250 μm × 0.25 μm) |
| Carrier Gas | Helium |
| Injection Volume | 1 µL |
| Inlet Temperature | Not specified, but typically 250-280°C for such analyses |
| Oven Temperature Program | 150°C to 290°C (specific ramp rates would need to be optimized) |
| Detection | Mass Spectrometry in Selected Ion Monitoring (SIM) mode |
| Sample Preparation | 0.5 g of cosmetic product dissolved in dichloromethane, ultrasonically extracted, and filtered.[6] |
Quantitative Data Summary
The following tables summarize typical performance data for the chromatographic analysis of sunscreen agents, including benzylidene camphor and related compounds. This data can be used as a benchmark when developing and troubleshooting your own methods.
HPLC-UV Method Validation Data for a Similar Compound (3-Benzylidene-2-benzofuran-1-one)[5]
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) - Repeatability | ≤ 0.8% | ≤ 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
GC-MS Method Performance for 3-Benzylidene Camphor in Cosmetics[6]
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.04 to 0.63 mg/g |
| Limit of Quantification (LOQ) | 0.12 to 2.10 mg/g |
| Average Spiked Recovery | 88.7% - 103.6% |
| Relative Standard Deviation (RSD) | 1.7% - 4.9% |
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Enhancing UV Protection in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental UV protection formulations.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: UV Filter Solubility and Dispersion
Question: My organic UV filter (e.g., Avobenzone) is crystallizing in the formulation over time. What is causing this and how can I prevent it?
Answer: Crystallization of organic UV filters like Avobenzone is a common issue stemming from poor solubility in the oil phase of your formulation.[1][2][3][4] This can significantly reduce the efficacy and safety of your sunscreen.[1][2]
Troubleshooting Steps:
-
Optimize Solvent Selection: The choice of emollient is critical.[3] Polar oils generally improve the solubility of solid organic UV filters.[3] Refer to solubility data to select appropriate emollients. For instance, Avobenzone has good solubility in emollients like capric/caprylic triglycerides and castor oil.[5][6][7][8]
-
Ensure Complete Solubilization During Manufacturing: Avobenzone requires heating to over 83°C to fully dissolve.[3] Ensure your manufacturing process reaches and maintains the necessary temperature to achieve complete solubilization.
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Microscopy Analysis: Regularly check your formulation under polarized light microscopy. The presence of 'spikey' colored crystals indicates recrystallization.[3]
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Avoid Incompatible Ingredients: Certain ingredients can reduce the solubility of Avobenzone. For example, the presence of multivalent metal ions like zinc and aluminum can lead to chelation and precipitation.[5]
Question: I'm observing agglomeration of my inorganic UV filters (Titanium Dioxide/Zinc Oxide nanoparticles). How can I improve their dispersion?
Answer: Insufficient dispersion of mineral UV filters can lead to reduced SPF performance, formulation instability, poor texture, and a whitening effect on the skin.[3]
Troubleshooting Steps:
-
Select Appropriate Particle Coatings: Use coated TiO2 or ZnO nanoparticles. Hydrophilic or hydrophobic coatings should be chosen based on the continuous phase of your emulsion (oil-in-water or water-in-oil) and factors like pH and electrolyte concentration.[9]
-
Optimize Dispersion Method:
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For Oil-in-Water (O/W) Emulsions: If using powdered mineral filters, ensure sufficient oil is present for both wetting and suspending the lipophilic powder.[3] For ZnO, maintaining a pH above 7.1 is recommended to prevent the formation of zinc ions that can destabilize the emulsion.[10] The use of nonionic emulsifiers and rheology modifiers is also advised.[10]
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For Water-in-Oil (W/O) Emulsions: Dispersing uncoated zinc oxide in the water phase can be considered. Premixing with a humectant can improve dispersion.[10]
-
-
Utilize High-Shear Homogenization: After adding the filter dispersion to the appropriate phase, use a homogenizer to improve the even distribution of the filters and reduce droplet size, which aids in stability and SPF performance.[3]
-
Consider Pre-dispersions: Using commercially available pre-dispersed mineral filters can simplify the formulation process and improve stability.[3]
Category 2: Formulation Stability
Question: My sunscreen emulsion is separating over time. What are the likely causes and solutions?
Answer: Emulsion instability, leading to phase separation, can be caused by several factors, including improper emulsifier selection, incorrect ingredient ratios, and manufacturing process issues.
Troubleshooting Steps:
-
Evaluate Emulsifier System:
-
Check pH Levels: A significant change in pH over time can indicate an incompatibility or oxidation issue, leading to instability.[13] For formulations containing ZnO, the pH should be maintained above 7.1.[10]
-
Optimize Rheology Modifiers: The use of hydrocolloids like Xanthan Gum can help stabilize the emulsion and aid in the dispersion of UV filters.[3] Ensure that these thickeners are fully hydrated during the manufacturing process to avoid issues.[3]
-
Review Manufacturing Process:
Category 3: SPF and UV Protection Efficacy
Question: The in vitro SPF of my formulation is lower than expected. How can I improve it?
Answer: Achieving the target SPF is a complex interplay of UV filter selection, concentration, and the overall formulation chassis.
Troubleshooting Steps:
-
Optimize UV Filter Combination:
-
Emulsifier and Vehicle Selection: The type of emulsifier and the overall vehicle can significantly impact the final SPF. Formulations with the same UV filter at the same concentration can yield vastly different SPF values depending on the emulsifier used.[11][12]
-
Incorporate SPF Boosters: Certain ingredients, known as SPF boosters, can enhance the efficacy of UV filters, allowing for a higher SPF with a lower concentration of active ingredients. These boosters can work by improving film formation on the skin.[11]
-
Ensure Homogeneous Film Formation: The rheology of the formulation is crucial for achieving an even distribution of UV filters on the skin, which is essential for optimal protection.[11] Film-forming polymers can help optimize this distribution.[9]
Question: How do I ensure the photostability of my formulation?
Answer: Photostability is the ability of a UV filter to resist degradation upon exposure to UV radiation. Photo-unstable filters can lose their efficacy and potentially form harmful byproducts.
Troubleshooting Steps:
-
Select Photostable UV Filters: Some UV filters are inherently more photostable than others.
-
Use Photostabilizers: Certain ingredients can be added to stabilize photo-unstable filters. For example, Octocrylene is often used to stabilize Avobenzone.[15]
-
Incorporate Antioxidants: Antioxidants can help protect UV filters from photodegradation.[15]
-
Conduct Photostability Testing: It is essential to test the photostability of your final formulation to ensure it maintains its protective efficacy after UV exposure.
Category 4: Phototoxicity
Question: How can I assess the potential phototoxicity of my experimental formulation?
Answer: Phototoxicity is a light-induced skin irritation. It is crucial to evaluate the phototoxic potential of a new formulation, as some ingredients, including certain UV filters and other excipients, can become toxic upon exposure to UV light.[6] In vitro methods are available to assess this risk.
Recommended Approach:
-
3T3 Neutral Red Uptake (NRU) Phototoxicity Test: This is a validated in vitro method for assessing phototoxicity. It compares the cytotoxicity of a substance in the presence and absence of UV light.
Data Presentation
Table 1: Solubility of Avobenzone in Various Cosmetic Emollients
| Emollient | INCI Name | Solubility of Avobenzone (%) |
| Castor Oil | Ricinus Communis (Castor) Seed Oil | Soluble[6][7][8] |
| Isopropanol | Isopropyl Alcohol | Soluble[5] |
| Decyl Oleate | Decyl Oleate | Soluble[5][7][8] |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Soluble[5][7][8] |
| Water | Aqua | Insoluble[5][6] |
Table 2: Impact of Formulation Variables on In Vitro SPF
| Formulation Variable | Base Formulation | Modified Formulation | In Vitro SPF (Approximate) |
| Emulsifier Type | O/W Emulsion with 15% TiO2 and Emulsifier A | O/W Emulsion with 15% TiO2 and Emulsifier B | 15 vs. 40[11] |
| UV Filter Combination | O/W Emulsion with Chemical UV Filter (SPF ~10) | O/W Emulsion with Mineral UV Filter (SPF ~5) | Combined: ~40[11] |
| SPF Booster | O/W Emulsion with Polysorbate® 80 | O/W Emulsion with Polysorbate® 80 + Sunhancer™ Eco SPF Booster | 44.15 vs. 45.09 (with lowest booster conc.)[12] |
| Oil Phase | Nanoemulsion with 3% Avobenzone, 7.5% Octyl Methoxycinnamate | Nanoemulsion with 3% Avobenzone, 7.5% Octyl Methoxycinnamate, and 2.73% Soybean Oil | 16.52 vs. 21.57[16] |
Experimental Protocols
In Vitro SPF Determination (Based on ISO 24443 Principles)
This protocol provides a general outline for the in vitro determination of the Sun Protection Factor (SPF).
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Polymethylmethacrylate (PMMA) plates.
-
Positive displacement pipette or automated dosing system.
-
Solar simulator (for photostability pre-irradiation).
-
Reference sunscreen with a known SPF.
Methodology:
-
Substrate Preparation: Use roughened PMMA plates to mimic the skin's surface.
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly across the PMMA plate. This can be done by applying numerous small droplets and spreading them uniformly.
-
Drying/Incubation: Allow the film to dry under controlled conditions (e.g., in the dark at a set temperature for a specified time).
-
Initial Transmittance Measurement: Measure the transmittance of UV radiation through the sunscreen-coated plate at 1 nm intervals from 290 to 400 nm using the spectrophotometer.
-
Pre-irradiation (for photostability): Expose the plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often related to the expected SPF of the product.
-
Post-irradiation Transmittance Measurement: After irradiation, repeat the transmittance measurement.
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal effectiveness spectrum and the solar spectrum.
Photostability Testing
This protocol assesses the change in UV absorbance of a formulation after exposure to a controlled dose of UV radiation.
Methodology:
-
Prepare the sample on a PMMA plate as described in the in vitro SPF protocol.
-
Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm.
-
Expose the sample to a controlled dose of UV radiation from a solar simulator.
-
Measure the absorbance spectrum again after irradiation.
-
Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance, particularly at the peak protection wavelengths of the UV filters, indicates phot-instability.
In Vitro Phototoxicity Assessment (3T3 NRU Phototoxicity Test)
Cell Line: Balb/c 3T3 fibroblasts
Methodology:
-
Cell Seeding: Seed 3T3 cells in two separate 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the test substance (your formulation) for a short period (e.g., 1 hour).
-
Irradiation: Irradiate one of the plates with a non-cytotoxic dose of simulated solar light (+UV). The other plate is kept in the dark (-UV).
-
Incubation: Wash the cells and incubate them in a fresh medium for another 24 hours.
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Neutral Red Uptake: Add Neutral Red solution to the cells. Viable cells will take up the dye into their lysosomes.
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Dye Extraction and Measurement: Extract the dye and measure the absorbance at 540 nm.
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Data Analysis: Compare the cytotoxicity (IC50 values) of the test substance in the irradiated versus the non-irradiated plates. A significant difference in cytotoxicity indicates a phototoxic potential.
Mandatory Visualizations
Caption: Experimental workflow for developing and testing UV protection formulations.
Caption: Simplified UV-induced MAPK signaling pathway.[17][18][19][20][21]
Caption: Simplified UV-induced NF-κB activation pathway.[22][23][24][25][26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crodabeauty.com [crodabeauty.com]
- 4. researchgate.net [researchgate.net]
- 5. Avobenzone - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 10. happi.com [happi.com]
- 11. crodabeauty.com [crodabeauty.com]
- 12. mdpi.com [mdpi.com]
- 13. Cosmetic emulsion separation [personalcarescience.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Avobenzone as Chemical Sunscreen in Personal Care Products [periodical.knowde.com]
- 16. Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Sequential DNA damage-independent and -dependent activation of NF-kappaB by UV - PMC [pmc.ncbi.nlm.nih.gov]
- 23. UVB-induced activation of NF-kappaB is regulated by the IGF-1R and dependent on p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of UV-Induced IκBα-Independent Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UV as an amplifier rather than inducer of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Endocrine Disruption Assays for UV Filtering Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endocrine disruption assays for UV filtering compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal in Yeast Estrogen Screen (YES) Assay
Q: My negative control wells in the YES assay show a high colorimetric signal, masking the specific signal from my test compounds. What could be the cause and how can I fix it?
A: High background in a YES assay can obscure genuine results. Several factors could be at play:
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Contaminated Media or Reagents: The yeast growth media or the chromogenic substrate (e.g., CPRG) may be contaminated. Prepare fresh reagents and media to rule out this possibility.
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Autofluorescent/Colored Compounds: Some UV filters are inherently colored or fluorescent, which can interfere with absorbance readings.[1][2]
-
Solution: Run a parallel assay plate without yeast cells but with the UV filter dilutions to measure its intrinsic absorbance. Subtract these background values from your experimental plate readings. Using a plate reader with a fluorescence rejection filter can also be beneficial.[3]
-
-
Non-specific Activation: Components in your test sample, other than the UV filter itself, might be activating the reporter gene.
-
Solution: Ensure the purity of your UV filter sample. If testing a complex mixture, consider fractionation to isolate the active component.
-
-
Improper Plate Washing: Residual reagents or compounds can lead to a high background signal.[4]
-
Solution: Ensure thorough and consistent washing of the microtiter plates between steps. Adding a brief incubation with the wash buffer can improve washing efficacy.[4]
-
Issue 2: Suspected False Positives in Androgen Receptor (AR) Luciferase Assay
Q: I am observing a positive signal in my AR luciferase reporter assay with a UV filter, but I suspect it might be a false positive. How can I confirm this?
A: False positives in luciferase-based assays are a known issue, especially with chemical compounds that can interfere with the reporter system.[5] Here’s how to troubleshoot:
-
Compound Auto-fluorescence/Luminescence: The UV filter itself might be fluorescent or chemiluminescent, directly contributing to the signal.[1][6]
-
Solution: As with the YES assay, measure the signal from the compound in a cell-free system. Additionally, some compounds can inhibit or stabilize the luciferase enzyme, leading to misleading results.[5] Consider using a different reporter gene system (e.g., β-galactosidase) as an orthogonal validation method.[7]
-
-
Cytotoxicity Masking True Effects: At high concentrations, UV filters can be cytotoxic, leading to a decrease in signal that might be misinterpreted.[8][9][10] Conversely, some cytotoxicity assays can be confounded by the compound's properties.
-
Solution: Always run a concurrent cytotoxicity assay. A common method is to measure cell viability using a reagent like resazurin or by measuring optical density at 690 nm (for yeast) to assess cell growth.[11] This helps to distinguish a true antagonistic effect from a cytotoxic one.
-
-
Promiscuous Activation: Some compounds can activate reporter genes through mechanisms independent of the androgen receptor.
-
Solution: To confirm AR-specific activity, perform a competitive binding assay with a known AR antagonist, such as flutamide. A genuine AR agonist's effect should be diminished in the presence of the antagonist.
-
Issue 3: Compound Precipitation in Assay Wells
Q: I've noticed that my UV filter compound is precipitating out of solution in the 96-well plates during the assay. How can I prevent this?
A: Compound precipitation is a common problem, especially with hydrophobic molecules like many UV filters.[12][13][14] It can lead to inaccurate and unreliable results.
-
Low Solubility in Aqueous Media: Many organic UV filters have poor water solubility.
-
Solution: The most common solvent for stock solutions is DMSO.[14] However, the final DMSO concentration in the assay well should typically be kept below 0.5% to avoid solvent-induced toxicity.[12] Prepare serial dilutions in neat DMSO before the final dilution into the aqueous assay medium to minimize precipitation.[12]
-
-
Interaction with Media Components: The compound may be reacting with components in the culture medium, leading to precipitation.[14]
-
Solution: Try different media formulations. Sometimes, reducing the serum concentration can help, although this may affect cell health.
-
-
Temperature Fluctuations: Changes in temperature can affect compound solubility.[14]
-
Solution: Pre-warm all media and solutions to the assay incubation temperature before adding the compound. Minimize the time plates are outside the incubator.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I distinguish between a true endocrine-disrupting effect and cytotoxicity?
A1: This is a critical aspect of interpreting your data. A viability assay should always be run in parallel with the endocrine disruption assay.[9][11] For yeast-based assays (YES/YAS), this can be a simple measurement of optical density (e.g., at 690 nm) to assess cell growth.[11] For mammalian cell-based assays, viability can be assessed using methods like MTT, resazurin, or commercial cytotoxicity kits. A compound that shows activity only at concentrations that also cause significant cell death is likely exhibiting a cytotoxic effect rather than a specific endocrine-mediated one.[8][10]
Q2: What is the appropriate concentration range to test for UV filters?
A2: The concentration range should be carefully selected to cover several orders of magnitude and allow for the generation of a full dose-response curve. A common starting point is a top concentration of 1-10 mM, followed by serial dilutions. However, the maximum concentration should be below the cytotoxic limit of the compound.[8] Preliminary cytotoxicity testing is therefore essential to determine the appropriate concentration range for the definitive endocrine disruption assay.
Q3: My dose-response curve for a UV filter shows a partial or incomplete response. What does this mean?
A3: A partial response, where the compound does not elicit the same maximal effect as the positive control (e.g., 17β-estradiol in the YES assay), suggests the compound may be a partial agonist.[15][16] Partial agonists bind to the receptor but do not induce the full conformational change required for maximal activation. It is also possible that at higher concentrations, the compound is becoming cytotoxic, leading to a bell-shaped dose-response curve. Careful examination of the cytotoxicity data is crucial for correct interpretation.
Q4: Can UV filters interfere with the reporter enzyme itself?
A4: Yes, this is a possibility. Some compounds can directly inhibit or enhance the activity of reporter enzymes like β-galactosidase or luciferase.[5][17] This can lead to false-negative or false-positive results, respectively. If you suspect enzyme interference, you can test the compound's effect on the purified enzyme in a cell-free system.
Data Summary
The following tables summarize key data points for consideration when troubleshooting your assays.
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Recommended Final Concentration in Assay | Notes |
| Dimethyl sulfoxide (DMSO) | < 0.5% | Most common solvent for hydrophobic compounds. High concentrations can be toxic to cells.[12] |
| Ethanol | < 1% | Can be used for some compounds, but also has the potential for cytotoxicity at higher concentrations. |
Table 2: Troubleshooting Checklist for Common Assay Problems
| Problem | Potential Cause | Recommended Action |
| High Background | Reagent/media contamination | Prepare fresh reagents and media. |
| Compound interference (color/fluorescence) | Run a cell-free control plate to measure background.[1] | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Low or No Signal | Inactive compound | Confirm compound identity and purity. |
| Cytotoxicity | Perform a concurrent viability assay.[9][11] | |
| Incorrect assay conditions (temp, incubation time) | Optimize assay parameters according to the protocol. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Edge effects on the plate | Avoid using the outer wells of the 96-well plate. | |
| Cell clumping | Ensure a single-cell suspension before plating. |
Experimental Protocols
Protocol 1: Yeast Estrogen Screen (YES) Assay
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant Saccharomyces cerevisiae into growth medium and incubate overnight at 30°C with shaking.
-
Preparation of Test Solutions: Prepare a stock solution of the UV filter in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Assay Plate Setup: Add the test compound dilutions, a positive control (e.g., 17β-estradiol), and a solvent control to a 96-well plate in triplicate. Allow the solvent to evaporate in a sterile environment.
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh medium containing the chromogenic substrate (e.g., CPRG) and add it to each well of the assay plate. Incubate at 30-32°C for 48-72 hours.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm (for color development) and 690 nm (for cell growth/turbidity). Correct the 570 nm reading for turbidity. Plot the corrected absorbance against the logarithm of the concentration to generate dose-response curves.
Protocol 2: Androgen Receptor (AR) Transactivation Assay (Luciferase-based)
-
Cell Culture and Plating: Culture a mammalian cell line stably transfected with the human androgen receptor and an androgen-responsive luciferase reporter gene. Plate the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the UV filter, a positive control (e.g., dihydrotestosterone), and a solvent control. Add the treatments to the cells and incubate for 18-24 hours.
-
Cell Lysis: Remove the media and add a lysis buffer to each well.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Data Acquisition and Analysis: Measure the luminescence using a luminometer. Plot the luminescence signal against the logarithm of the concentration to generate dose-response curves. A parallel plate should be treated similarly and used for a cytotoxicity assessment.
Visualizations
Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.
Caption: Generalized signaling pathway for nuclear receptor-mediated reporter assays.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kcia.or.kr [kcia.or.kr]
- 4. arp1.com [arp1.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. Rapid assessment of repair of ultraviolet DNA damage with a modified host-cell reactivation assay using a luciferase reporter gene and correlation with polymorphisms of DNA repair genes in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormonal activity, cytotoxicity and developmental toxicity of UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotoxik.it [biotoxik.it]
- 12. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Theory of partial agonist activity of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
Technical Support Center: Enhancing Compatibility of Polyacrylamidomethyl Benzylidene Camphor (PAMC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the compatibility of Polyacrylamidomethyl Benzylidene Camphor (PAMC) with other agents in cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAMC) and what are its primary functions?
This compound (PAMC), also known by the trade name Parsol® SLX, is a polymeric UVB filter.[1][2] Its primary function in cosmetic and skincare products is to absorb UVB radiation, thereby protecting the skin from the harmful effects of the sun.[][4] It is also used as a photostability enhancer for other UV filters and as a light stabilizer to protect cosmetic products from degradation.[1][]
Q2: What are the key properties of PAMC?
PAMC is a white to off-white powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| INCI Name | This compound |
| CAS Number | 113783-61-2[1] |
| Chemical Formula | (C21H25NO2)x[5] |
| Appearance | White to off-white powder[1] |
| UV Absorption | UVB range (approx. 280-320 nm)[][4] |
| Regulatory Status (EU) | Approved UV filter up to 6% concentration[4][6] |
| Regulatory Status (US) | Not an approved active sunscreen ingredient for OTC drug products, but can be used as a UV absorber to protect the product.[6] |
Q3: What are the main advantages of using PAMC in formulations?
PAMC offers several advantages in formulation:
-
High Photostability: It is inherently photostable and can help to stabilize other less stable UV filters, such as Avobenzone.[1][2]
-
Polymeric Nature: Its large molecular size is suggested to limit skin penetration.
-
Good Compatibility: It is generally compatible with a wide range of cosmetic ingredients.[1]
-
Sensory Properties: As a silicone-based polymer, it can contribute to a light, silky, and non-greasy feel on the skin.[2][7]
Q4: What is the recommended usage level of PAMC in formulations?
In the European Union, this compound is approved for use as a UV filter in cosmetic products at a maximum concentration of 6%.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation with PAMC.
Issue 1: Crystallization or phase separation in the final formulation.
-
Question: My formulation containing PAMC shows signs of crystallization or has separated over time. What could be the cause and how can I fix it?
-
Answer: While PAMC itself is a polymer and does not crystallize in the same way as small-molecule UV filters, it can contribute to the instability of the formulation if not properly solubilized or if it interacts with other ingredients. Crystallization is more likely to be observed with other solid organic UV filters in the formulation.
-
Insufficient Solubilization of Other Solid UV Filters: PAMC is incorporated into the oil phase. If other solid UV filters in the oil phase are not fully solubilized, they can crystallize out over time.
-
Emollient Incompatibility: The choice of emollients significantly impacts the solubility of UV filters.
-
Solution: Use a blend of emollients with varying polarities to create a more robust solvent system for the UV filters. Polar oils can improve the solubility of solid organic UV filters.[8]
-
-
Improper Emulsification: An unstable emulsion can lead to phase separation, which may then trigger the crystallization of dissolved components.
-
Solution: Optimize the emulsifier system and homogenization process to ensure a stable and uniform droplet size.
-
-
Logical Troubleshooting Workflow for Crystallization/Phase Separation
Issue 2: Lower than expected SPF/UVA protection.
-
Question: The measured SPF of my sunscreen is lower than theoretically calculated. How can PAMC compatibility be affecting this?
-
Answer: The efficacy of a sunscreen is highly dependent on the uniform distribution of UV filters on the skin.
-
Poor Film Formation: The polymeric nature of PAMC can influence the film-forming properties of the sunscreen. An uneven film will lead to gaps in UV protection.
-
Solution: Incorporate film-forming polymers and optimize the rheology of the formulation to ensure a uniform and continuous film upon application.
-
-
Incompatibility with Other UV Filters: While generally compatible, interactions with other UV filters can sometimes negatively impact the overall UV absorbance profile.
-
Solution: Conduct photostability testing of the complete UV filter blend in the final formulation to ensure no antagonistic interactions are occurring. Octocrylene is often used as a photostabilizer for other UV filters like Avobenzone.[9]
-
-
Interaction with Inorganic Filters: When combining PAMC with inorganic filters like zinc oxide or titanium dioxide, proper dispersion is critical. Agglomeration of the inorganic particles can lead to a significant drop in SPF.
-
Solution: Use pre-dispersed inorganic filters or high-shear homogenization to ensure a fine and uniform particle size distribution within the emulsion.
-
-
Signaling Pathway for SPF Efficacy
Issue 3: Undesirable sensory properties (greasiness, tackiness).
-
Question: My formulation with PAMC feels greasy or tacky on the skin. How can I improve the sensory profile?
-
Answer: PAMC, being a silicone-based polymer, generally contributes to a positive sensory experience.[2][7] However, the overall feel is determined by the entire formulation.
-
Emollient Choice: The type and concentration of emollients are major drivers of the sensory profile.
-
Solution: Incorporate light, fast-spreading emollients and sensory modifiers like powders (e.g., silica, starches) to reduce greasiness and tackiness.
-
-
Thickener System: The choice of thickeners can impact the texture and after-feel.
-
Solution: Experiment with different types of rheology modifiers. Some polymers can provide a fresh, light feel, while others may feel heavier.
-
-
Interaction with Other Ingredients: PAMC's interaction with other ingredients can influence the final skin feel.
-
Experimental Protocols
Protocol 1: Evaluation of PAMC Solubility in Different Emollients
Objective: To determine the solubility of PAMC in various cosmetic emollients to aid in the selection of an appropriate solvent system.
Methodology:
-
Prepare saturated solutions of PAMC in a range of emollients (e.g., C12-15 Alkyl Benzoate, Dicaprylyl Carbonate, Isopropyl Palmitate) at a controlled temperature (e.g., 25°C).
-
Agitate the mixtures for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved PAMC.
-
Carefully extract an aliquot of the supernatant.
-
Quantify the concentration of dissolved PAMC in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Express the results as % w/w of PAMC soluble in the emollient.
Protocol 2: In Vitro Photostability Assessment of PAMC in Combination with Other UV Filters
Objective: To evaluate the photostability of PAMC when combined with other UV filters in a final formulation.
Methodology:
-
Apply a thin, uniform film of the sunscreen formulation onto a suitable substrate (e.g., quartz plates or PMMA plates).
-
Measure the initial UV absorbance spectrum of the film using a UV spectrophotometer.
-
Expose the film to a controlled dose of UV radiation from a solar simulator.
-
After irradiation, measure the UV absorbance spectrum of the film again.
-
Calculate the percentage of UV filter remaining by comparing the absorbance at the λmax before and after irradiation. A high percentage remaining indicates good photostability.[9][12]
Protocol 3: In Vitro SPF and UVA Protection Factor (UVAPF) Determination
Objective: To assess the efficacy of a sunscreen formulation containing PAMC.
Methodology:
-
Accurately apply a specific amount of the sunscreen formulation (e.g., 1.2 mg/cm²) onto a roughened PMMA plate.
-
Allow the film to dry and equilibrate.
-
Use a UV transmittance analyzer to measure the transmission of UV radiation through the sunscreen film at various wavelengths.
-
The instrument's software calculates the in vitro SPF and UVAPF based on the transmission data. This method provides a rapid assessment of the formulation's efficacy before proceeding to more complex in vivo testing.
Experimental Workflow for Compatibility and Efficacy Testing
References
- 1. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 2. dsm.com [dsm.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. parchem.com [parchem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. ulprospector.com [ulprospector.com]
- 8. crodabeauty.com [crodabeauty.com]
- 9. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensory analysis of cosmetic powders: personal care ingredients and emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of UV Filters: Polyacrylamidomethyl Benzylidene Camphor vs. 4-Methylbenzylidene Camphor
A detailed examination of the performance, safety, and regulatory standing of a polymeric and a small-molecule UV filter.
In the ever-evolving landscape of sunscreen formulation, the choice of UV filters is paramount to both efficacy and consumer safety. This guide provides a comprehensive comparative analysis of two distinct UVB filters: Polyacrylamidomethyl Benzylidene Camphor (PABC), a polymeric filter, and 4-Methylbenzylidene Camphor (4-MBC), a small-molecule filter that has faced increasing scrutiny. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to inform formulation and development decisions.
Executive Summary
This compound (PABC) and 4-Methylbenzylidene Camphor (4-MBC) are both derivatives of camphor used for their UVB absorbing properties. However, their structural differences—PABC being a large polymer and 4-MBC a small molecule—lead to significant divergences in their performance and safety profiles. While 4-MBC has a long history of use, it is now associated with significant concerns regarding endocrine disruption and potential genotoxicity, leading to regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) being unable to conclude on its safety.[1][2] In contrast, PABC, due to its polymeric nature, is expected to have minimal to no skin penetration, thereby mitigating systemic toxicity concerns. While specific public experimental data for PABC is less extensive than for the heavily scrutinized 4-MBC, its approval in Europe at concentrations up to 6% suggests a favorable safety profile based on data submitted to regulatory agencies.[3][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data for PABC and 4-MBC, highlighting the key differences in their physicochemical properties, UV absorption characteristics, photostability, and toxicological profiles.
Table 1: Physicochemical Properties
| Property | This compound (PABC) | 4-Methylbenzylidene Camphor (4-MBC) |
| INCI Name | This compound | 4-Methylbenzylidene Camphor |
| CAS Number | 113783-61-2[5] | 36861-47-9 / 38102-62-4[1] |
| Molecular Type | Polymer[3] | Small Molecule |
| Appearance | White to off-white powder[5] | White crystalline powder |
| Solubility | Soluble organic filter[3] | Lipophilic, soluble in oil |
Table 2: UV Absorption and Photostability
| Property | This compound (PABC) | 4-Methylbenzylidene Camphor (4-MBC) |
| UV Filter Type | UVB[3] | Primarily UVB[2] |
| Absorption Range | Approx. 280-320 nm[3] | Approx. 280-320 nm[2] |
| Absorption Maximum (λmax) | Data not publicly available | 299 ± 2 nm[2] |
| Photostability | Considered photostable[5] | Undergoes reversible cis-trans isomerization upon UV exposure, but is generally considered to have good photostability.[6][7] However, in the presence of free chlorine and solar radiation, it can degrade significantly.[8] |
Table 3: Toxicological Profile
| Parameter | This compound (PABC) | 4-Methylbenzylidene Camphor (4-MBC) |
| Regulatory Status (Europe) | Approved up to 6% concentration[3][4] | Approved up to 4% concentration, but safety is under review due to endocrine-disrupting properties and potential genotoxicity.[1][2] The SCCS could not conclude on its safety in its latest opinion.[1][2] |
| Skin Penetration | Expected to be minimal to none due to large polymeric structure. | Dermal absorption has been demonstrated in human volunteers.[9][10][11] Encapsulation in microspheres has been shown to reduce its skin penetration.[12] |
| Endocrine Disruption | A 2013 report noted a lack of data on endocrine-disrupting potential.[13] Its large size is expected to prevent interaction with systemic hormonal receptors. | Sufficient evidence of endocrine-disrupting effects on both the thyroid and estrogen systems.[1][2][14] It has been shown to bind to estrogen receptors and induce estrogenic responses in vitro.[15][16] |
| Genotoxicity | Data not publicly available. Assumed to be non-genotoxic based on EU approval. | Insufficient data to fully evaluate potential genotoxicity, which is a key concern for the SCCS.[1][2] Some studies have detected mutagenicity in the Ames test.[17] |
| Acute Toxicity | Data not publicly available. | Low acute toxicity (oral and dermal LD50 > 2000 mg/kg in several species).[11] |
| Skin Irritation/Sensitization | Data not publicly available. | Not considered a skin irritant or sensitizer.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
In Vitro Skin Penetration Assay (Franz Diffusion Cell)
This assay is a standard method to assess the dermal absorption of topically applied substances.
-
Skin Preparation: Excised human or animal (e.g., pig ear) skin is used. The skin is dermatomed to a uniform thickness, and the stratum corneum, epidermis, and dermis can be separated for analysis.
-
Franz Cell Assembly: The skin sample is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Formulation Application: A precise amount of the test formulation containing the UV filter is applied to the skin surface in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline with a solubilizing agent) maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the presence of the UV filter using a validated analytical method like HPLC.
-
Skin Analysis: At the end of the experiment, the skin is removed from the cell. The surface is cleaned of unabsorbed formulation. The different skin layers (stratum corneum, epidermis, dermis) can be separated and extracted to quantify the amount of the UV filter retained in each layer.
Ames Test for Mutagenicity
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking the specific amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the minimal medium. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Mandatory Visualization
Signaling Pathway of 4-MBC Endocrine Disruption
The following diagram illustrates the known mechanism of endocrine disruption by 4-MBC, specifically its interaction with the estrogen receptor signaling pathway.
Caption: Mechanism of 4-MBC's estrogenic activity via estrogen receptor binding.
Experimental Workflow for Comparative UV Filter Safety Assessment
This diagram outlines a logical workflow for the comparative safety and efficacy assessment of two UV filters like PABC and 4-MBC.
Caption: A structured workflow for comparing the key attributes of two UV filters.
Conclusion
The comparative analysis of this compound and 4-Methylbenzylidene Camphor reveals a clear distinction in their suitability for use in modern sunscreen formulations. 4-MBC, a small-molecule UV filter, is plagued by significant safety concerns, primarily its endocrine-disrupting potential and unresolved questions about its genotoxicity.[1][2] These concerns have led to a re-evaluation of its safety by regulatory bodies.
In contrast, PABC, as a polymeric UV filter, offers a potentially safer alternative. Its large molecular size is a key design feature that is expected to preclude dermal absorption, thereby minimizing the risk of systemic exposure and associated toxicities like endocrine disruption. While there is a need for more publicly available, detailed experimental data to corroborate its safety and performance profile, its continued approval and use in the European market suggest a positive risk-benefit assessment by regulatory authorities. For researchers and formulators, the trend is clearly moving towards UV filters with improved safety profiles, and polymeric structures like PABC represent a promising approach to achieving effective sun protection without compromising consumer health.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 6. researchgate.net [researchgate.net]
- 7. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. scielo.br [scielo.br]
- 11. ec.europa.eu [ec.europa.eu]
- 12. 4-Methylbenzylidene camphor microspheres: reconstituted epidermis (Skinethic®) permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cend.dk [cend.dk]
- 14. diva-portal.org [diva-portal.org]
- 15. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for UV Filter Quantification
In the development and quality control of cosmetic and pharmaceutical products, as well as in environmental monitoring, the accurate quantification of UV filters is paramount. This guide provides a comprehensive comparison of common analytical techniques used for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methodologies.
Comparison of Analytical Techniques
The selection of an analytical technique for UV filter quantification depends on various factors, including the physicochemical properties of the analytes, the complexity of the sample matrix, and the desired sensitivity and selectivity.[1] While no single method is universally superior, a cross-validation approach can ensure the reliability and accuracy of results.
Table 1: Quantitative Performance of Analytical Techniques for UV Filter Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, with detection via UV absorbance or mass spectrometry.[1][2] | Separation based on volatility and polarity, with detection by mass spectrometry or flame ionization.[1][2] | Quantification based on the absorption of UV radiation by the analyte at a specific wavelength.[3] |
| Linearity Range | Typically wide, e.g., 0.01 - 0.12 mg/mL for several organic UV filters.[4] | Generally in the ng/L to µg/L range, e.g., 100 - 4000 ng/L for certain UV filters in water.[5] | Can be narrower, for instance, 0.3 - 2.0 µg/mL for LPSF/AC04.[3] |
| Limit of Detection (LOD) | Method dependent, can range from ng/L to µg/L. For 12 organic UV filters, LODs ranged from 0.02 to 9 ng/L using LC-MS.[6] | Can be very low, e.g., 7.6 to 24.1 ng/L for specific UV filters in water samples using GC-MS/MS.[7] | Generally higher than chromatographic methods, e.g., 0.047 µg/mL for LPSF/AC04.[3] |
| Limit of Quantification (LOQ) | Method dependent, for example, 0.5 mg/L for EHMC using GC-FID and not specified for MBBM by HPLC-DAD.[8] | Can be very low, e.g., 10 to 100 ng/L for several UV filters in environmental matrices.[5] | Higher than chromatographic methods, e.g., 0.143 µg/mL for LPSF/AC04.[3] |
| Accuracy (Recovery %) | Typically high, often in the range of 97-103%. | Good, with recoveries reported between 62% and 107% for four fortification levels.[7] | Generally acceptable, with recoveries often within a 95-105% range. |
| Precision (RSD %) | High, with Relative Standard Deviations (RSD) typically below 2%. | High, with RSDs reported to be less than 14%.[7] | Good, with RSD values generally less than 5%.[9] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance when using a UV detector.[1] | Excellent, especially when coupled with mass spectrometry (MS), which provides structural information for definitive identification.[1] | Prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are generalized experimental protocols for the quantification of UV filters using HPLC, GC, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure for the simultaneous determination of multiple organic UV filters in a cosmetic emulsion.
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a 50 mL volumetric flask.
-
Add a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[4]
-
Sonicate the sample for 15-30 minutes to ensure complete dissolution and extraction of the UV filters.[10][11]
-
Allow the solution to cool to room temperature and dilute to volume with the solvent.
-
Centrifuge or filter the sample through a 0.45 µm membrane filter to remove any particulate matter.[10][12]
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.[4]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18 (e.g., 250mm x 4.6 mm, 5µm) is commonly used.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of solvents like acetonitrile, methanol, and water is typical. For example, an isocratic mobile phase of acetonitrile/methanol (80/20% v/v) has been used.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 358 nm for MBBM) or Diode Array Detection (DAD) to monitor multiple wavelengths.[8]
-
Temperature: Analyses are often performed at room temperature.[2]
-
Gas Chromatography (GC) Method
This protocol outlines a general procedure for the analysis of volatile and semi-volatile UV filters, often in environmental water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with appropriate solvents (e.g., ethyl acetate/dichloromethane, followed by methanol and deionized water).[8]
-
Pass a known volume of the water sample (e.g., 300 mL) through the cartridge.[8]
-
Wash the cartridge to remove interferences.
-
Dry the cartridge under vacuum.[8]
-
Elute the retained UV filters with a suitable organic solvent (e.g., ethyl acetate).
-
The eluate may be concentrated and reconstituted in a smaller volume before injection into the GC.
-
-
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: Typically set around 240-280°C.[8]
-
Oven Temperature Program: A temperature gradient is often employed, for example, starting at 50°C, ramping to 200°C, and then to 270°C.[8]
-
Injection Volume: A small volume, typically 1 µL, is injected.[8]
-
Detection: Mass Spectrometry (MS) is frequently used for its high selectivity and sensitivity, often in selected ion monitoring (SIM) mode.[8]
-
UV-Visible Spectrophotometry Method
This protocol describes a straightforward method for the quantification of a UV filter in a simple solution.
-
Sample Preparation:
-
Prepare a stock solution of the UV filter standard in a suitable solvent (e.g., methanol or ethanol) of known concentration.[13]
-
Create a series of calibration standards by diluting the stock solution to different concentrations.[3]
-
Prepare the sample solution by dissolving a known amount of the product in the same solvent and diluting it to fall within the calibration range.
-
A blank solution containing only the solvent should also be prepared.[13]
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the UV filter by scanning a standard solution across a range of UV wavelengths.[3]
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the UV filter in the sample solution from the calibration curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and the general process of method validation.
Caption: Workflow for Cross-Validation of Analytical Techniques.
Caption: Key Parameters in Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. scielo.br [scielo.br]
- 4. longdom.org [longdom.org]
- 5. scielo.br [scielo.br]
- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 7. Method validation using weighted linear regression models for quantification of UV filters in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS [portal.amelica.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
A Comparative Analysis of In Vitro and In Vivo Benzylidene Camphor Skin Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo experimental data on the skin absorption of benzylidene camphor and its close analog, 4-methylbenzylidene camphor (4-MBC). Due to the limited availability of direct comparative studies on benzylidene camphor, data from studies on 4-MBC, a structurally similar and commonly used UV filter, is utilized to draw meaningful comparisons. This document summarizes quantitative data, details experimental protocols, and visualizes the workflows to aid in the understanding of percutaneous absorption of this class of compounds.
Quantitative Data Summary
The following table summarizes the quantitative results from in vitro and in vivo studies on the skin absorption of 4-methylbenzylidene camphor (4-MBC), which serves as a surrogate for benzylidene camphor in this comparison.
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Test Substance | 4-Methylbenzylidene Camphor (4-MBC) | 4-Methylbenzylidene Camphor (4-MBC) | [1][2] |
| Test System | Pig Skin | Human Volunteers | [1][3] |
| Formulation | 4% 4-MBC in a typical cosmetic sunscreen formulation | 4% 4-MBC (w/w) in a commercial sunscreen formulation | [1][3] |
| Dose Applied | Not specified | Mean dermal dose of 22 mg/kg body weight | [3] |
| Mean Dermal Absorption | 1.96 µg/cm² | 4.18 µg/cm² (equivalent to 2.35% of applied dose) | [1][2] |
| Peak Plasma Concentration (Cmax) | Not Applicable | 100 pmol/ml (females), 200 pmol/ml (males) | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | Not Applicable | 6 hours | [3][4] |
It is important to note that a separate in vivo study reported a dermal absorption of approximately 1.9% for 4-MBC in humans when a 5% oil-in-water emulsion was applied to the forearm.[1][5]
Experimental Protocols
In Vitro Skin Permeation Studies
Objective: To quantify the percutaneous absorption of a test substance through an excised skin membrane.
General Methodology (Based on Franz Diffusion Cell Assay - OECD 428): [6]
-
Skin Membrane Preparation: Full-thickness or split-thickness skin (commonly human or porcine) is obtained and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[6] The integrity of the skin is assessed prior to the experiment.
-
Test Substance Application: A precise amount of the test formulation containing the active ingredient is applied to the surface of the skin in the donor chamber.[6]
-
Incubation: The Franz cell apparatus is maintained at a constant temperature, typically 32°C, to simulate physiological skin surface temperature.[6]
-
Sampling: The receptor fluid (e.g., phosphate-buffered saline) in the lower chamber, which is in contact with the dermal side of the skin, is sampled at predetermined time intervals over a period of 24 to 48 hours.[6] The receptor fluid is continuously stirred to ensure homogeneity.
-
Analysis: The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Data Interpretation: The cumulative amount of the substance permeated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.[7]
In Vivo Skin Absorption Studies
Objective: To determine the extent and rate of absorption of a topically applied substance into the systemic circulation in living organisms.
General Methodology (Based on Human Volunteer Studies): [3][4]
-
Subject Recruitment: A cohort of healthy volunteers is selected based on specific inclusion and exclusion criteria.
-
Formulation Application: A standardized amount of the sunscreen formulation (e.g., 2 mg/cm²) is applied to a defined area of the skin, often covering a large portion of the body surface to maximize potential absorption.[8]
-
Exposure Period: The formulation is left on the skin for a specified duration.
-
Biological Sampling: Blood and/or urine samples are collected from the volunteers at various time points before, during, and after the application period (e.g., over 96 hours).[3][4]
-
Analysis: The concentration of the parent compound and its metabolites in the plasma and urine samples is determined using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total amount of substance absorbed.
Visualizing the Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo skin absorption studies.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Kinetics of 3-(4-methylbenzylidene)camphor in rats and humans after dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 7. benchchem.com [benchchem.com]
- 8. Systemic absorption of the sunscreens benzophenone-3, octyl-methoxycinnamate, and 3-(4-methyl-benzylidene) camphor after whole-body topical application and reproductive hormone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyacrylamidomethyl Benzylidene Camphor and Titanium Dioxide as UV Filters
For researchers, scientists, and drug development professionals, the selection of an appropriate UV filter is a critical decision in the formulation of effective and safe sunscreen products. This guide provides an objective comparison of the organic UV filter Polyacrylamidomethyl Benzylidene Camphor (PABC) and the inorganic UV filter Titanium Dioxide (TiO2), supported by experimental data and detailed methodologies.
This comparison delves into the performance characteristics of each UV filter, including their UV absorption spectra, Sun Protection Factor (SPF) efficacy, photostability, and skin penetration profiles. By presenting quantitative data and outlining the experimental protocols used to generate this data, this guide aims to equip formulation scientists with the necessary information to make informed decisions.
Performance Comparison
The efficacy of a UV filter is determined by its ability to absorb, scatter, and/or reflect UV radiation, its stability upon exposure to light, and its interaction with the skin. The following tables summarize the key performance indicators for this compound and Titanium Dioxide.
UV Absorption Spectrum
The range of UV radiation that a filter can block is crucial for broad-spectrum protection.
| UV Filter | Type | Primary UV Protection | Absorption/Attenuation Range |
| This compound (PABC) | Organic | UVB | ~280–320 nm[1] |
| Titanium Dioxide (TiO2) | Inorganic | UVB, UVA2 | ~290–350 nm[2] |
PABC is a soluble organic filter that primarily absorbs UVB radiation, the main cause of sunburn.[1] Titanium dioxide, an inorganic physical blocker, provides broader protection across the UVB and short-wave UVA (UVA2) spectrum through a combination of absorption, scattering, and reflection.[2]
Sun Protection Factor (SPF)
SPF is a measure of a sunscreen's ability to prevent UVB-induced erythema (sunburn). While direct comparative studies between PABC and TiO2 are limited, data from individual studies on these and related compounds provide insight into their efficacy.
| UV Filter | Concentration (%) | Particle Size | In Vitro SPF | In Vivo SPF |
| 4-Methylbenzylidene Camphor¹ | Not Specified | N/A | 4.22[3] | Not Available |
| Titanium Dioxide (Nanosized) | 5 | ~20 nm | 5.3 ± 0.4[2] | Not Specified |
| Titanium Dioxide (Nanosized) | 10 | ~20 nm | 10.1 ± 0.8[2] | Not Specified |
| Titanium Dioxide (Nanosized) | 20 | ~20 nm | 16.0 ± 1.2[2] | Not Specified |
| Titanium Dioxide (Submicron-sized) | 20 | Not Specified | 3.09 ± 0.27[4] | Not Specified |
¹Data for 4-Methylbenzylidene Camphor, a related benzylidene camphor-derived UV filter, is used as a proxy due to the lack of specific in vitro SPF data for PABC in the reviewed literature.
Nanosized TiO2 demonstrates a concentration-dependent increase in SPF and is significantly more effective at blocking UVB radiation than submicron-sized particles.[2][4]
Photostability
Photostability is the ability of a UV filter to retain its protective properties upon exposure to UV radiation.
| UV Filter | Photostability Profile | Notes |
| This compound (PABC) | Generally considered photostable.[5][6] | Benzylidene camphor derivatives can undergo reversible photoisomerization without significant degradation.[6] |
| Titanium Dioxide (TiO2) | Highly photostable.[7] | The rutile form of TiO2 is particularly stable and does not degrade under sun exposure.[7] The anatase form can be photocatalytic, potentially causing degradation of other organic molecules in a formulation if not properly coated.[8][9][10] |
Skin Penetration
The extent to which a UV filter penetrates the skin is a key safety consideration.
| UV Filter | Penetration Profile | Experimental Findings |
| 4-Methylbenzylidene Camphor¹ | Can penetrate the stratum corneum. | In an in-vivo study using tape stripping, 24.57% of the applied dose of 4-MBC in a microparticle formulation and 36.55% in a standard emulsion penetrated the stratum corneum.[11] |
| Titanium Dioxide (TiO2) | Does not significantly penetrate intact skin.[12][13][14][15] | Studies on both nano and non-nano TiO2 show that the particles remain on the skin's surface or in the outer, non-viable layer of the stratum corneum.[12][14][15] |
¹Data for 4-Methylbenzylidene Camphor is used as a proxy for PABC.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assessments of UV filter efficacy and safety.
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines the steps for measuring the SPF of a sunscreen formulation in a laboratory setting.
Objective: To determine the in vitro SPF of a sunscreen formulation by measuring its UV transmittance through a roughened substrate.
Materials:
-
Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive control sunscreen with a known SPF
-
Glycerine (for calibration)
-
Analytical balance
-
Automated or manual spreading apparatus
Procedure:
-
Spectrophotometer Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Substrate Preparation: Apply a thin layer of glycerine to a PMMA plate to create a blank reference.
-
Sample Application: Accurately weigh a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) and apply it evenly onto the roughened surface of a PMMA plate.[16]
-
Spreading: Spread the sample uniformly across the plate using a standardized technique, either with an automated robot or a gloved finger, to achieve a consistent film.
-
Drying: Allow the sunscreen film to dry and settle in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 30 minutes).[17]
-
UV Transmittance Measurement: Measure the UV light transmission through the sunscreen-coated plate at 1 nm intervals from 290 to 400 nm.[18]
-
SPF Calculation: Calculate the in vitro SPF using a standardized equation that integrates the transmittance data with the erythemal action spectrum and the solar simulator's spectral irradiance.[19]
Photostability Testing
This protocol describes a method to assess the ability of a UV filter to maintain its efficacy after UV exposure.
Objective: To evaluate the photostability of a sunscreen formulation by comparing its UV absorbance spectrum before and after irradiation.
Materials:
-
UV Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
PMMA plates
-
Analytical balance
-
Spreading apparatus
Procedure:
-
Initial Absorbance Measurement: Prepare a sunscreen-coated PMMA plate as described in the in vitro SPF protocol and measure its initial UV absorbance spectrum from 290 to 400 nm.[17]
-
UV Irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose can be a fixed amount or a percentage of the product's SPF.[17]
-
Post-Irradiation Absorbance Measurement: After irradiation, remeasure the UV absorbance spectrum of the sample.[17]
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance indicates photodegradation. The percentage of photodegradation can be calculated to quantify the photostability.
In Vitro Skin Permeation Study
This protocol details the use of Franz diffusion cells to assess the penetration of UV filters through the skin.
Objective: To quantify the amount of a UV filter that permeates through a skin sample over a specified time.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Test formulation containing the UV filter
-
Analytical instrumentation for quantifying the UV filter (e.g., HPLC)
-
Water bath or heating block to maintain physiological temperature (32°C)
Procedure:
-
Skin Preparation: Mount a section of excised skin onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20]
-
Cell Assembly: Assemble the Franz diffusion cell, filling the receptor compartment with receptor fluid and ensuring no air bubbles are trapped beneath the skin.[20]
-
Temperature Equilibration: Place the cells in a water bath or heating block to maintain the skin surface temperature at 32°C.
-
Sample Application: Apply a known quantity of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed fluid.[20]
-
Skin Analysis: At the end of the experiment, dissemble the cell. The skin surface can be washed to recover unabsorbed formulation. The stratum corneum can be removed by tape stripping, and the epidermis and dermis can be separated for analysis.[11]
-
Quantification: Analyze the concentration of the UV filter in the receptor fluid samples and the different skin layers using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of the UV filter that has permeated through the skin per unit area over time.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to UV protection and experimental evaluation.
Caption: Experimental workflow for comparing UV filters.
Caption: Simplified signaling pathway of UV-induced skin damage.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 6. researchgate.net [researchgate.net]
- 7. titantio2.com [titantio2.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of solid lipid microparticle carriers on skin penetration of the sunscreen agent, 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Titanium Dioxide Nanoparticle Penetration into the Skin and Effects on HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Lack of significant dermal penetration of titanium dioxide from sunscreen formulations containing nano- and submicron-size TiO2 particles. | Semantic Scholar [semanticscholar.org]
- 14. shop.healthyoptions.com.ph [shop.healthyoptions.com.ph]
- 15. ewg.org [ewg.org]
- 16. specialchem.com [specialchem.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Margin of Safety for Novel Sunscreen Agents
The increasing use of sunscreen products has underscored the critical need for rigorous safety assessments of their active ingredients. For researchers, scientists, and drug development professionals, understanding the margin of safety (MoS) is paramount in developing novel photoprotective agents that are both effective and safe for human use. The MoS is a crucial metric that compares the amount of a substance a person might be exposed to with the dose that causes no observed adverse effects in toxicological studies.[1][2] A margin of safety of 100 or greater is generally considered safe for cosmetic ingredients.[1][2]
This guide provides a comparative overview of the safety assessment for sunscreen agents, with a focus on the methodologies used to determine the margin of safety.
Comparative Safety Data of Sunscreen Agents
The safety of a sunscreen agent is intrinsically linked to its potential for systemic absorption. The following table summarizes key safety parameters for a selection of existing and novel sunscreen agents. The Systemic Exposure Dose (SED) is an estimation of the amount of a substance that enters the bloodstream after topical application, while the No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no adverse effects are seen in animal studies.
| Sunscreen Agent | Type | Max Concentration (%) | NOAEL (mg/kg/day) | Dermal Absorption (%) | Calculated MoS |
| Existing Agents | |||||
| Oxybenzone | Chemical | 6 | 150 | 1-9 | <100 |
| Octinoxate | Chemical | 7.5 | 450 | 1-2 | >100 |
| Octocrylene | Chemical | 10 | 1500 | ~1 | >100 |
| Avobenzone | Chemical | 3 | 450 | ~1 | >100 |
| Titanium Dioxide | Physical | 25 | >1000 | <0.1 | >>100 |
| Zinc Oxide | Physical | 25 | >1000 | <0.1 | >>100 |
| Novel Agent | |||||
| Bemotrizinol | Chemical | 6 | >1000 | <0.1 | >>100 |
Note: Data is compiled from various sources and may vary based on the specific formulation and study design. The Margin of Safety (MoS) is calculated as NOAEL / SED. A lower dermal absorption generally leads to a higher MoS.
Recent regulatory actions have highlighted the importance of robust safety data. The FDA has proposed that bemotrizinol be generally recognized as safe and effective (GRASE) due to its broad-spectrum protection, low systemic absorption, and low incidence of skin irritation.[3] Conversely, concerns have been raised about some older chemical filters like oxybenzone due to its potential for endocrine disruption and higher rates of skin absorption.[4][5]
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of a novel sunscreen agent involves a battery of in vitro and in vivo tests.
1. In Vitro Skin Permeation Testing (IVPT)
This is a key study to determine the dermal absorption of a sunscreen agent and is often a prerequisite for further clinical trials.[6][7]
-
Objective: To measure the amount of the sunscreen agent that permeates through human skin.
-
Methodology:
-
Human cadaver skin or reconstructed human epidermis is mounted on a Franz diffusion cell.[8][9]
-
A known quantity of the sunscreen formulation is applied to the surface of the skin.
-
The receptor fluid in the lower chamber of the Franz cell is collected at various time points.
-
The concentration of the sunscreen agent in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
At the end of the study, the skin is also analyzed to determine the amount of the agent retained in different skin layers.
-
2. Phototoxicity and Photoallergy Testing
These tests are crucial to ensure that a sunscreen ingredient does not cause adverse skin reactions when exposed to UV light.[10][11]
-
Objective: To assess the potential for a substance to cause irritation or an allergic reaction upon UV exposure.
-
Methodology (3T3 Neutral Red Uptake Phototoxicity Test):
-
3T3 mouse fibroblast cells are incubated with varying concentrations of the test substance.[12]
-
One set of cells is exposed to a non-cytotoxic dose of UVA light, while a control set is kept in the dark.
-
The viability of the cells in both sets is then assessed using the neutral red uptake assay.
-
A photoirritation factor (PIF) is calculated by comparing the cytotoxicity of the substance with and without UV exposure. A PIF value greater than a certain threshold indicates a potential for phototoxicity.[12]
-
3. In Vivo Sun Protection Factor (SPF) and Broad-Spectrum Testing
These tests are essential to confirm the efficacy of the sunscreen product.
-
Objective: To determine the SPF and broad-spectrum protection of the final sunscreen formulation on human volunteers.
-
Methodology (ISO 24444 for SPF):
-
A standardized amount of the sunscreen product is applied to a small area of the volunteers' backs.[13]
-
The area is then exposed to a controlled dose of UV radiation from a solar simulator.
-
The Minimal Erythema Dose (MED), which is the smallest UV dose that produces redness, is determined for both protected and unprotected skin.
-
The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[13]
-
-
Methodology (ISO 24443 for Broad-Spectrum):
-
The sunscreen is applied to a substrate, and the transmission of UV radiation across the entire UVA and UVB spectrum is measured.
-
The critical wavelength is the wavelength at which the sunscreen has absorbed 90% of the total UV radiation. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim.[14]
-
Visualizing Safety Assessment and UV-Induced Damage Pathways
Understanding the experimental workflow and the biological pathways affected by UV radiation is crucial for developing safe and effective sunscreens.
References
- 1. In Vitro Evaluation of Sunscreen Safety: Effects of the Vehicle and Repeated Applications on Skin Permeation from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation of Cosmetic Ingredients: Risk Characterisation | Cosmedesk Blog [cosmedesk.com]
- 3. FDA Proposes First New Sunscreen Ingredient in Decades | Insights | Holland & Knight [hklaw.com]
- 4. mdpi.com [mdpi.com]
- 5. ewg.org [ewg.org]
- 6. Physiologically based pharmacokinetic modelling of in vitro skin permeation of sunscreen actives under various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Testing of Sunscreens for Dermal Absorption: A Platform for Product Selection for Maximal Usage Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. testinglab.com [testinglab.com]
- 11. Exploring Sunscreen: Ensuring Safety, Efficacy, and Cosmetic Acceptability | SGS United Kingdom [sgs.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. m.youtube.com [m.youtube.com]
Zebrafish Embryo Model: A Validated Tool for Assessing UV Filter Toxicity
A comprehensive comparison with alternative models for researchers, scientists, and drug development professionals.
The increasing use of ultraviolet (UV) filters in sunscreens and other personal care products has led to their accumulation in aquatic environments, raising concerns about their potential toxic effects on wildlife and humans. The zebrafish (Danio rerio) embryo has emerged as a powerful and validated vertebrate model for assessing the developmental and toxicological effects of these compounds. This guide provides a comparative overview of the zebrafish embryo model against other established testing alternatives, supported by experimental data and detailed protocols.
Zebrafish Embryo Model: Advantages and Performance
The zebrafish embryo offers a unique combination of features that make it an ideal model for developmental toxicity screening. Its rapid external development, optical transparency, and high genetic homology with humans allow for real-time observation of organogenesis and toxic effects.[1] The model is cost-effective, requires small amounts of test compounds, and is amenable to high-throughput screening.
The Fish Embryo Acute Toxicity (FET) Test using zebrafish is a standardized and internationally recognized method (OECD Guideline 236) for assessing the acute toxicity of chemicals.[2] This test evaluates lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
Comparison of Toxicity Testing Models
While the zebrafish embryo model is a robust tool, other models are also employed to assess the ecotoxicity of UV filters. These include the crustacean Daphnia magna and various species of algae. Each model offers distinct advantages and sensitivities to different toxicological endpoints.
| Model Organism | Test Guideline | Key Endpoints | Advantages | Limitations |
| Zebrafish (Danio rerio) Embryo | OECD 236 (Fish Embryo Acute Toxicity Test) | Mortality, developmental malformations (e.g., pericardial edema, spinal curvature), cardiotoxicity (heart rate), neurotoxicity (behavioral changes), endocrine disruption.[2][3] | Vertebrate model with high genetic homology to humans, rapid development, transparent embryos allowing for detailed morphological analysis, suitable for high-throughput screening. | Some metabolic pathways may differ from mammals, potential for compound absorption differences. |
| Daphnia magna | OECD 202 (Daphnia sp. Acute Immobilisation Test) | Immobilization, reproductive effects (number of offspring).[4][5] | Sensitive indicator of acute aquatic toxicity, short test duration, well-established and standardized protocol. | Invertebrate model, less complex biological system compared to vertebrates, may not capture all relevant toxicological pathways for human health. |
| Algae (e.g., Desmodesmus subspicatus) | OECD 201 (Alga, Growth Inhibition Test) | Growth inhibition (cell density), changes in chlorophyll content.[4] | Represents a primary producer in the aquatic food web, sensitive to substances that affect photosynthesis, cost-effective. | Unicellular organism, limited relevance for assessing complex developmental and organ-specific toxicity in vertebrates. |
Quantitative Comparison of UV Filter Toxicity
The following table summarizes the acute toxicity data (LC50/EC50/IC50) for common UV filters across the different models. Lower values indicate higher toxicity.
| UV Filter | Zebrafish Embryo (96h LC50) | Daphnia magna (48h EC50) | Algae (72-96h IC50/EC50) |
| Octocrylene | 251.8 µM (≈ 91.3 mg/L)[2][6] | 2.66 - 3.67 mg/L[5] | 1.95 mg/L (Lemna minor)[5] |
| Benzophenone-3 (Oxybenzone) | 3.89 mg/L[7] | 1.09 - 3.25 mg/L[5][7][8] | 2.98 mg/L (Chlorella vulgaris)[7] |
| Ethylhexyl Salicylate | > 1 mg/L (No mortality observed) | 1.1 mg/L | 0.01 mg/L (significant effect on non-apical endpoint)[9] |
| 4-Methylbenzylidene Camphor (4-MBC) | > 0.77 mg/L (Sublethal effects observed)[3] | 0.80 mg/L[4] | 0.21 mg/L (Desmodesmus subspicatus IC10)[4] |
| Ethylhexyl Methoxycinnamate (EHMC) | Not widely reported | 0.57 mg/L[4] | 0.24 mg/L (Desmodesmus subspicatus IC10)[4] |
Experimental Protocols
Detailed methodologies for the key toxicity tests are outlined below.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This test assesses the acute toxicity of chemicals on the embryonic stages of fish.
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) eggs are used.
-
Exposure: Embryos are exposed to a range of concentrations of the test substance in multi-well plates for a period of 96 hours.
-
Observations: Lethal endpoints are recorded at 24, 48, 72, and 96 hours post-fertilization. These include:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
-
Data Analysis: The LC50 (median lethal concentration) is calculated at the end of the exposure period. Sublethal effects such as malformations are also noted.
Daphnia magna Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of substances to Daphnia magna.
-
Test Organisms: Young daphnids, less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 (median effective concentration for immobilization) is calculated at 48 hours.
Algal Growth Inhibition Test (OECD 201)
This test determines the effects of a substance on the growth of freshwater algae.
-
Test Organisms: Exponentially growing cultures of a selected green alga species (e.g., Desmodesmus subspicatus).
-
Exposure: Algal cultures are exposed to various concentrations of the test substance over a period of 72 hours.
-
Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The inhibition of growth in relation to the control is calculated, and the IC50 (median inhibitory concentration) is determined.
Visualization of Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Standardized experimental workflows for toxicity testing.
Molecular Mechanisms and Signaling Pathways
UV filters can exert their toxic effects through various molecular mechanisms, primarily through endocrine disruption, neurotoxicity, and the induction of oxidative stress.
Endocrine Disruption
Several UV filters have been shown to interfere with the endocrine system, particularly the thyroid and estrogen pathways.
-
Thyroid Pathway: Organic UV filters like avobenzone, BP-3, octocrylene, and octyl methoxycinnamate can disrupt thyroid hormone levels in zebrafish.[10] This can occur through altered expression of genes involved in thyroid hormone synthesis and metabolism.
-
Estrogen Pathway: UV filters such as octocrylene can induce the expression of estrogen receptor genes (e.g., ERα, ERβ1) and vitellogenin, an estrogen-responsive biomarker, in zebrafish.[2][6] Benzophenone-3 has been shown to skew the sex ratio towards females in zebrafish, indicating its endocrine-disrupting potential.[11][12]
Caption: Key endocrine disruption pathways affected by UV filters.
Neurotoxicity
Exposure to certain UV filters can lead to neurotoxic effects in zebrafish, manifesting as behavioral changes and alterations in the expression of genes related to neurodevelopment and neurotransmission.
-
Behavioral Effects: UV filters have been observed to induce hypoactivity and anxiety-like behaviors in zebrafish larvae.[10]
-
Gene Expression: Studies have shown that UV filters can alter the expression of genes involved in neurogenesis, synaptogenesis, and neurotransmitter systems.[13][14][15] For example, 4-Methylbenzylidene camphor (4-MBC) has been shown to induce acetylcholinesterase, an important enzyme in neurotransmission.[3]
Oxidative Stress
A common mechanism of toxicity for many environmental contaminants, including UV filters, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism.
-
Biomarkers: Exposure to UV filters like octocrylene can lead to an increase in lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish embryos.[16]
Caption: Oxidative stress signaling pathway induced by UV filters.
Conclusion
The zebrafish embryo model is a highly effective and validated tool for assessing the toxicity of UV filters. Its biological relevance to vertebrates, coupled with its amenability to high-throughput screening, makes it an invaluable asset in regulatory toxicology and drug development. When used in conjunction with other models like Daphnia magna and algae, it provides a comprehensive understanding of the potential environmental risks posed by these widely used chemical compounds. The detailed experimental protocols and understanding of the underlying molecular pathways of toxicity are crucial for accurate risk assessment and the development of safer alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects of octocrylene on zebrafish larvae and liver cell line (ZFL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity effects of the organic UV-filter 4-Methylbenzylidene camphor in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic toxicity of four frequently used UV filter substances for Desmodesmus subspicatus and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity assessment of nine organic UV filters using a set of biotests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Subchronic exposure to four organic UV filters disrupted thyroid endocrine and neuronal systems in zebrafish: Insights into underlying toxicological mechanisms at different life stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endocrine‐disrupting effect of the ultraviolet filter benzophenone‐3 in zebrafish, Danio rerio | Semantic Scholar [semanticscholar.org]
- 13. Embryonic Zebrafish as a Model for Investigating the Interaction between Environmental Pollutants and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental and neurobehavioral toxicity of benzotriazole ultraviolet stabilizer UV-360 on zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ecotoxicological evaluation of the UV-filter octocrylene (OC) in embryonic zebrafish (Danio rerio): Developmental, biochemical and cellular biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Polyacrylamidomethyl Benzylidene Camphor and Avobenzone
In the realm of photoprotection, the stability of ultraviolet (UV) filters upon exposure to solar radiation is a critical determinant of a sunscreen's sustained efficacy. This guide provides a detailed comparison of the photostability of two prominent UV filters: Polyacrylamidomethyl Benzylidene Camphor (PABC), a polymeric UVB filter, and Avobenzone, a widely used chemical UVA filter. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the photochemical behavior of these compounds for formulation development.
Executive Summary
Data Presentation: Photostability Comparison
The following table summarizes the key photostability characteristics of this compound and Avobenzone based on available data.
| Parameter | This compound (PABC) | Avobenzone |
| UV Filter Type | Organic UVB Filter | Organic UVA Filter |
| Photostability | Generally considered highly photostable.[4] Functions as a photostability enhancer.[4] | Known to be highly photounstable.[1][5] |
| Degradation upon UV Exposure | Does not degrade easily under sunlight.[4] | Can degrade by 36% to 50% after one hour of UV exposure without stabilizers.[1][2] |
| Mechanism of Action | Absorbs UV radiation and is inherently stable. | Absorbs UV radiation but undergoes keto-enol tautomerization upon exposure, leading to degradation.[2][6] |
| Formulation Considerations | Compatible with other sunscreen agents and enhances formulation stability.[4] | Requires co-formulation with photostabilizers such as octocrylene, bemotrizinol (Tinosorb S), or ecamsule (Mexoryl SX).[1] |
Experimental Protocols
The evaluation of UV filter photostability is crucial for ensuring the efficacy of sunscreen products. Standardized in vitro methods are commonly employed to assess this parameter. A general experimental protocol involves the following steps:
-
Sample Preparation: The UV filter is incorporated into a relevant solvent or a complete sunscreen formulation.
-
Substrate Application: A thin, uniform film of the sample is applied to a suitable substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates.[7][8] The application rate is typically controlled to a standard thickness (e.g., 1.3 mg/cm²).[9]
-
Pre-irradiation Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.[8]
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.[5][7] The irradiation dose can be varied to simulate different sun exposure times.
-
Post-irradiation Measurement: After irradiation, the UV absorbance spectrum of the sample is measured again.[8]
-
Quantification of Photodegradation: The percentage of degradation is calculated by comparing the absorbance at the wavelength of maximum absorption before and after irradiation. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining concentration of the UV filter.[7]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for assessing the photostability of a UV filter.
References
- 1. Avobenzone - Wikipedia [en.wikipedia.org]
- 2. spflist.com [spflist.com]
- 3. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 4. This compound Manufacturer & Suppliers |ELUVSAFE-PAAMBC - Elchemy [elchemy.com]
- 5. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uvabsorbers.com [uvabsorbers.com]
- 7. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Guide to In Vitro Skin Permeation Studies: Synthetic Membranes Versus Excised Skin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic membranes and excised skin for in vitro permeation studies, a critical step in the development of topical and transdermal drug delivery systems. The selection of an appropriate membrane is paramount for obtaining reliable and reproducible data that can predict a formulation's in vivo performance. This document outlines the experimental data comparing these two types of membranes, details the methodologies for conducting such studies, and provides visual workflows to guide researchers.
Data Presentation: A Quantitative Comparison
The choice of membrane can significantly impact the measured permeation parameters of a drug. Below are tables summarizing quantitative data from comparative studies for various active pharmaceutical ingredients (APIs). These tables highlight key permeation parameters: steady-state flux (Jss), permeability coefficient (Kp), lag time (tlag), and the cumulative amount of drug permeated over a specific period (Q).
Table 1: Permeation of Ibuprofen Across Various Synthetic Membranes
| Membrane Type | Steady-State Flux (Jss) (mg/cm²/h) | Cumulative Amount (Q) at 6h (mg/cm²) | Coefficient of Variation (CV) (%) |
| High-Flux Membranes | |||
| Cellulose nitrate | 17.65 ± 2.06 | 97.89 ± 5.79 | 11.7 |
| Nuclepore | 17.38 ± 0.79 | 97.75 ± 4.01 | 4.6 |
| Celgard | 15.45 ± 1.02 | 67.28 ± 3.66 | 6.6 |
| Cyclopore | 14.87 ± 0.50 | 86.32 ± 2.77 | 3.4 |
| Tuffryn | 13.54 ± 0.49 | 77.23 ± 4.80 | 3.6 |
| Supor | 10.48 ± 0.31 | 63.63 ± 2.08 | 2.9 |
| AN69 | 8.14 ± 0.38 | 47.84 ± 2.25 | 4.7 |
| Low-Flux Membranes | |||
| Cellulose ester* | 2.66 ± 0.19 | 16.30 ± 0.84 | 7.3 |
| Biodyne B | 1.96 ± 0.07 | 19.32 ± 0.62 | 3.6 |
| Biodyne C | 1.77 ± 0.17 | 18.44 ± 0.59 | 4.4 |
| Cuprophan | 1.57 ± 0.15 | 17.94 ± 0.69 | 4.7 |
| Benzoylated cellulose | 1.51 ± 0.04 | 13.32 ± 0.24 | 2.9 |
| Visking | 1.39 ± 0.09 | 9.88 ± 0.37 | 6.2 |
| PDMS | 0.09 ± 0.01 | 0.45 ± 0.002 | 6.0 |
*Data from a study on ibuprofen permeation from a saturated solution. High-flux membranes are generally used for quality control, while low-flux membranes like Polydimethylsiloxane (PDMS) are used to simulate the skin's barrier properties.
Table 2: Comparative Permeation of Caffeine and Testosterone
| Compound | Membrane | 6h Cumulative Permeation (nmol/cm²) |
| Caffeine | Excised Human Skin | 0.97 ± 0.22 |
| Strat-M® | 0.43 ± 0.03 | |
| Testosterone | Excised Human Skin | 0.33 ± 0.13 |
| Strat-M® | 0.05 ± 0.03 |
This data illustrates that while synthetic membranes can provide a reproducible model, the permeation rates can differ significantly from excised human skin.[1][2] For instance, in this study, excised human skin was more permeable to both caffeine and testosterone compared to the Strat-M® membrane.[1][2]
Table 3: Comparative Permeation of Diclofenac Sodium
| Formulation | Membrane | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| Diclac® Lipogel | Human Epidermis | 86.5 ± 9.4 | Not specified |
| Primofenac® Emulsion gel | Human Epidermis | 24.4 ± 2.7 | Not specified |
| Hydrogel (HG2) | Heat-Separated Human Epidermis (HSE) | > 40 | ~8 |
| Strat-M® | > 120 | ~25 | |
| o/w Cream | Heat-Separated Human Epidermis (HSE) | > 40 | ~8 |
| Strat-M® | > 120 | ~25 |
Studies have shown that the permeation of diclofenac is significantly higher through the Strat-M® membrane compared to heat-separated human epidermis.[3] This highlights the importance of understanding the specific characteristics of the chosen synthetic membrane and how they relate to the biological barrier. Another study on commercial diclofenac formulations using human epidermis also showed formulation-dependent permeation.
Experimental Protocols
Accurate and reproducible permeation studies rely on well-defined and meticulously executed experimental protocols. The following sections detail the methodologies for preparing both excised skin and synthetic membranes, and for conducting the permeation experiments using Franz diffusion cells, in line with the OECD Guideline 428 for in vitro skin absorption.[1][2][4][5][6]
Preparation of Excised Human Skin
Excised human skin is considered the "gold standard" for in vitro permeation studies due to its biological relevance.[5]
-
Source and Handling: Full-thickness human skin is typically obtained from elective surgeries (e.g., abdominoplasty) with donor consent.[7] It should be transported and stored at 4°C and used as fresh as possible.[8] If storage is necessary, the skin can be wrapped in aluminum foil and stored at -20°C or below.
-
Dermatoming: For many studies, the skin is dermatomed to a specific thickness (typically 200-500 µm) to remove the lower dermis and subcutaneous fat, which can act as a reservoir for lipophilic compounds.
-
Epidermis Separation (Heat-Separation Method): To isolate the epidermis, the full-thickness skin is immersed in hot water (60°C) for 45-60 seconds.[7][9] After rapid cooling, the epidermis can be gently peeled from the dermis.[7][9]
-
Integrity Testing: Before use, the integrity of the skin barrier should be assessed. This can be done by measuring transepidermal water loss (TEWL) or by evaluating the permeation of a marker molecule like tritiated water.
-
Mounting: The prepared skin section is carefully mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[10]
Preparation of Synthetic Membranes
Synthetic membranes offer advantages in terms of reproducibility, availability, and reduced ethical concerns.
-
Selection: A variety of synthetic membranes are available, each with different properties.
-
For Quality Control: Porous, inert membranes like cellulose acetate or polysulfone are often used. These should offer minimal resistance to drug diffusion.
-
For Skin Simulation: More complex, multi-layered membranes like Strat-M® are designed to mimic the structure and lipid composition of the human stratum corneum.[3][11][12]
-
-
Hydration: Most synthetic membranes need to be hydrated in the receptor medium for a specified period before use to ensure proper wetting and to remove any preservatives.[10]
-
Mounting: The hydrated membrane is mounted on the Franz diffusion cell. For asymmetric membranes like Strat-M®, it is crucial to ensure the correct orientation (e.g., shiny side up) as per the manufacturer's instructions.
Franz Diffusion Cell Experimental Protocol
The Franz diffusion cell is the most common apparatus used for in vitro permeation studies.[10]
-
Cell Assembly: The prepared membrane (excised skin or synthetic) is clamped between the donor and receptor chambers of the Franz cell.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, for hydrophilic drugs; a solution with albumin or a co-solvent for lipophilic drugs to maintain sink conditions). The medium should be degassed to prevent air bubbles from adhering to the membrane. The receptor medium is typically maintained at 32°C to mimic skin surface temperature and is continuously stirred.[10]
-
Dosing: A precise amount of the test formulation is applied evenly to the membrane surface in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh, pre-warmed receptor medium.[7]
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. From the linear portion of this plot, the steady-state flux (Jss) and the lag time (tlag) can be determined.[10]
Mandatory Visualization
To better illustrate the processes involved in comparative permeation studies, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative permeation studies.
Caption: Decision-making guide for membrane selection.
References
- 1. osti.gov [osti.gov]
- 2. Parallel Evaluation of Alternative Skin Barrier Models and Excised Human Skin for Dermal Absorption Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Usefulness of Artificial Membrane, Strat-M®, in the Assessment of Drug Permeation from Complex Vehicles in Finite Dose Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Safety and efficacy of substance-based medical devices: Design of an in vitro barrier effect test [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to New Generation UV Filters for Researchers and Drug Development Professionals
An objective evaluation of the performance of new ultraviolet (UV) filters against established regulatory benchmarks reveals significant advancements in photostability and broad-spectrum protection. This guide provides a comprehensive comparison of new and older generation UV filters, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
The landscape of photoprotection is continually evolving, with new UV filters emerging that offer improved efficacy and safety profiles compared to older agents. For researchers, scientists, and drug development professionals, understanding the performance of these new filters in the context of global regulatory standards is paramount for formulating effective and compliant sun care products. This guide delves into the quantitative performance of new generation UV filters, their mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Performance of UV Filters
The efficacy of a UV filter is primarily determined by its ability to provide broad-spectrum protection against both UVB (290-320 nm) and UVA (320-400 nm) radiation, its photostability upon exposure to UV light, and its water resistance. Newer generation UV filters, such as bemotrizinol and bisoctrizole, have been shown to offer significant advantages over older filters like avobenzone and oxybenzone, particularly in terms of photostability and the breadth of their UV absorption spectra.
Below are tables summarizing the performance of selected new and older generation UV filters based on available experimental data.
Table 1: Comparison of Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of Single UV Filters
| UV Filter | Generation | Type | In Vitro SPF (at specified concentration) | In Vitro UVA-PF (at specified concentration) |
| Bemotrizinol (Tinosorb S) | New | Organic (Broad-Spectrum) | 10.5 (at 8%)[1] | ~5.0 (at 8%)[2] |
| Bisoctrizole (Tinosorb M) | New | Organic (Broad-Spectrum) | - | - |
| Terephthalylidene dicamphor sulfonic acid (TDSA; Ecamsule) | New | Organic (Broad-Spectrum) | 5.1 (at 8%)[1] | 5.0 (at 8.11%)[2] |
| Avobenzone | Old | Organic (UVA) | - | - |
| Oxybenzone | Old | Organic (UVB/UVA2) | 1.5 (for 1% concentration)[3] | - |
| Zinc Oxide (non-nano) | Old | Inorganic (Broad-Spectrum) | ~1.5 (for 1% micronized)[3] | Provides UVA1 coverage[4] |
| Titanium Dioxide (non-nano) | Old | Inorganic (UVB/UVA2) | - | - |
Note: Direct comparative SPF and UVA-PF values for single filters at identical concentrations are scarce in publicly available literature. The data presented is synthesized from multiple sources and should be interpreted with caution. The overall performance in a final formulation is highly dependent on the combination of filters and the vehicle.
Table 2: Photostability of Selected UV Filters
| UV Filter | Generation | Photostability Profile | Quantitative Data |
| Bemotrizinol (Tinosorb S) | New | Highly Photostable | Retains over 90% of its protective capacity after hours of strong sunlight exposure.[5] |
| Bisoctrizole (Tinosorb M) | New | Highly Photostable | - |
| Avobenzone | Old | Photounstable | Can degrade by 50-60% within one hour of sun exposure without stabilizers.[6] |
| Octinoxate (Ethylhexyl Methoxycinnamate) | Old | Photounstable | Can degrade significantly upon UV exposure.[7] |
| Oxybenzone | Old | Moderately Photostable | More stable than avobenzone but can still undergo photodegradation. |
Table 3: Synergistic Effects of UV Filter Combinations
| UV Filter Combination | Total Concentration (%) | In Vitro SPF | In Vitro UVA-PF | Observation |
| TDSA (5.5%) + Bemotrizinol (2.5%) | 8.0 | 22.2[1] | 13.4[1] | Significant increase in both SPF and UVA-PF compared to individual filters at higher concentrations, demonstrating strong synergy. |
| Avobenzone + Octocrylene | Varies | - | - | Octocrylene is often used to photostabilize avobenzone.[8] |
| Avobenzone + Bemotrizinol | Varies | - | - | Bemotrizinol is an excellent photostabilizer for avobenzone.[1] |
Experimental Protocols
The evaluation of UV filter performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key performance assays.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This method provides a measure of a sunscreen product's ability to protect against UVB and UVA radiation, respectively, without the use of human subjects.
Methodology:
-
Substrate Preparation: A transparent substrate, typically polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.[9]
-
Product Application: A precise and uniform amount of the sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied to the PMMA plate.
-
UV Transmittance Measurement: The plate is placed in a UV-Vis spectrophotometer, and the transmittance of UV radiation is measured at defined intervals across the UVB and UVA spectrum (290-400 nm).[9]
-
Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.
Photostability Testing
This protocol assesses the ability of a UV filter to retain its protective properties after exposure to UV radiation.
Methodology:
-
Sample Preparation: The sunscreen product is applied to a PMMA plate as described in the SPF/UVA-PF protocol.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Absorbance Measurement: After irradiation, the UV absorbance spectrum is measured again.
-
Data Analysis: The photostability is often expressed as the percentage of remaining UV protection or by calculating the Area Under the Curve Index (AUCI), which is the ratio of the area under the absorbance curve after and before irradiation. An AUCI > 0.80 is generally considered photostable.[10]
Water Resistance Testing (Based on ISO 16217)
This in vivo method determines the ability of a sunscreen to maintain its SPF protection after water immersion.
Methodology:
-
Initial SPF Determination: The static SPF of the product is determined on human subjects according to the ISO 24444 standard.
-
Water Immersion: The subjects immerse the sunscreen-applied area in water for a specified duration (e.g., 40 or 80 minutes) under controlled conditions.
-
Post-Immersion SPF Determination: After the water immersion and a drying period, the SPF is re-evaluated on the same skin areas.
-
Calculation: The water resistance is determined by comparing the post-immersion SPF to the initial static SPF.
Mandatory Visualizations
To further elucidate the mechanisms of UV radiation on the skin and the workflow for evaluating UV filters, the following diagrams are provided.
Caption: UV-induced signaling pathway for melanogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. codeskin.in [codeskin.in]
- 4. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mokiner.com [mokiner.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Shield: How Chemical Structure Dictates the Photostability of Benzylidene Camphor Sunscreens
A deep dive into the photostability of benzylidene camphor analogues reveals that their core chemical structure is inherently robust against UV radiation, with the primary photochemical process being an efficient and reversible E/Z isomerization. This intrinsic stability can be further modulated by the addition of various functional groups, influencing their performance as UV filters in sunscreen formulations. This guide provides a comparative analysis of their photostability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Benzylidene camphor and its derivatives are a class of organic compounds widely used as UV filters in commercial sunscreens due to their strong absorption in the UVB and, to some extent, UVA regions. A critical attribute for any effective sunscreen agent is its photostability—the ability to withstand prolonged exposure to UV radiation without degrading. Photodegradation can not only lead to a loss of sun protection but also the formation of potentially harmful byproducts.
The remarkable photostability of the benzylidene camphor scaffold is primarily attributed to a highly efficient and reversible E/Z (cis-trans) isomerization around the exocyclic double bond upon absorption of UV photons. This process provides a rapid, non-radiative pathway for the dissipation of absorbed energy, returning the molecule to its ground state with a low probability of undergoing irreversible chemical reactions.[1][2] Consequently, these compounds exhibit low quantum yields of photodegradation.[1][2]
Comparative Photostability of Benzylidene Camphor Analogues
While the benzylidene camphor core is inherently photostable, modifications to its chemical structure, particularly substitutions on the benzylidene ring, can influence its photophysical properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can affect the energy levels of the molecule and the efficiency of the E/Z isomerization process.
Due to a lack of comprehensive comparative studies providing a wide range of quantitative photostability data for various analogues, this guide will focus on the well-studied 4-methylbenzylidene camphor (4-MBC) as a primary example and discuss the expected influence of different substituent groups based on established photochemical principles.
| Compound | Substituent (R) | Photodegradation Metric | Experimental Conditions | Reference |
| 4-Methylbenzylidene Camphor (4-MBC) | 4-Methyl (Electron-Donating) | 21.1% degradation (free) | In an oil-in-water emulsion, irradiated with a solar simulator. | [3] |
| 4-Methylbenzylidene Camphor (4-MBC) | 4-Methyl (Electron-Donating) | 7.1% degradation (complexed with RM-β-CD) | In an oil-in-water emulsion, irradiated with a solar simulator. | [3] |
| 4-Methylbenzylidene Camphor (4-MBC) | 4-Methyl (Electron-Donating) | k = 0.0137 s⁻¹ (pseudo-first-order rate constant) | In aqueous solution (pH 7) with free chlorine, under simulated solar irradiation. |
Note: RM-β-CD stands for randomly methylated beta-cyclodextrin. The data for 4-MBC in the presence of free chlorine highlights the importance of the formulation and environmental conditions on photostability.
The Influence of Chemical Structure on Photostability
The substitution pattern on the benzylidene ring plays a crucial role in determining the overall photostability of the analogue.
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) are expected to increase the electron density in the aromatic ring. This can lead to a red-shift (a shift to longer wavelengths) in the UV absorption spectrum. While direct comparative data on the photodegradation quantum yields of various EDG-substituted benzylidene camphors is scarce, the principle of efficient E/Z isomerization is expected to be maintained, ensuring good photostability.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. This can potentially influence the energy of the excited state and the efficiency of the isomerization pathway. In other classes of UV absorbers, the introduction of EWGs has been shown to sometimes impact photostability, though this has not been systematically quantified for benzylidene camphor derivatives.
Experimental Protocols
Accurate assessment of photostability is crucial for the development of safe and effective sunscreen agents. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Photostability Assessment of Sunscreen Emulsions
This protocol is adapted from methods used to evaluate the photodegradation of UV filters in a final formulation.[4]
-
Sample Preparation: A thin film of the sunscreen emulsion is uniformly spread on a suitable transparent substrate, such as a quartz plate.
-
Irradiation: The sample is exposed to a controlled source of UV radiation that mimics the solar spectrum, typically a solar simulator. The irradiance and spectral output of the lamp should be well-characterized.
-
Extraction: After irradiation for a defined period, the sunscreen film is extracted from the plate using a suitable solvent (e.g., ethanol or isopropanol).
-
Quantitative Analysis: The concentration of the benzylidene camphor analogue in the extract is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: The percentage of degradation is calculated by comparing the concentration of the UV filter in the irradiated sample to that in a non-irradiated control sample.
Determination of Photodegradation Quantum Yield (Φp)
The quantum yield of photodegradation is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules degraded per photon absorbed.
-
Actinometry: A chemical actinometer (a compound with a known quantum yield) is used to determine the photon flux of the light source.
-
Sample Irradiation: A solution of the benzylidene camphor analogue in a suitable solvent is irradiated in a cuvette with monochromatic light of a specific wavelength.
-
Spectrophotometric Monitoring: The change in the concentration of the analogue is monitored over time by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.
-
Calculation: The photodegradation quantum yield is calculated using the following equation:
Φp = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * (V/S))
where:
-
dC/dt is the rate of change of concentration of the analogue.
-
I₀ is the incident light intensity (in moles of photons per unit area per unit time).
-
A is the absorbance of the solution at the irradiation wavelength.
-
V is the volume of the solution.
-
S is the irradiated surface area.
-
Visualizing the Photochemical Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key photochemical pathway and a typical experimental workflow for assessing photostability.
Caption: Primary photochemical pathway of benzylidene camphor analogues.
Caption: Experimental workflow for photostability testing.
References
- 1. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complexation of the sunscreen agent, 4-methylbenzylidene camphor with cyclodextrins: effect on photostability and human stratum corneum penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties
A summary of the known physical and chemical properties of POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| CAS Number | 113783-61-2 | [3] |
| Appearance | White to off-white powder | [3] |
| Synonyms | Mexoryl SW, Parsol SLX | [3] |
| Molecular Formula | (C₁₈H₂₁NO₂)n | [3] |
| Melting Point | Not available | |
| Boiling Point | Not applicable | [3] |
| Solubility | Insoluble in water | [4] |
| Primary Function | UV Filter, UV Absorber | [2] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for the pure substance, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the fine powder. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the fine powder, especially during weighing and transfer. |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan for Safe Handling
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
All handling of the powder, including weighing and dilutions, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
2. General Handling:
-
Avoid generating dust. Use gentle scooping and transfer techniques.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Response:
A logical workflow for responding to a chemical spill is outlined in the diagram below.
Caption: Workflow for Chemical Spill Response.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, respirator), contaminated wipes, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste bag or container. Unused or waste this compound powder should also be disposed of as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic chemical waste.
2. Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
While this compound is deemed safe for use in cosmetics at low concentrations, the properties of the pure substance in a laboratory setting are not well-defined.[1][2] Therefore, treating it as a potentially hazardous chemical and adhering to the stringent safety protocols outlined in this document is imperative for ensuring the well-being of all laboratory personnel.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
